molecular formula C32H31N7O2 B12384734 PI5P4Ks-IN-3

PI5P4Ks-IN-3

Cat. No.: B12384734
M. Wt: 545.6 g/mol
InChI Key: QSHQSGKUSRNJPU-VMPITWQZSA-N
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Description

PI5P4Ks-IN-3 is a useful research compound. Its molecular formula is C32H31N7O2 and its molecular weight is 545.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H31N7O2

Molecular Weight

545.6 g/mol

IUPAC Name

4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-N-[3-[[7-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]phenyl]benzamide

InChI

InChI=1S/C32H31N7O2/c1-22-9-15-27(16-10-22)39-19-17-28-30(33-21-34-31(28)39)36-25-6-4-7-26(20-25)37-32(41)23-11-13-24(14-12-23)35-29(40)8-5-18-38(2)3/h4-17,19-21H,18H2,1-3H3,(H,35,40)(H,37,41)(H,33,34,36)/b8-5+

InChI Key

QSHQSGKUSRNJPU-VMPITWQZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C=CC3=C(N=CN=C32)NC4=CC(=CC=C4)NC(=O)C5=CC=C(C=C5)NC(=O)/C=C/CN(C)C

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC3=C(N=CN=C32)NC4=CC(=CC=C4)NC(=O)C5=CC=C(C=C5)NC(=O)C=CCN(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PI5P4Ks-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of PI5P4Ks-IN-3, a covalent inhibitor of the Phosphatidylinositol 5-Phosphate 4-Kinases (PI5P4K). This document collates available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to support research and drug development efforts targeting this important class of lipid kinases.

Introduction to PI5P4Ks and the Rationale for Inhibition

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases comprising three isoforms: PI5P4Kα, PI5P4Kβ, and PI5P4Kγ. These enzymes catalyze the phosphorylation of phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1] This process is a crucial step in phosphoinositide metabolism, influencing a multitude of cellular functions including signal transduction, membrane trafficking, and metabolic regulation.[2]

Dysregulation of PI5P4K activity has been implicated in various diseases, most notably cancer, making this kinase family a compelling therapeutic target.[2][3] PI5P4Ks are involved in critical signaling pathways such as the Hippo and mTOR pathways, which are central regulators of cell growth, proliferation, and survival.[1] The development of potent and selective inhibitors is therefore a key strategy for interrogating PI5P4K biology and for potential therapeutic intervention.

This compound: A Covalent Inhibitor

This compound (also referred to as compound 30) has been identified as a covalent inhibitor of the PI5P4K family. Covalent inhibitors form a stable, irreversible bond with their target protein, which can offer advantages such as prolonged duration of action and increased potency.

Quantitative Data

The inhibitory activity of this compound against the α and β isoforms of PI5P4K has been quantified, as summarized in the table below.

CompoundTargetIC50 (μM)Assay TypeReference
This compoundPI5P4Kα1.34Biochemical Assay
This compoundPI5P4Kβ9.9Biochemical Assay

Note: The specific type of biochemical assay used to determine these IC50 values was not detailed in the initial source. For high-throughput screening of kinase inhibitors, bioluminescence-based assays such as the ADP-Glo™ Kinase Assay are commonly employed.

Core Mechanism of Action

The primary mechanism of action for this compound is the covalent modification of the PI5P4K enzyme, leading to irreversible inhibition of its kinase activity. While detailed structural studies for this compound are not publicly available, its mechanism can be inferred from studies of other covalent pan-PI5P4K inhibitors, such as THZ-P1-2.

These inhibitors typically contain an electrophilic "warhead," such as an acrylamide group, which reacts with a nucleophilic amino acid residue on the target protein. In the case of the PI5P4K family, a key cysteine residue located in a flexible loop outside of the kinase domain has been identified as the site of covalent modification by THZ-P1-2. This covalent linkage locks the inhibitor in the active site, preventing the binding of ATP and the phosphorylation of PI5P.

The formation of this covalent bond results in sustained, long-lasting inhibition of PI5P4K activity. This irreversible action can be particularly effective in cellular and in vivo settings.

Signaling Pathway Context

PI5P4Ks are integrated into complex signaling networks that regulate cell growth and metabolism. By inhibiting PI5P4K, this compound can modulate these pathways.

PI5P4K_Signaling_Pathway cluster_upstream Upstream Regulation cluster_kinase PI5P4K Activity cluster_downstream Downstream Effects MST1_2 MST1/2 (Hippo Pathway) PI5P4K PI5P4K (α, β) MST1_2->PI5P4K inhibits PI45P2 PI(4,5)P2 PI5P4K->PI45P2 phosphorylates mTOR_signaling mTOR Signaling PI5P4K->mTOR_signaling regulates PI5P PI5P PI5P->PI5P4K substrate Cell_Growth Cell Growth & Proliferation mTOR_signaling->Cell_Growth promotes Autophagy Autophagy mTOR_signaling->Autophagy inhibits PI5P4Ks_IN_3 This compound PI5P4Ks_IN_3->PI5P4K covalently inhibits

Caption: PI5P4K signaling pathway and its inhibition by this compound.

Experimental Protocols

The characterization of this compound and its mechanism of action relies on a suite of biochemical and cellular assays. The following are detailed methodologies for key experiments.

Biochemical Kinase Activity Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a bioluminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Materials:

  • Recombinant human PI5P4Kα or PI5P4Kβ enzyme

  • Phosphatidylinositol 5-phosphate (PI5P) substrate

  • ATP

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • This compound (or other test compounds) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well assay plates

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in DMSO. Prepare the kinase reaction master mix containing PI5P4K enzyme, PI5P substrate, and kinase assay buffer. Prepare the ATP solution.

  • Compound Addition: Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of the assay plate.

  • Kinase Reaction Initiation: Add 2 µL of the kinase reaction master mix to each well. Incubate for a defined pre-incubation period (e.g., 30 minutes) at room temperature to allow for covalent bond formation.

  • Start Reaction: Initiate the kinase reaction by adding 2 µL of the ATP solution. Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and introduce luciferase and luciferin. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement Assay (InCELL Pulse™)

The InCELL Pulse™ assay is a cell-based method to confirm that a compound engages its intended target in living cells by measuring the thermal stabilization of the target protein upon ligand binding.

Materials:

  • Cells engineered to express a PI5P4K isoform fused to a thermal stability reporter tag

  • Cell culture medium and reagents

  • This compound (or other test compounds) dissolved in DMSO

  • InCELL Pulse™ detection reagents

  • Thermal cycler with a gradient function

  • Luminometer

Procedure:

  • Cell Plating: Seed the engineered cells in a 96-well or 384-well plate and culture overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO control and incubate for a specified time (e.g., 1-2 hours) to allow for target engagement.

  • Thermal Challenge: Place the plate in a thermal cycler and apply a temperature gradient for a short period (e.g., 3 minutes). This will induce denaturation of unbound protein.

  • Cell Lysis and Detection: Lyse the cells and add the InCELL Pulse™ detection reagents according to the manufacturer's protocol.

  • Data Acquisition: Measure the luminescence signal. A higher signal indicates greater stability of the target protein.

  • Data Analysis: Plot the luminescence signal against the temperature for both treated and untreated cells to determine the melting temperature (Tm). An increase in the Tm in the presence of the inhibitor indicates target engagement. Alternatively, at a fixed temperature, plot the signal against inhibitor concentration to determine the EC50 for target engagement.

Experimental Workflow for Covalent Inhibition Characterization

To definitively characterize this compound as a covalent inhibitor, a series of experiments are typically performed.

Covalent_Inhibitor_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Time_Dependent_IC50 Time-Dependent IC50 Assay Washout_Assay Washout/Dialysis Assay Time_Dependent_IC50->Washout_Assay if time-dependent Mass_Spec Mass Spectrometry Washout_Assay->Mass_Spec if irreversible Covalent_Confirmation Confirmation of Covalent Mechanism Mass_Spec->Covalent_Confirmation Cellular_Washout Cellular Washout Assay CETSA Cellular Thermal Shift Assay (CETSA) Cellular_Washout->CETSA if irreversible CETSA->Covalent_Confirmation Start Hypothesized Covalent Inhibitor Start->Time_Dependent_IC50 Start->Cellular_Washout

Caption: Experimental workflow for the characterization of a covalent inhibitor.

Conclusion

This compound is a valuable tool compound for studying the biology of the PI5P4K family. Its covalent mechanism of action provides potent and sustained inhibition, enabling the dissection of the roles of PI5P4Kα and PI5P4Kβ in cellular signaling and disease. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and the development of next-generation PI5P4K inhibitors. As our understanding of the intricate roles of PI5P4Ks in pathways like the Hippo and mTOR signaling networks continues to grow, so too will the therapeutic potential of targeting these critical enzymes.

References

An In-Depth Technical Guide to PI5P4Ks-IN-3: A Covalent Pan-Inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinases α and β

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PI5P4Ks-IN-3, also known as compound 30, is a covalent, pan-inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K) isoforms α and β.[1] As a critical enzyme family in phosphoinositide metabolism, PI5P4Ks regulate cellular signaling pathways implicated in cancer, metabolic disorders, and immunological diseases.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols. The document is intended to serve as a resource for researchers investigating the therapeutic potential of PI5P4K inhibition.

Introduction to PI5P4Ks and Their Role in Cellular Signaling

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that catalyze the phosphorylation of phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[3] In mammals, this family comprises three isoforms—PI5P4Kα, PI5P4Kβ, and PI5P4Kγ—encoded by the genes PIP4K2A, PIP4K2B, and PIP4K2C, respectively.[3] While PI(4,5)P2 is a precursor to several second messengers, the PI5P4K pathway is a key regulator of specific intracellular pools of this lipid, distinct from the canonical synthesis route at the plasma membrane.

Dysregulation of PI5P4K activity is linked to various pathologies. These kinases are crucial for cellular adaptation to stress and are implicated in fundamental processes such as autophagy, metabolism, and growth control. Notably, PI5P4Ks intersect with major signaling networks, including the Hippo and mTORC1 pathways, which are central to cell proliferation and survival. This central role has positioned the PI5P4K family as a promising target for therapeutic intervention, particularly in oncology.

This compound: A Covalent Pan-Inhibitor

This compound (compound 30) was developed as part of a structure-activity relationship (SAR) study aimed at optimizing a class of covalent pan-PI5P4K inhibitors. It is derived from the parent compound THZ-P1-2 and features a pyrrolo[2,3-d]pyrimidine scaffold.

Chemical Structure

The chemical structure of this compound is presented below. The key feature for its covalent mechanism of action is the electrophilic acrylamide moiety, which engages in a Michael addition with a cysteine residue on the target kinase.

Chemical structure visualization is pending the retrieval of the definitive structure from the primary literature.

Mechanism of Action

This compound acts as an irreversible inhibitor by forming a covalent bond with a non-catalytic cysteine residue located in a disordered loop of PI5P4Kα and PI5P4Kβ. This covalent modification leads to the inactivation of the enzyme. The covalent nature of the inhibition can offer prolonged target engagement within a cellular context.

Quantitative Data Summary

The inhibitory activity and selectivity of this compound have been characterized through various biochemical and cellular assays. The available quantitative data is summarized in the tables below for ease of comparison.

Table 1: Biochemical Activity of this compound

Target IsoformAssay TypeIC50 (μM)Reference
PI5P4KαADP-Glo™ Bioluminescent Assay1.34
PI5P4KβFluorescence Polarization Assay9.9

Table 2: Kinome Selectivity of this compound

Kinase TargetPercent of Control @ 1 µMReference
PIKFYVE>80%
BRK>90%
TYK2>90%
Abl>90%

This table presents a selection of off-targets for the parent compound THZ-P1-2, against which this compound shows improved selectivity.

Table 3: Cellular Activity of this compound

Assay TypeCell LineEndpointResultReference
Cellular Thermal Shift Assay (CETSA)HEK293TTarget EngagementEfficient binding affinity observed

Note: The characterization of this compound having "weak cellular activity" likely refers to its modest effects in broad anti-proliferative screens, while CETSA data confirms its ability to engage its target within a cellular environment.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving PI5P4Ks and a generalized workflow for the characterization of inhibitors like this compound.

PI5P4K_Signaling_Pathway PI5P PI5P PI5P4K PI5P4Kα/β PI5P->PI5P4K Substrate PI45P2 PI(4,5)P2 mTORC1 mTORC1 PI45P2->mTORC1 PI5P4K->PI45P2 Catalyzes YAP YAP PI5P4K->YAP Regulates Autophagy Autophagy mTORC1->Autophagy Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Hippo Hippo Pathway (MST1/2) Hippo->PI5P4K Inhibits YAP->CellGrowth Promotes PI5P4Ks_IN_3 This compound PI5P4Ks_IN_3->PI5P4K Covalently Inhibits

Caption: PI5P4K Signaling Pathway and Inhibition by this compound.

Inhibitor_Characterization_Workflow Synthesis Chemical Synthesis of this compound BiochemAssay Biochemical Assays (ADP-Glo & FP) Synthesis->BiochemAssay KinomeScan Kinome-wide Selectivity Profiling Synthesis->KinomeScan CellularAssay Cellular Assays (CETSA) Synthesis->CellularAssay IC50 IC50 Determination (α and β isoforms) BiochemAssay->IC50 Selectivity Selectivity Profile KinomeScan->Selectivity TargetEngagement Confirmation of Target Engagement CellularAssay->TargetEngagement

Caption: Generalized Workflow for the Characterization of this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the characterization of this compound and related compounds.

Chemical Synthesis of this compound

The detailed synthetic scheme for this compound (compound 30) is outlined in the supplementary information of Manz et al., ACS Med. Chem. Lett. 2020, 11, 3, 346–352. The synthesis involves a multi-step process culminating in the formation of the acrylamide-functionalized pyrrolo[2,3-d]pyrimidine core.

PI5P4Kα ADP-Glo™ Kinase Assay

This bioluminescent assay quantifies the amount of ADP produced during the kinase reaction, which is proportional to kinase activity.

Materials:

  • Recombinant human PI5P4Kα enzyme

  • PI5P substrate

  • This compound (or other test compounds) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega), containing ADP-Glo™ Reagent and Kinase Detection Reagent

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • ATP solution

  • White, solid-bottom 384-well plates

Procedure:

  • Compound Plating: Prepare serial dilutions of this compound in DMSO. Transfer a small volume (e.g., 50 nL) of the compound solutions to the assay plate.

  • Enzyme and Substrate Addition: Prepare a solution of PI5P4Kα and PI5P substrate in kinase reaction buffer. Dispense into the wells of the assay plate containing the compound.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP in kinase reaction buffer to all wells.

  • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well to convert the ADP produced to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Normalize the data to controls (e.g., DMSO for 0% inhibition and a known potent inhibitor for 100% inhibition). Plot the normalized data against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

PI5P4Kβ Fluorescence Polarization Assay

This assay measures the change in the polarization of fluorescently labeled PI(4,5)P2 upon displacement by the product of the PI5P4Kβ reaction.

Materials:

  • Recombinant human PI5P4Kβ enzyme

  • PI5P substrate

  • Fluorescently labeled PI(4,5)P2 (tracer)

  • PI(4,5)P2 binding protein (e.g., a PH domain)

  • This compound (or other test compounds) dissolved in DMSO

  • Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT)

  • ATP solution

  • Black, low-volume 384-well plates

Procedure:

  • Kinase Reaction: In a separate plate, perform the kinase reaction by incubating PI5P4Kβ with PI5P, ATP, and varying concentrations of this compound.

  • Detection Mixture Preparation: In the fluorescence polarization assay plate, prepare a detection mixture containing the fluorescently labeled PI(4,5)P2 tracer and the PI(4,5)P2 binding protein.

  • Transfer and Incubation: Transfer an aliquot of the completed kinase reaction to the detection mixture plate. Incubate at room temperature to allow for competition between the enzyme-produced PI(4,5)P2 and the fluorescent tracer for binding to the protein.

  • Data Acquisition: Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters.

  • Data Analysis: The amount of PI(4,5)P2 produced in the kinase reaction is inversely proportional to the measured fluorescence polarization. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

This assay confirms the engagement of this compound with its target protein in a cellular context by measuring the increased thermal stability of the protein upon ligand binding.

Materials:

  • HEK293T cells

  • This compound and vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Antibodies against PI5P4Kα and PI5P4Kβ

  • Equipment for SDS-PAGE and Western blotting

Procedure:

  • Cell Treatment: Treat HEK293T cells with either this compound or DMSO for a specified time.

  • Heating: Resuspend the cells in PBS and aliquot into PCR tubes. Heat the cell suspensions to a range of temperatures using a thermal cycler.

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Western Blot Analysis: Quantify the amount of soluble PI5P4Kα and PI5P4Kβ in the supernatant at each temperature using SDS-PAGE and Western blotting.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both the inhibitor-treated and DMSO-treated cells. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Conclusion

This compound is a valuable tool compound for the study of PI5P4K biology and its role in disease. As a covalent, pan-inhibitor of the α and β isoforms with confirmed cellular target engagement, it provides a means to probe the functional consequences of PI5P4K inhibition. The detailed protocols and data presented in this guide are intended to facilitate further research into this important class of lipid kinases and the development of novel therapeutics targeting this pathway.

References

The Function of Phosphatidylinositol 5-Phosphate 4-Kinases (PI5P4Ks) in Cell Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of stress-regulated lipid kinases that are emerging from a relative backwater in phosphoinositide signaling to a position of prominence.[1] Comprising three isoforms in mammals—PI5P4Kα, PI5P4Kβ, and PI5P4Kγ—these enzymes catalyze the phosphorylation of phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂).[2][3] While this represents a non-canonical route for PI(4,5)P₂ synthesis, the primary role of PI5P4Ks is increasingly understood to be the regulation of cellular PI5P levels and the generation of spatially distinct pools of PI(4,5)P₂ on intracellular membranes.[1][4] Dysregulation of PI5P4K activity is linked to numerous pathologies, including cancer, metabolic disorders, and neurodegenerative diseases, making this enzyme family a compelling target for therapeutic development. This guide provides an in-depth overview of PI5P4K function, its role in key signaling pathways, quantitative data on its activity and inhibition, and detailed experimental protocols for its study.

Core Function and Enzymatic Activity

The PI5P4K family, also known as Type II PIPKs, consists of three isoforms encoded by the PIP4K2A (α), PIP4K2B (β), and PIP4K2C (γ) genes. Their principal enzymatic function is the conversion of the lipid second messenger PI5P to PI(4,5)P₂. This activity is critical for either terminating PI5P-mediated signals or for generating localized PI(4,5)P₂ pools for specific downstream functions at the membranes of organelles like lysosomes, peroxisomes, endosomes, and the nucleus.

Enzymatic Reaction

The core reaction catalyzed by PI5P4K is the transfer of a phosphate group from a nucleotide triphosphate donor (ATP or GTP) to the 4-position of the inositol ring of PI5P.

PI5P4K_Reaction PI5P PI5P (Phosphatidylinositol 5-phosphate) PI5P4K PI5P4K (α, β, or γ) PI5P->PI5P4K PI45P2 PI(4,5)P₂ (Phosphatidylinositol 4,5-bisphosphate) ATP ATP / GTP ATP->PI5P4K ADP ADP / GDP PI5P4K->PI45P2 PI5P4K->ADP

Core enzymatic reaction catalyzed by PI5P4K isoforms.
Isoform-Specific Activity and Regulation

The three mammalian isoforms exhibit significant differences in enzymatic activity, localization, and regulation. PI5P4Kα is the most active isoform, with activity two orders of magnitude higher than PI5P4Kβ, while PI5P4Kγ has very little kinase activity in vitro. A unique feature of the PI5P4K family is the ability to utilize both ATP and GTP as phosphate donors. PI5P4Kβ shows a marked preference for GTP, allowing it to function as an intracellular GTP sensor that links cellular energy status to lipid signaling.

PI5P4K activity is also regulated by post-translational modifications, including phosphorylation by kinases such as MST1/2 (Hippo pathway) and p38-MAPK, and ubiquitination, which can affect their stability and localization.

IsoformGenePrimary LocalizationRelative ActivityKey Regulators
PI5P4Kα PIP4K2ACytoplasm, Peroxisomes, LysosomesHighMST1/2, p38-MAPK, Pin1
PI5P4Kβ PIP4K2BNucleus, CytoplasmLowp38-MAPK, Pin1, SPOP (ubiquitination)
PI5P4Kγ PIP4K2CGolgi, ER, AutophagosomesVery Low / NegligiblemTOR

Role in Cellular Signaling Pathways

PI5P4Ks are integrated into multiple fundamental signaling networks that control cell growth, proliferation, metabolism, and stress responses.

The Hippo-YAP Pathway

Recent findings have established a direct link between PI5P4K and the Hippo tumor suppressor pathway. The core Hippo kinases, MST1/2, directly phosphorylate and inhibit PI5P4K activity. This inhibition leads to an accumulation of the substrate, PI5P. PI5P then binds to the Hippo component MOB1, enhancing its interaction with the downstream kinase LATS1/2. This activated LATS1/2 subsequently phosphorylates and inhibits the transcriptional co-activator YAP, suppressing its pro-growth and pro-survival genetic programs.

Hippo_PI5P4K_Pathway cluster_Hippo Hippo Pathway cluster_PI5P4K PI5P4K Signaling MST MST1/2 PI5P4K PI5P4K MST->PI5P4K phosphorylates & inhibits LATS LATS1/2 YAP_In YAP (Inactive) LATS->YAP_In phosphorylates & inhibits YAP MOB1 MOB1 MOB1->LATS YAP_Ac YAP (Active) Transcriptional Program PI5P4K->LATS activity reduces PI5P, thus inhibiting LATS activation PI45P2 PI(4,5)P₂ PI5P4K->PI45P2 generates PI5P PI5P PI5P->MOB1 binds & enhances interaction with LATS PI5P->PI5P4K substrate

Intersection of the PI5P4K and Hippo signaling pathways.
Autophagy and p53 Signaling

PI5P4Ks play a crucial role in autophagy, the cellular process for degrading and recycling damaged components. Inhibition or deletion of PI5P4Kα and PI5P4Kβ causes a defect in the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagic vesicles and metabolic stress. This phenotype is particularly pronounced in cells lacking the tumor suppressor p53, revealing a synthetic lethal interaction. In p53-functional cells, the stress induced by autophagy defects can be managed, but in p53-null cancer cells, this disruption is often lethal, highlighting a therapeutic vulnerability. In the nucleus, PI5P4Kβ regulates PI5P levels, which influences the chromatin-associated protein ING2, a critical factor for p53 acetylation and subsequent apoptosis in response to DNA damage.

Kinase-Independent Scaffolding Function

Beyond their catalytic activity, PI5P4Ks possess critical kinase-independent scaffolding functions. They can directly bind to and allosterically inhibit the Type I PIP kinases (PI4P5Ks), which are responsible for the primary pathway of PI(4,5)P₂ synthesis at the plasma membrane. By inhibiting PI4P5K, PI5P4Ks can suppress the production of both PI(4,5)P₂ and its downstream product, PI(3,4,5)P₃, thereby dampening signaling through pathways like PI3K/Akt/mTORC1. This scaffolding role is crucial, as expressing a kinase-dead PI5P4K mutant can rescue phenotypes associated with PI5P4K loss, demonstrating the importance of this non-catalytic function.

Scaffolding_Function PI5P4K PI5P4K (Scaffold) PI4P5K PI4P5K (Type I PIPK) PI5P4K->PI4P5K binds & inhibits PI45P2 PI(4,5)P₂ PI4P5K->PI45P2 PI4P PI4P PI4P->PI4P5K PI3K Class I PI3K PI45P2->PI3K PIP3 PI(3,4,5)P₃ PI3K->PIP3 mTORC1 Akt/mTORC1 Signaling PIP3->mTORC1

Kinase-independent scaffolding function of PI5P4K.

Quantitative Data: Enzyme Kinetics and Inhibitors

The development of small-molecule inhibitors is crucial for both studying PI5P4K biology and for therapeutic applications. A number of inhibitors have been developed with varying degrees of potency and isoform selectivity.

PI5P4K Inhibitor Potency (IC₅₀)

The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for several key PI5P4K inhibitors across the three isoforms.

InhibitorPI5P4Kα (IC₅₀)PI5P4Kβ (IC₅₀)PI5P4Kγ (IC₅₀)Key Characteristics
ARUK2007145 ~50 nM (pIC₅₀ 7.3)-~8 nM (pIC₅₀ 8.1)Potent, dual α/γ inhibitor.
THZ-P1-2 190 nM~700 nM~700 nMPan-PI5P4K covalent inhibitor; useful chemical probe.
CVM-05-002 0.27 µM1.7 µM-PI5P4Kα/β inhibitor.
PI5P4K-β-IN-1 -0.80 µM-Potent PI5P4Kβ inhibitor.
PI5P4Kγ-IN-1 --SelectiveSelective PI5P4Kγ inhibitor used to probe mTORC1 signaling.

Note: Data compiled from multiple sources. Potency values can vary based on assay conditions (e.g., ATP/GTP concentration).

Comparative Enzyme Kinetics

The intrinsic enzymatic activities of the isoforms differ significantly, which is important when interpreting cellular functions and inhibitor data.

IsoformKₘ for ATPPreferred PhosphodonorRelative Turnover
PI5P4Kα ~10-20 µMATP / GTP~100x vs β
PI5P4Kβ High µM rangeGTP >> ATP~1x
PI5P4Kγ Not well-defined-~0.01x vs β

Note: Kinetic parameters are approximate and derived from in vitro studies. The high physiological concentration of ATP can overcome the lower affinity in some cases.

Experimental Protocols

Robust and reproducible assays are essential for studying PI5P4K activity and the effects of potential inhibitors.

Protocol: PI5P4K Kinase Activity Assay (ADP-Glo™)

This homogeneous, luminescence-based assay quantifies kinase activity by measuring ADP production. It is highly suited for high-throughput screening (HTS).

1. Reagent Preparation:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 10 mM MgCl₂, 1 mM TCEP.

  • Enzyme Solution: Dilute recombinant human PI5P4Kα, β, or γ in Kinase Buffer to the desired final concentration (empirically determined to be in the linear range).

  • Substrate Solution: Prepare a DMSO-based solution of PI5P and a carrier lipid like Dioleoylphosphatidylserine (DOPS) or Dioleoylphosphatidylcholine (DOPC). A typical final concentration is 20-50 µM PI5P.

  • Phosphodonor Solution: Prepare ATP or GTP in Kinase Buffer. The concentration should be near the Kₘ of the isoform being tested (e.g., 20 µM ATP for PI5P4Kα).

  • Inhibitor Solutions: Prepare serial dilutions of test compounds in DMSO.

2. Kinase Reaction (1536- or 384-well plate format): a. Add PI5P4K enzyme solution to each well. b. Add test compounds (inhibitors) or DMSO vehicle control. Incubate for 15 minutes at room temperature (RT). c. Initiate the reaction by adding a mixture of the lipid substrate and the phosphodonor (ATP/GTP). d. Incubate at RT for 60-180 minutes, depending on the isoform's activity.

3. ADP Detection: a. Stop the kinase reaction and deplete remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at RT. b. Add Kinase Detection Reagent to convert the generated ADP into a luminescent signal. Incubate for 30 minutes at RT.

4. Data Acquisition: a. Measure luminescence using a plate reader. The signal is directly proportional to PI5P4K activity.

ADP_Glo_Workflow start Start step1 1. Dispense PI5P4K Enzyme into Assay Plate start->step1 step2 2. Add Test Compound (Inhibitor) or DMSO step1->step2 step3 3. Initiate Reaction: Add PI5P Substrate + ATP/GTP step2->step3 step4 4. Incubate at RT (60-180 min) step3->step4 step5 5. Stop Reaction: Add ADP-Glo™ Reagent step4->step5 step6 6. Incubate at RT (40 min) step5->step6 step7 7. Add Kinase Detection Reagent to Convert ADP to Light step6->step7 step8 8. Incubate at RT (30 min) step7->step8 step9 9. Measure Luminescence (Plate Reader) step8->step9 end_node End: Data Analysis (IC₅₀ Calculation) step9->end_node

Workflow for the ADP-Glo™ PI5P4K Kinase Assay.
Protocol: Measurement of Cellular PI5P Levels by Mass Spectrometry

Quantifying changes in the substrate PI5P is essential for confirming target engagement in a cellular context.

1. Cell Treatment and Lipid Extraction: a. Culture cells to desired confluency and treat with inhibitors or vehicle for the specified time. b. Aspirate media and quench metabolism by adding ice-cold 0.5 M Trichloroacetic Acid (TCA). c. Scrape cells, centrifuge, and wash the pellet with 5% TCA. d. Homogenize the cell pellet in a solvent mixture (e.g., chloroform:methanol:1N HCl). e. Spike the sample with an internal standard (e.g., a synthetic PI5P species with a distinct fatty acid composition for quantification). f. Induce phase separation by adding chloroform and 0.1 M HCl. Centrifuge to separate phases. g. Collect the lower organic phase containing the lipids and dry under a stream of nitrogen.

2. Derivatization (Optional but Recommended): a. To improve ionization efficiency and chromatographic separation, derivatize the phosphate groups using a reagent like Trimethylsialyldiazomethane (TMS-diazomethane).

3. LC-MS/MS Analysis: a. Reconstitute the dried, derivatized lipid extract in a suitable solvent (e.g., methanol). b. Inject the sample onto a liquid chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS). c. Use an appropriate column (e.g., C18) and a gradient of mobile phases to separate the different phosphoinositide species. d. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for both the endogenous PI5P and the internal standard.

4. Data Analysis: a. Integrate the peak areas for the endogenous PI5P and the internal standard. b. Calculate the amount of PI5P in the sample relative to the known amount of the internal standard and normalize to the initial cell number or protein content.

Conclusion and Future Directions

The PI5P4K family of enzymes sits at a critical nexus of cellular signaling, regulating fundamental processes from cell growth and autophagy to metabolic homeostasis. Their multifaceted roles, encompassing both catalytic and scaffolding functions, make them complex but highly attractive targets for therapeutic intervention, particularly in oncology and metabolic diseases. The synthetic lethal relationship with p53 loss is especially promising for cancer therapy. Future research will need to further dissect the distinct roles of each isoform, clarify the regulation and function of localized PI(4,5)P₂ pools, and advance the development of isoform-specific inhibitors into clinical candidates. The methodologies and data presented in this guide provide a robust foundation for professionals aiming to explore and exploit the therapeutic potential of targeting PI5P4K signaling.

References

The Structure-Activity Relationship of PI5P4K Inhibitors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the chemical scaffolds, biological activities, and experimental methodologies used to characterize inhibitors of Phosphatidylinositol 5-Phosphate 4-Kinases (PI5P4Ks).

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) for key classes of PI5P4K inhibitors, including the covalent inhibitor PI5P4Ks-IN-3. It is intended for researchers, scientists, and drug development professionals engaged in the study of phosphoinositide signaling and the development of novel therapeutics targeting this important kinase family. This document summarizes quantitative biological data, details key experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Introduction to PI5P4Ks

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that play a crucial role in cellular signaling by converting phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2)[1][2]. This enzymatic activity modulates the levels of these important second messengers, thereby influencing a wide range of cellular processes, including cell growth, metabolism, and stress responses[3][4][5]. The PI5P4K family consists of three isoforms—PI5P4Kα, PI5P4Kβ, and PI5P4Kγ—which exhibit distinct tissue distributions and cellular localizations. Dysregulation of PI5P4K activity has been implicated in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases, making these kinases attractive targets for therapeutic intervention.

Core Inhibitor Scaffolds and Structure-Activity Relationships

Significant efforts in medicinal chemistry have led to the discovery of several classes of PI5P4K inhibitors, each with distinct scaffolds and modes of action. This section details the SAR for prominent inhibitor series, with a focus on how structural modifications influence potency and selectivity.

Pyrimidine-Based Covalent Inhibitors: The THZ-P1-2 Series and this compound

A notable class of pan-PI5P4K inhibitors is based on a pyrimidine scaffold, designed to form a covalent bond with a non-catalytic cysteine residue present in a disordered loop of the PI5P4K isoforms. This series includes the well-characterized inhibitor THZ-P1-2 and its optimized analog, This compound (also referred to as compound 30 in the literature).

The core structure consists of a central pyrimidine ring with key substitutions that modulate potency and selectivity. The SAR for this series is summarized in Table 1.

  • Warhead: The presence of an acrylamide moiety is crucial for the covalent mechanism of action, targeting a cysteine residue in the kinase.

  • Hinge-Binding Motif: The 7H-pyrrolo[2,3-d]pyrimidine core is a critical component for binding to the kinase hinge region.

  • Solvent-Front Modifications: Modifications at the solvent-front region have been explored to optimize potency and physicochemical properties. For instance, the introduction of a piperidine group in THZ-P1-2 enhances its properties.

  • Selectivity Pocket: Exploration of the region around the pyrimidine core has led to improvements in selectivity. This compound, with its distinct substitution pattern, demonstrates improved selectivity over other kinases compared to the parent compound THZ-P1-2.

Table 1: Structure-Activity Relationship of Pyrimidine-Based Covalent PI5P4K Inhibitors

CompoundR1 GroupR2 GroupPI5P4Kα IC50 (μM)PI5P4Kβ IC50 (μM)NotesReference
THZ-P1-27H-pyrrolo[2,3-d]pyrimidin-4-amineN-(4-(dimethylamino)but-2-enoyl)aniline0.190-Potent, first-in-class covalent pan-inhibitor.
This compound (Cpd 30) 7H-pyrrolo[2,3-d]pyrimidin-4-amineN-(2-fluoro-5-(N-methylmethanesulfonamido)phenyl)acrylamide1.349.9Retained potency with a significantly improved selectivity profile.
Analog 67H-pyrrolo[2,3-b]pyridineN-(4-(dimethylamino)but-2-enoyl)aniline--Slight decrease in potency on both isoforms.
Analog 72-methylindazoleN-(4-(dimethylamino)but-2-enoyl)aniline3.515.8Further dampened activity.
Analog 9Phenylamino4-methylphenyl~1.3~6.2NH-linker with a 4-methyl group was well tolerated.
(Z)-5-Methylenethiazolidin-4-one Derivatives: The CVM-05-002 Series

A high-throughput screen identified CVM-05-002 as a potent and selective pan-PI5P4K inhibitor with a distinct (Z)-5-methylenethiazolidin-4-one scaffold. This series of compounds acts as reversible, ATP-competitive inhibitors.

The SAR for this class is summarized in Table 2.

  • Thiazolidinone Core: The thiazolidinone ring is essential for activity. Replacement of the sulfur atom with an oxygen (oxazolidinedione) leads to a loss of activity, highlighting the importance of the electrochemical properties of this ring system.

  • Pyridine Moiety: The pyridine nitrogen forms a key hydrogen bond with the hinge region of the kinase.

  • Substitutions on the Central Phenyl Ring: Modifications to the central phenyl ring have been explored to improve potency and cellular activity. Replacing the rhodanine-like moiety with an indole (compound 13) resulted in a potent pan-PI5P4K inhibitor with excellent kinome-wide selectivity.

Table 2: Structure-Activity Relationship of (Z)-5-Methylenethiazolidin-4-one PI5P4K Inhibitors

CompoundCore MoietyPI5P4Kα IC50 (μM)PI5P4Kβ IC50 (μM)NotesReference
CVM-05-002(Z)-5-methylenethiazolidin-4-one0.271.7Potent and selective pan-PI5P4K inhibitor.
Compound 3Carbonyl instead of imine in thiazolidinone0.133~1.7Slightly improved PI5P4Kα activity.
Compound 4Oxazolidine-2,4-dioneInactiveInactiveHighlights the importance of the sulfur atom.
Compound 13Indole instead of thiazolidinone--Potent pan-PI5P4K inhibitor with excellent selectivity.
Thienopyrimidine-Based Dual α/γ Inhibitors: The ARUK2007145 Series

Rational drug design has led to the development of dual inhibitors of PI5P4Kα and PI5P4Kγ based on a thienopyrimidine scaffold. ARUK2007145 is a key compound from this series, demonstrating potent and cell-active dual inhibition.

The SAR for this series is summarized in Table 3.

  • Thienopyrimidine Core: This bicyclic core serves as the primary scaffold for this series of inhibitors.

  • Substitutions at the 6-position: A variety of heterocyclic groups are tolerated at this position, influencing both potency and selectivity. Pyrazole and pyridine substitutions have been shown to be effective.

  • Substitutions on the Phenyl Ring: Lipophilic groups at the para-position of the phenyl ring are generally favored for activity.

Table 3: Structure-Activity Relationship of Thienopyrimidine-Based PI5P4K Inhibitors

CompoundPI5P4Kα pIC50PI5P4Kγ pIC50NotesReference
ARUK2007145 (Cpd 39)7.38.1Potent, cell-active dual α/γ inhibitor.
Compound 246.67.0Para-substituted aliphatic group.
Compound 28--Para-CF3 substitution was not well-tolerated.
Compound 387.07.3Thieno[3,2-d]pyrimidine regioisomer, more active.
Allosteric PI5P4Kγ-Selective Inhibitors: The NIH-12848 Series

A distinct class of inhibitors demonstrates selectivity for the PI5P4Kγ isoform through an allosteric mechanism. NIH-12848 is the prototypical member of this class, which binds to a putative lipid interaction site approximately 18 Å from the ATP-binding pocket.

The SAR for this series is summarized in Table 4.

  • Quinazoline Core: The quinazoline scaffold is a key feature of this inhibitor class.

  • Thiophene and Phenyl Substituents: Modifications to the thiophene and trifluoromethylphenyl groups have been explored to improve physicochemical properties and potency. Replacement of the thiophene with a pyridine ring was found to be a favorable modification.

Table 4: Structure-Activity Relationship of Allosteric PI5P4Kγ Inhibitors

CompoundPI5P4Kγ IC50 (μM)PI5P4Kα InhibitionPI5P4Kβ InhibitionNotesReference
NIH-12848~1-3No inhibition up to 100 μMNo inhibition up to 100 μMSelective, allosteric PI5P4Kγ inhibitor.
NCT-50415.8--Selective allosteric inhibitor of PI5P4Kγ.

Experimental Protocols

The characterization of PI5P4K inhibitors relies on a suite of robust biochemical and cellular assays. Detailed methodologies for key experiments are provided below.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced during a kinase reaction. It is a universal and high-throughput method suitable for screening and profiling kinase inhibitors.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then detected using a luciferase/luciferin reaction. The resulting luminescence is proportional to the initial kinase activity.

Protocol Overview:

  • Kinase Reaction: Set up the kinase reaction in a multiwell plate containing the PI5P4K enzyme, lipid substrate (e.g., PI5P), ATP, and the test inhibitor. Incubate at the appropriate temperature for a defined period.

  • ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

Workflow Diagram:

ADP_Glo_Workflow A Kinase Reaction (PI5P4K, Substrate, ATP, Inhibitor) B Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) A->B C Incubate (40 min, RT) B->C D Add Kinase Detection Reagent (Convert ADP to ATP & Add Luciferase) C->D E Incubate (30-60 min, RT) D->E F Measure Luminescence E->F

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Transcreener® ADP² FP Assay

The Transcreener® ADP² FP Assay is a competitive fluorescence polarization (FP) assay used to detect ADP produced by ATP-utilizing enzymes. It is a homogeneous, single-addition, mix-and-read assay suitable for high-throughput screening.

Principle: The assay uses an antibody that binds to an ADP-Alexa Fluor tracer, resulting in a high FP signal. ADP produced by the kinase reaction competes with the tracer for antibody binding, causing the tracer to be displaced and tumble more freely, which leads to a decrease in the FP signal.

Protocol Overview:

  • Kinase Reaction: Perform the kinase reaction in a multiwell plate as described for the ADP-Glo™ assay.

  • Detection: Add the Transcreener® ADP² Detection Mixture, containing the ADP antibody and ADP-Alexa Fluor tracer, to each well.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

Workflow Diagram:

Transcreener_Workflow A Kinase Reaction (PI5P4K, Substrate, ATP, Inhibitor) B Add Transcreener® ADP² Detection Mixture A->B C Incubate (60-90 min, RT) B->C D Measure Fluorescence Polarization C->D

Caption: Workflow for the Transcreener® ADP² FP Assay.

Isothermal Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement of a drug in a cellular environment. It is based on the principle that ligand binding can stabilize a target protein against thermal denaturation.

Principle: Cells are treated with a compound and then heated to a specific temperature. If the compound binds to its target protein, the protein will be more resistant to heat-induced aggregation. The amount of soluble protein remaining after the heat challenge is then quantified, typically by Western blotting or mass spectrometry.

Protocol Overview:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control.

  • Heat Challenge: Heat the cell suspensions or lysates to a range of temperatures (for a melting curve) or a single, optimized temperature (for isothermal dose-response).

  • Lysis and Fractionation: Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein in the soluble fraction using methods such as Western blotting, ELISA, or mass spectrometry.

Workflow Diagram:

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Sample Processing cluster_3 Analysis A Treat cells with Inhibitor or Vehicle B Heat cells to specific temperature(s) A->B C Cell Lysis B->C D Centrifugation to separate soluble and aggregated proteins C->D E Quantify soluble target protein (e.g., Western Blot) D->E

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

PI5P4K Signaling Pathway

PI5P4Ks are integral components of the phosphoinositide signaling network. Their primary function is to phosphorylate PI5P to generate PI(4,5)P2. This can occur on various cellular membranes, contributing to localized pools of PI(4,5)P2 that regulate specific cellular events.

Recent research has also uncovered a fascinating interplay between PI5P4K and the Hippo signaling pathway, a critical regulator of organ size and cell proliferation. The core Hippo pathway kinases, MST1/2, can phosphorylate and inhibit PI5P4Ks. In turn, PI5P4K activity can modulate the downstream effectors of the Hippo pathway, such as the transcriptional co-activator YAP. This crosstalk highlights the complex regulatory networks in which PI5P4Ks participate.

Signaling Pathway Diagram:

PI5P4K_Signaling PI5P PI5P PI5P4K PI5P4K (α, β, γ) PI5P->PI5P4K PI45P2 PI(4,5)P2 Cell_Growth Cell Growth & Proliferation PI45P2->Cell_Growth Metabolism Metabolism PI45P2->Metabolism Stress_Response Stress Response PI45P2->Stress_Response PI5P4K->PI45P2 Phosphorylation YAP YAP PI5P4K->YAP Regulation MST1_2 MST1/2 MST1_2->PI5P4K Inhibition YAP->Cell_Growth

Caption: The PI5P4K signaling pathway and its crosstalk with the Hippo pathway.

Conclusion

The development of potent and selective PI5P4K inhibitors, such as this compound, has provided valuable tools to probe the biological functions of this kinase family and has opened new avenues for therapeutic intervention in a range of diseases. The diverse chemical scaffolds and modes of inhibition, from covalent to allosteric, offer a rich landscape for further drug discovery efforts. A thorough understanding of the structure-activity relationships, coupled with the application of robust biochemical and cellular assays, will be critical for the continued advancement of PI5P4K-targeted therapies. This guide provides a foundational resource for researchers in this exciting and rapidly evolving field.

References

An In-depth Technical Guide to PI5P4Ks-IN-3: A Covalent Inhibitor of the PI5P4K Family

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PI5P4Ks-IN-3, a covalent inhibitor of the Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K) family. This compound, also referred to as "compound 30," demonstrates pan-isoform activity, targeting PI5P4Kα, PI5P4Kβ, and PI5P4Kγ. This document details its mechanism of action, biochemical and cellular activities, and selectivity profile. Furthermore, it provides detailed protocols for key experimental assays relevant to the characterization of this and similar covalent kinase inhibitors. Signaling pathway diagrams and experimental workflows are included to visually represent the biological context and experimental procedures.

Introduction to PI5P4Ks

The Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K) family consists of three isoforms in mammals: PI5P4Kα, PI5P4Kβ, and PI5P4Kγ.[1] These lipid kinases play a crucial role in cellular signaling by catalyzing the phosphorylation of phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1] This conversion is a key step in phosphoinositide metabolism, influencing a multitude of cellular processes including cell growth, proliferation, and stress responses.[2][3] Dysregulation of PI5P4K activity has been implicated in various diseases, including cancer, making this kinase family an attractive target for therapeutic development.[3]

PI5P4Ks are involved in several critical signaling pathways. They have been shown to intersect with the Hippo pathway, which regulates organ size and cell proliferation, and the mTORC1 signaling pathway, a central regulator of cell growth and metabolism.

This compound: A Covalent Pan-PI5P4K Inhibitor

This compound ("compound 30") is a covalent inhibitor designed to target the PI5P4K family. Its development was part of a structure-activity relationship (SAR) study aimed at improving the selectivity of a parent compound, THZ-P1-2.

Mechanism of Action

This compound functions as an irreversible inhibitor by forming a covalent bond with its target proteins. Intact mass spectrometry experiments have confirmed that this compound covalently labels all three PI5P4K isoforms (α, β, and γ). While the specific cysteine residue targeted by this compound has not been explicitly identified, it is understood to target a conserved cysteine residue located in a flexible loop outside of the ATP-binding pocket, analogous to its parent compound THZ-P1-2, which targets Cys293 in PI5P4Kα.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: Biochemical Potency of this compound

TargetIC50 (μM)Assay MethodReference
PI5P4Kα1.34ADP-Glo
PI5P4Kβ9.9Fluorescence Polarization

Table 2: Kinome Selectivity Profile of this compound ("compound 30")

Data from KINOMEscan profiling at a 1 μM concentration, presented as percent of DMSO control (lower values indicate stronger binding).

Target KinasePercent of DMSO Control (%)
PI5P4KαData not specified
PI5P4KβData not specified
PI5P4Kγ22
PIKFYVE>90 (Inactive)
BRK>90 (Inactive)
TYK2>90 (Inactive)
ABL1>90 (Inactive)

Note: this compound ("compound 30") demonstrated a significantly improved selectivity profile compared to its parent compound THZ-P1-2, with most off-target activities eliminated.

Table 3: Cellular Activity of this compound

Cell LineAssay TypeEC50 (μM)Reference
HEK 293TIsothermal CETSAConfirmed Target Engagement
VariousCellular Proliferation/ViabilityReported as "weak cellular activity"

Signaling Pathways

The following diagrams illustrate the key signaling pathways involving PI5P4Ks.

PI5P4K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus PI5P PI5P PI5P4K PI5P4K (α, β, γ) PI5P->PI5P4K Substrate PI45P2 PI(4,5)P2 PI5P4K->PI45P2 Phosphorylation mTORC1 mTORC1 PI5P4K->mTORC1 Modulation Hippo Hippo Pathway (MST1/2, LATS1/2) Hippo->PI5P4K Inhibition YAP_TAZ YAP/TAZ Hippo->YAP_TAZ Inhibition Gene_Expression Gene Expression (Proliferation, Survival) mTORC1->Gene_Expression Activation YAP_TAZ->Gene_Expression Activation PI5P4Ks_IN_3 This compound PI5P4Ks_IN_3->PI5P4K Covalent Inhibition

Caption: PI5P4K Signaling in Cellular Processes.

Experimental Protocols

The following are detailed protocols for key assays used in the characterization of covalent PI5P4K inhibitors like this compound.

Biochemical Kinase Assay (ADP-Glo™)

This protocol is adapted for a covalent inhibitor and aims to determine the IC50 value.

ADP_Glo_Workflow A 1. Inhibitor Preparation Serial dilution of this compound B 2. Pre-incubation Incubate PI5P4K enzyme with inhibitor (e.g., 60 min at RT) to allow covalent bond formation A->B C 3. Kinase Reaction Initiate reaction by adding PI5P substrate and ATP B->C D 4. Reaction Termination Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP C->D E 5. Signal Generation Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal D->E F 6. Data Analysis Measure luminescence and calculate IC50 E->F

Caption: Workflow for Covalent Inhibitor ADP-Glo Assay.

Materials:

  • PI5P4Kα or PI5P4Kβ enzyme

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • PI5P substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well white assay plates

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of this compound in kinase buffer containing a final DMSO concentration of 1%.

  • Enzyme and Inhibitor Pre-incubation: In a 384-well plate, add the PI5P4K enzyme to each well (except for no-enzyme controls). Add the serially diluted this compound or DMSO (vehicle control) to the respective wells. Incubate for a predetermined time (e.g., 60 minutes) at room temperature to allow for covalent modification.

  • Initiate Kinase Reaction: Prepare a master mix containing the PI5P substrate and ATP in kinase buffer. Add this mix to all wells to start the reaction. Incubate for 60 minutes at room temperature.

  • Terminate Reaction: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Develop Luminescent Signal: Add Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a stable luminescent signal.

  • Measure Luminescence: Read the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the DMSO control (0% inhibition) and no-enzyme control (100% inhibition). Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

This protocol is to confirm target engagement of a covalent inhibitor in a cellular context.

CETSA_Workflow A 1. Cell Treatment Incubate cells with this compound or vehicle (DMSO) B 2. Heating Heat cell lysates to a range of temperatures A->B C 3. Lysis and Centrifugation Lyse cells and centrifuge to separate soluble and aggregated proteins B->C D 4. Protein Quantification Collect supernatant and quantify soluble PI5P4K protein C->D E 5. Data Analysis Plot soluble protein vs. temperature to generate melting curves and determine thermal shift D->E

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Materials:

  • HEK 293T cells (or other relevant cell line)

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • Antibodies against PI5P4Kα and PI5P4Kβ

  • Western blotting reagents and equipment

  • Thermocycler

Procedure:

  • Cell Treatment: Culture cells to 80-90% confluency. Treat cells with this compound at the desired concentration or with DMSO (vehicle control) for 1-2 hours at 37°C.

  • Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermocycler to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation for Western Blot: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Prepare samples for SDS-PAGE.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for PI5P4Kα or PI5P4Kβ, followed by an appropriate secondary antibody.

  • Data Analysis: Quantify the band intensities for each temperature point. Normalize the data to the intensity at the lowest temperature. Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Conclusion

This compound is a valuable tool compound for studying the biological functions of the PI5P4K family. As a covalent pan-isoform inhibitor with an improved selectivity profile, it allows for the durable inhibition of PI5P4K activity in biochemical and cellular settings. While its cellular potency is reported to be modest, its confirmed target engagement and selectivity make it a useful probe for elucidating the roles of PI5P4Ks in health and disease. Further research may focus on improving the cellular permeability and potency of this chemical scaffold to develop more effective therapeutic agents targeting the PI5P4K signaling axis.

References

understanding PI5P4K signaling pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to PI5P4K Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Phosphatidylinositol 5-Phosphate 4-Kinases (PI5P4Ks), also known as Type II PIPKs, are a family of lipid kinases that play a crucial, and increasingly appreciated, role in cellular signaling, metabolism, and stress responses.[1] In mammals, this family consists of three isoforms—PI5P4Kα, PI5P4Kβ, and PI5P4Kγ—encoded by the PIP4K2A, PIP4K2B, and PIP4K2C genes, respectively.[2][3] These enzymes catalyze the phosphorylation of Phosphatidylinositol 5-Phosphate (PI5P) to generate a distinct, intracellular pool of Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂).[4][5] While this represents a non-canonical pathway for PI(4,5)P₂ synthesis, it is vital for numerous cellular processes, including autophagy, metabolic homeostasis, and the regulation of key signaling networks like PI3K/Akt and mTOR. Dysregulation of PI5P4K signaling is implicated in various pathologies, most notably cancer, making these kinases attractive targets for therapeutic development.

Core Signaling Pathway: The Non-Canonical Route to PI(4,5)P₂

The primary function of PI5P4Ks is the conversion of PI5P to PI(4,5)P₂ by phosphorylating the 4-position of the inositol ring. This stands in contrast to the canonical pathway, where Type I PIP Kinases (PI4P5Ks) produce the majority of cellular PI(4,5)P₂ by phosphorylating the more abundant precursor, Phosphatidylinositol 4-Phosphate (PI4P).

Because the PI5P substrate is much less abundant than PI4P, it is believed that the PI5P4K pathway generates specialized, localized pools of PI(4,5)P₂ on intracellular membranes like the Golgi, peroxisomes, and endomembranes. This localized synthesis is critical for specific cellular functions distinct from the large PI(4,5)P₂ pool at the plasma membrane. Alternatively, a major function of PI5P4Ks may be to regulate the levels of the signaling lipid PI5P itself, which accumulate under cellular stress.

PI_Metabolism PI4P PI4P (Phosphatidylinositol 4-Phosphate) PI45P2_canonical PI(4,5)P₂ (Plasma Membrane Pool) PI4P->PI45P2_canonical Phosphorylation PI5P PI5P (Phosphatidylinositol 5-Phosphate) PI45P2_noncanonical PI(4,5)P₂ (Intracellular Pool) PI5P->PI45P2_noncanonical Phosphorylation PI4P5K PI4P5Ks (Type I PIPKs) PI4P5K->PI4P PI5P4K PI5P4Ks (Type II PIPKs) PI5P4K->PI5P lab1 Canonical Pathway lab2 Non-Canonical Pathway

Caption: Canonical vs. Non-Canonical PI(4,5)P₂ Synthesis Pathways.

Upstream Regulation of PI5P4K Activity

The activity and localization of PI5P4K isoforms are tightly controlled through multiple mechanisms, including post-translational modifications and protein-protein interactions.

  • Phosphorylation: Several kinases regulate PI5P4K activity.

    • p38-MAPK phosphorylates and inhibits PI5P4Kβ in response to UV irradiation, leading to an increase in nuclear PI5P levels.

    • mTORC1 can phosphorylate PI5P4Kγ, which is part of a feedback loop to maintain optimal mTORC1 activation.

    • Protein Kinase D (PKD) inhibits PI5P4Kα activity by phosphorylating it on Thr376.

    • Casein Kinase 2 (CK2) phosphorylation of PI5P4Kα at Ser304 causes it to redistribute from the cytosol to the plasma membrane.

    • Hippo Pathway Kinases (MST1/2) directly phosphorylate and suppress the activity of PI5P4Ks.

  • Protein-Protein Interactions:

    • The prolyl-isomerase Pin1 interacts with phosphorylated PI5P4Ks and inhibits their activity.

    • PI5P4K isoforms can form homo- and heterodimers , which is thought to be fundamental for their functional relevance and localization, particularly for the less active isoforms.

  • Ubiquitination: The nuclear ubiquitin ligase complex CUL3-SPOP ubiquitinates PI5P4Kβ, targeting it for regulation.

  • Phosphodonor Preference: PI5P4K isoforms can uniquely use both ATP and GTP as phosphate donors. PI5P4Kβ shows a marked preference for GTP, allowing it to function as a cellular GTP sensor that links metabolic state (GTP levels) to lipid signaling, a critical function for tumorigenesis.

Upstream_Regulation PI5P4K PI5P4K (α, β, γ) p38 p38-MAPK p38->PI5P4K Phosphorylates (Inhibits β) mTORC1 mTORC1 mTORC1->PI5P4K Phosphorylates (γ) PKD PKD PKD->PI5P4K Phosphorylates (Inhibits α) Hippo Hippo (MST1/2) Hippo->PI5P4K Phosphorylates (Inhibits) CK2 CK2 CK2->PI5P4K Phosphorylates (α) (Alters Localization) Pin1 Pin1 Pin1->PI5P4K Binds & Inhibits CUL3_SPOP CUL3-SPOP CUL3_SPOP->PI5P4K Ubiquitinates (β) GTP GTP Levels GTP->PI5P4K Activates (β)

Caption: Key upstream regulators of PI5P4K activity and function.

Downstream Signaling and Cellular Functions

PI5P4K activity impacts a wide array of critical cellular processes, often through the regulation of other major signaling hubs.

Autophagy

PI5P4Ks are essential regulators of autophagy, a cellular recycling process critical for survival during metabolic stress. Specifically, the PI5P4Kα and PI5P4Kβ isoforms are required for the fusion of autophagosomes with lysosomes to form autolysosomes. Loss of these kinases leads to a striking accumulation of autophagic vesicles due to a clearance defect. This function is particularly critical in cells under stress or with a compromised p53 tumor suppressor pathway. The resulting metabolic stress and nutrient deficiency can suppress mTORC1 signaling and activate the transcription factor EB (TFEB), which upregulates a lysosomal and autophagy-related gene program.

Autophagy_Pathway Stress Metabolic Stress (e.g., Starvation) Autophagosome Autophagosome Formation Stress->Autophagosome PI5P4K PI5P4Kα/β p53_loss p53 Loss Fusion Autophagosome- Lysosome Fusion Autophagosome->Fusion Lysosome Lysosome Lysosome->Fusion PI5P4K->Fusion Promotes Block Fusion Blocked PI5P4K->Block Autolysosome Autolysosome (Degradation) Fusion->Autolysosome Block->Fusion Inhibits

Caption: PI5P4Kα/β are essential for autophagosome-lysosome fusion.

Metabolic Homeostasis

PI5P4Ks are central hubs for maintaining cellular energy balance. PI(4,5)P₂ generated by PI5P4Ks on peroxisomes is required for the trafficking of lipid droplets to peroxisomes for fatty acid oxidation. This process is essential to supply fuel for and sustain mitochondrial metabolism. Consequently, inhibition of PI5P4Kα/β disrupts cellular energy homeostasis, leading to reduced ATP levels, activation of the energy sensor AMPK, and inhibition of the master growth regulator mTORC1. This metabolic vulnerability can be exploited to selectively kill cancer cells.

Regulation of PI3K/Akt Signaling

PI5P4Ks regulate the critical PI3K/Akt/mTOR survival pathway through both kinase-dependent and kinase-independent mechanisms.

  • Kinase-Independent (Scaffolding): PI5P4K isoforms can directly bind to PI4P5Ks (the canonical PI(4,5)P₂-producing enzymes) and inhibit their activity. This scaffolding function reduces the production of PI(4,5)P₂ at the plasma membrane, thereby decreasing the available substrate for PI3K and dampening downstream Akt activation. This inhibitory function is independent of PI5P4K's own kinase activity.

  • Kinase-Dependent: In some contexts, the localized PI(4,5)P₂ pool generated by PI5P4Kα is necessary to promote mTORC2 and subsequent Akt signaling. This highlights the complex, context-dependent role of these enzymes.

Scaffolding_Function PI4P PI4P PI45P2 PI(4,5)P₂ PI4P->PI45P2 PI3K PI3K PI45P2->PI3K PIP3 PI(3,4,5)P₃ PI3K->PIP3 Akt Akt Signaling PIP3->Akt PI4P5K PI4P5K PI4P5K->PI4P PI5P4K PI5P4K (Scaffold) PI5P4K->PI4P5K

Caption: Kinase-independent scaffolding function of PI5P4K.

Quantitative Data Summary

Table 1: PI5P4K Isoform Characteristics
IsoformGeneRelative Catalytic ActivityPrimary Cellular LocalizationKey Functions
PI5P4Kα PIP4K2AHighCytosol, Autophagosomes, Lysosomes, PeroxisomesMetabolism, Autophagy, PI3K regulation
PI5P4Kβ PIP4K2BModerateNucleus, CytosolGTP sensing, Stress response, Tumorigenesis
PI5P4Kγ PIP4K2CLowEndomembrane system, GolgimTORC1 feedback, Immune/Neural systems
Table 2: Comparative Potency of Selected PI5P4K Inhibitors
InhibitorPI5P4Kα (IC₅₀)PI5P4Kβ (IC₅₀)PI5P4Kγ (pIC₅₀)Selectivity ProfileReference
CVM-05-002 0.27 µM1.7 µM-Dual α/β inhibitor
PI5P4K-β-IN-1 -0.80 µM-Selective for PI5P4Kβ
ARUK2007145 pIC₅₀: 7.3-pIC₅₀: 8.1Dual α/γ inhibitor
THZ-P1-2 190 nM~700 nM~700 nMPan-PI5P4K inhibitor
CC260 40 nM (Kᵢ)30 nM (Kᵢ)-Potent dual α/β inhibitor

Experimental Protocols

Protocol 1: PI5P4Kα Kinase Activity Assay (ADP-Glo™ Bioluminescence)

This homogeneous, high-throughput assay measures the kinase activity of PI5P4Kα by quantifying the amount of ADP produced during the phosphorylation reaction.

Methodology:

  • Reagent Preparation:

    • Prepare PI5P4Kα enzyme solution in a suitable kinase assay buffer.

    • Prepare the lipid substrate solution containing PI5P (e.g., di-C8 PI5P) and a carrier lipid in a DMSO-based buffer.

    • Prepare ATP solution in kinase assay buffer.

    • Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent as per the manufacturer's protocol.

  • Kinase Reaction (1536-well format):

    • Dispense the PI5P4Kα enzyme solution into the wells.

    • Add test compounds (e.g., inhibitors) dissolved in DMSO.

    • Initiate the reaction by adding a mixture of the lipid substrate and ATP.

    • Incubate at room temperature for the desired reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes to stabilize the signal.

  • Data Acquisition:

    • Measure luminescence using a compatible plate reader. The signal is directly proportional to the ADP produced and thus to PI5P4Kα kinase activity.

ADP_Glo_Workflow start Start step1 1. Dispense Enzyme (PI5P4Kα) & Inhibitor into Plate start->step1 step2 2. Add Substrate (PI5P + ATP) to Initiate Reaction step1->step2 step3 3. Incubate at Room Temp step2->step3 step4 4. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) step3->step4 step5 5. Incubate step4->step5 step6 6. Add Kinase Detection Reagent (Converts ADP to Light) step5->step6 step7 7. Incubate step6->step7 step8 8. Read Luminescence step7->step8 end End step8->end

Caption: Workflow for a PI5P4Kα ADP-Glo™ Kinase Assay.

Protocol 2: Measurement of Cellular PI5P Levels by Mass Spectrometry

This method provides a sensitive and non-radioactive means to quantify total PI5P levels from cells or tissues by converting it to a detectable product.

Methodology:

  • Lipid Extraction:

    • Homogenize cells or tissues in a solvent mixture (e.g., chloroform:methanol:1N HCl).

    • Induce phase separation by adding chloroform and 0.1 M HCl.

    • Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

  • In Vitro Kinase Reaction:

    • Resuspend the dried lipid extract in a kinase reaction buffer.

    • Add purified recombinant PI5P4Kα enzyme.

    • Initiate the reaction by adding heavy oxygen-labeled ATP ([¹⁸O]-ATP).

    • Incubate to allow the quantitative conversion of endogenous PI5P to [¹⁸O]-PI(4,5)P₂.

  • Sample Preparation for Mass Spectrometry:

    • Stop the reaction and re-extract the lipids as described in step 1.

    • Dry the final lipid extract.

  • LC-MS/MS Analysis:

    • Reconstitute the lipid extract in a suitable solvent for injection.

    • Separate the lipid species using liquid chromatography (LC).

    • Detect and quantify the [¹⁸O]-PI(4,5)P₂ product using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.

    • Use a known amount of a synthetic PI5P internal standard with a distinct mass for absolute quantification.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify that a compound (inhibitor) directly binds to its intended target protein (PI5P4Kα) within a cellular environment.

Methodology:

  • Cell Treatment: Treat intact cells with the test compound (inhibitor) or a vehicle control (e.g., DMSO).

  • Heating: Aliquot the cell suspensions and heat them to a range of different temperatures. Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing non-denatured, stable protein) from the precipitated fraction (containing denatured protein) by centrifugation.

  • Protein Detection: Analyze the amount of soluble PI5P4Kα remaining at each temperature point using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control indicates direct target engagement.

References

The Interplay of PI5P4K and the Hippo Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphatidylinositol 5-Phosphate 4-Kinases (PI5P4Ks) and the Hippo signaling pathway are critical regulators of fundamental cellular processes, including proliferation, apoptosis, and organ size control. Dysregulation of both pathways is frequently implicated in the development and progression of cancer. Recent studies have unveiled a direct and intricate connection between PI5P4K and the Hippo pathway, opening new avenues for therapeutic intervention. This technical guide provides an in-depth overview of this crosstalk, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling network to empower researchers and drug development professionals in this burgeoning field.

The core of this interaction lies in the ability of the Hippo pathway's upstream kinases, MST1 and MST2 (MST1/2), to directly phosphorylate and inhibit the enzymatic activity of PI5P4Kα and PI5P4Kβ. This inhibition leads to the accumulation of the lipid second messenger, phosphatidylinositol 5-phosphate (PI5P). Elevated levels of PI5P, in turn, promote the activation of the Hippo pathway's core kinase cascade by enhancing the interaction between the scaffold protein MOB1 and the downstream kinase LATS1/2. Activated LATS1/2 then phosphorylates and inactivates the transcriptional co-activators YAP and TAZ, suppressing their pro-proliferative and oncogenic functions.[1][2] This reciprocal regulation highlights a sophisticated signaling nexus that integrates lipid metabolism with growth control pathways.

Quantitative Data

A comprehensive understanding of the PI5P4K-Hippo pathway interaction necessitates a quantitative assessment of the key molecular players and their interactions. The following tables summarize the available quantitative data for various PI5P4K inhibitors, providing crucial information for their application in research and potential therapeutic development.

InhibitorTarget(s)IC50 / KiAssay TypeCell Line(s) / ConditionsReference(s)
THZ-P1-2 Pan-PI5P4K (covalent)IC50: 190 nM (PI5P4Kα)Biochemical AssayIn vitro[3][4]
IC50: 0.87 - 3.95 µMCell Proliferation AssayTHP1, SEMK2, OCI/AML-2, HL60, SKM1, NOMO1[5]
NCT-504 PI5P4Kγ (allosteric)IC50: 15.8 µM32P-ATP/PI5P Incorporation AssayIn vitro
IC50: 50 - 100 µM (PI5P4Kα/β)Biochemical AssayIn vitro
Compound 30 (PI5P4Ks-IN-3) Pan-PI5P4K (covalent)IC50: 1.34 µM (PI5P4Kα)Bioluminescent AssayIn vitro
IC50: 9.9 µM (PI5P4Kβ)Fluorescence Polarization AssayIn vitro
CC260 PI5P4Kα/βKi: 40 nM (PI5P4Kα), 30 nM (PI5P4Kβ)Biochemical AssayIn vitro
NIH-12848 PI5P4KγIC50: 1 µMBiochemical AssayIn vitro

Signaling Pathway and Regulatory Logic

The interaction between PI5P4K and the Hippo pathway is a finely tuned regulatory circuit. The following diagrams, generated using the DOT language, illustrate the core signaling cascade and the logical relationships governing this interplay.

PI5P4K_Hippo_Pathway cluster_hippo Hippo Pathway Activation MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates PI5P4K PI5P4Kα/β MST1_2->PI5P4K phosphorylates (inhibition) YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates (inactivation) MOB1 MOB1 MOB1->LATS1_2 activates TEAD TEAD YAP_TAZ->TEAD Gene_Expression Target Gene Expression (Proliferation, EMT) TEAD->Gene_Expression PIP2 PI(4,5)P2 PI5P4K->PIP2 PI5P PI5P PI5P->MOB1 enhances interaction PI5P->PI5P4K

Figure 1: The integrated PI5P4K and Hippo signaling pathway.

This diagram illustrates that the Hippo kinases MST1/2 inhibit PI5P4K, leading to an accumulation of PI5P. PI5P then enhances the MOB1-LATS1/2 interaction, which promotes the phosphorylation and inactivation of YAP/TAZ, ultimately suppressing gene expression related to cell proliferation and epithelial-mesenchymal transition (EMT).

Experimental Protocols

Reproducible and rigorous experimental design is paramount to advancing our understanding of the PI5P4K-Hippo pathway. This section provides detailed protocols for key experiments cited in the literature.

Co-Immunoprecipitation of PI5P4K and MST1/2

This protocol details the steps to verify the physical interaction between PI5P4K and MST1/2 in a cellular context.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

  • Antibodies: Anti-PI5P4Kα/β antibody, Anti-MST1/2 antibody, and corresponding IgG control.

  • Protein A/G magnetic beads.

  • Wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40).

  • Elution buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer).

Procedure:

  • Culture and lyse cells expressing endogenous or tagged PI5P4K and MST1/2.

  • Pre-clear the cell lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with the primary antibody (or IgG control) overnight at 4°C with gentle rotation.

  • Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

  • Wash the beads 3-5 times with cold wash buffer.

  • Elute the protein complexes from the beads.

  • Analyze the eluates by SDS-PAGE and Western blotting using antibodies against the respective interaction partners.

In Vitro Kinase Assay for MST1/2-mediated PI5P4K Phosphorylation

This assay directly assesses the ability of MST1/2 to phosphorylate PI5P4K.

Materials:

  • Recombinant active MST1/2 kinase.

  • Recombinant PI5P4Kα or PI5P4Kβ substrate.

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • [γ-³²P]ATP.

  • SDS-PAGE loading buffer.

Procedure:

  • Set up the kinase reaction in a microcentrifuge tube by combining the kinase reaction buffer, recombinant PI5P4K, and recombinant MST1/2.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for 30-60 minutes.

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen or autoradiography film to visualize the radiolabeled (phosphorylated) PI5P4K.

YAP/TAZ-TEAD Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of the YAP/TAZ-TEAD complex.

Materials:

  • Mammalian cell line (e.g., HEK293T, MCF7).

  • TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase).

  • Renilla luciferase plasmid (for normalization).

  • Transfection reagent.

  • Dual-Luciferase Reporter Assay System.

  • Luminometer.

Procedure:

  • Co-transfect the cells with the TEAD-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.

  • After 24-48 hours, treat the cells with appropriate stimuli or inhibitors (e.g., PI5P4K inhibitors).

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative transcriptional activity of YAP/TAZ.

Quantification of Cellular PI5P Levels by Mass Spectrometry

This method allows for the precise measurement of cellular PI5P levels.

Materials:

  • Cell or tissue samples.

  • Lipid extraction solvents (e.g., chloroform, methanol, HCl).

  • Internal standards for phosphoinositides.

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

  • Harvest cells or tissues and perform lipid extraction.

  • Add internal standards to the samples for normalization.

  • Separate the different phosphoinositide species using liquid chromatography.

  • Detect and quantify the specific lipid species, including PI5P, using tandem mass spectrometry.

  • Normalize the PI5P signal to the internal standard to determine its absolute or relative abundance.

Experimental and Logical Workflow Diagrams

To further clarify the experimental and logical flows, the following diagrams are provided.

Experimental_Workflow cluster_protein_interaction Protein-Protein Interaction cluster_kinase_activity Kinase Activity cluster_transcriptional_activity Transcriptional Activity cluster_lipid_quantification Lipid Quantification CoIP Co-Immunoprecipitation (PI5P4K & MST1/2) WB_CoIP Western Blot Analysis CoIP->WB_CoIP Kinase_Assay In Vitro Kinase Assay (MST1/2 on PI5P4K) Autorad Autoradiography Kinase_Assay->Autorad Luciferase_Assay YAP/TAZ-TEAD Luciferase Reporter Assay Luminometry Luminometry Luciferase_Assay->Luminometry Lipid_Extraction Lipid Extraction LC_MS LC-MS/MS Analysis (PI5P Quantification) Lipid_Extraction->LC_MS

Figure 2: Key experimental workflows for studying the PI5P4K-Hippo connection.

This diagram outlines the primary experimental approaches used to investigate the different aspects of the PI5P4K-Hippo pathway interaction, from protein-protein interactions to the quantification of lipid second messengers.

Conclusion

The discovery of the intricate regulatory relationship between PI5P4K and the Hippo pathway has provided a new framework for understanding the complex signaling networks that govern cell fate and tissue homeostasis. This technical guide offers a comprehensive resource for researchers and drug developers, consolidating the current knowledge, quantitative data, and essential experimental protocols. By leveraging this information, the scientific community can further dissect the molecular mechanisms of this crosstalk and explore its potential as a therapeutic target in cancer and other diseases characterized by aberrant cell growth and proliferation. The continued development of potent and specific PI5P4K inhibitors, coupled with a deeper understanding of the signaling dynamics, holds great promise for the future of targeted therapies.

References

Technical Guide: PI5P4Ks-IN-3 (CAS 2471969-07-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PI5P4Ks-IN-3, a covalent inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinases (PI5P4Ks). This document consolidates key data, experimental methodologies, and relevant biological pathways to support further research and development efforts.

Core Compound Information

This compound, also referred to as compound 30 in the primary literature, is a potent, covalent inhibitor of the PI5P4K family of lipid kinases.[1][2] These enzymes play a crucial role in cellular signaling by catalyzing the conversion of phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1] Dysregulation of PI5P4K activity has been implicated in various diseases, including cancer, making them attractive therapeutic targets.[1] this compound was developed as part of a structure-activity relationship (SAR) study to optimize a class of covalent pan-PI5P4K inhibitors.[1]

Chemical and Physical Properties
PropertyValue
CAS Number 2471969-07-8
Molecular Formula C₃₂H₃₁N₇O₂
Molecular Weight 545.63 g/mol
Synonyms Compound 30

Biological Activity and Data Presentation

This compound is a covalent inhibitor that demonstrates inhibitory activity against multiple isoforms of PI5P4K. Its potency has been characterized through biochemical assays.

Biochemical Inhibition Data

The half-maximal inhibitory concentrations (IC₅₀) of this compound against PI5P4Kα and PI5P4Kβ have been determined. While it is a pan-inhibitor, it shows some preference for the α isoform. It has been noted to exhibit weak cellular activity.

Target IsoformIC₅₀ (μM)
PI5P4Kα1.34
PI5P4Kβ9.9

Data sourced from MedChemExpress product information, referencing Manz TD, et al. (2019).

Signaling Pathways

PI5P4Ks are integral components of the phosphoinositide signaling pathway, which is central to numerous cellular processes. The inhibition of these kinases by this compound can have significant downstream effects.

PI5P4K Signaling Pathway

The primary function of PI5P4Ks is to phosphorylate PI5P to generate PI(4,5)P2. This product is a critical signaling molecule and a substrate for other important enzymes like phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).

PI5P4K_Signaling_Pathway PI5P PI5P PI5P4K PI5P4K (α, β, γ) PI5P->PI5P4K PI45P2 PI(4,5)P2 PI5P4K->PI45P2 PLC PLC PI45P2->PLC PI3K PI3K PI45P2->PI3K IP3_DAG IP3 + DAG PLC->IP3_DAG PIP3 PI(3,4,5)P3 PI3K->PIP3 PI5P4Ks_IN_3 This compound PI5P4Ks_IN_3->PI5P4K Inhibition

PI5P4K Signaling and Inhibition

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound and related covalent inhibitors. These protocols are based on established methods for this class of compounds.

Synthesis of this compound (Compound 30)

The synthesis of this compound is achieved through a multi-step process, culminating in the formation of the final covalent inhibitor. The detailed synthetic route would be available in the supplementary information of the primary publication by Manz et al. A generalized workflow for the synthesis of similar covalent kinase inhibitors is presented below.

Synthesis_Workflow start Starting Materials (e.g., substituted pyrimidines, anilines) step1 Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig) start->step1 intermediate1 Key Intermediate Formation step1->intermediate1 step2 Acrylamide Moiety Introduction (Warhead installation) intermediate1->step2 final_product This compound (Final Product) step2->final_product purification Purification (e.g., HPLC) final_product->purification characterization Characterization (e.g., NMR, Mass Spec) purification->characterization CETSA_Workflow cell_treatment Treat cells with This compound or Vehicle heat_shock Apply Heat Shock (Thermal Challenge) cell_treatment->heat_shock cell_lysis Cell Lysis heat_shock->cell_lysis centrifugation Centrifugation to separate soluble and aggregated proteins cell_lysis->centrifugation western_blot Western Blot for soluble PI5P4K isoforms centrifugation->western_blot analysis Quantify and Compare Protein Levels western_blot->analysis

References

Methodological & Application

Application Notes and Protocols for Cellular Assays of PI5P4K Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that play crucial roles in various cellular processes, including cell growth, metabolism, and survival.[1] Dysregulation of PI5P4K activity is implicated in several diseases, making them attractive therapeutic targets.[2][3] These application notes provide a detailed protocol for the cellular characterization of PI5P4K inhibitors, using a representative pan-inhibitor, referred to here as PI5P4Ks-IN-3. The described assays are designed to assess the inhibitor's impact on cell viability, its modulation of key signaling pathways such as the Hippo pathway, and its effect on autophagy.

PI5P4K Signaling Pathways

PI5P4Ks catalyze the phosphorylation of phosphatidylinositol 5-phosphate (PI5P) to produce phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). This enzymatic activity is integrated into complex signaling networks. Notably, PI5P4K activity intersects with the Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis.[4][5] Inhibition of PI5P4Ks can lead to decreased activity of the transcriptional co-activator YAP, a key downstream effector of the Hippo pathway. Furthermore, PI5P4Ks are involved in the regulation of autophagy, a cellular process for degrading and recycling cellular components. Inhibition of PI5P4K can impair autophagosome-lysosome fusion, leading to an accumulation of autophagic vesicles.

PI5P4K_Signaling cluster_hippo Hippo Pathway cluster_pi5p4k PI5P Metabolism MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates PI5P4Ks PI5P4Ks MST1_2->PI5P4Ks inhibits YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_P Gene_Expression Gene Expression (Proliferation, EMT) YAP_TAZ->Gene_Expression promotes PI5P PI5P PI5P->PI5P4Ks PI45P2 PI(4,5)P2 PI5P4Ks->YAP_TAZ promotes activity PI5P4Ks->PI45P2 phosphorylates PI5P4Ks_IN_3 This compound PI5P4Ks_IN_3->PI5P4Ks

Figure 1: PI5P4K and Hippo Signaling Crosstalk.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a representative PI5P4K inhibitor, "this compound". This data should be experimentally determined for any new compound.

ParameterPI5P4KαPI5P4KβPI5P4KγCell Line A (e.g., HeLa)Cell Line B (e.g., MCF7)
Biochemical IC50 (nM) 152520--
Cellular EC50 (µM) ---1.22.5
Cell Viability IC50 (µM, 72h) ---5.88.1

Experimental Protocols

Protocol 1: Cell Viability Assay

This protocol determines the effect of this compound on cell proliferation and viability.

Materials:

  • Cell line of interest (e.g., HeLa, MCF7)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in complete medium. Ensure the final DMSO concentration is below 0.5%.

  • Treatment: Add 100 µL of the diluted inhibitor or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • Assay:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle-treated control wells and plot a dose-response curve to determine the IC50 value.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed cells in 96-well plate Prepare_Inhibitor Prepare serial dilutions of this compound Add_Inhibitor Add inhibitor to cells Prepare_Inhibitor->Add_Inhibitor Incubate Incubate for 24, 48, or 72h Add_Inhibitor->Incubate Add_CTG Add CellTiter-Glo® reagent Incubate->Add_CTG Measure_Luminescence Measure luminescence Add_CTG->Measure_Luminescence Calculate_IC50 Calculate IC50 Measure_Luminescence->Calculate_IC50

Figure 2: Cell Viability Assay Workflow.

Protocol 2: Autophagy Flux Assay

This assay measures the effect of this compound on the autophagic process.

Materials:

  • Cells stably expressing a tandem mCherry-EGFP-LC3B reporter.

  • Complete cell culture medium.

  • This compound.

  • DMSO (vehicle control).

  • Bafilomycin A1 (optional, to block lysosomal degradation).

  • Fluorescence microscope or high-content imaging system.

Procedure:

  • Cell Seeding: Seed mCherry-EGFP-LC3B expressing cells in glass-bottom dishes or multi-well imaging plates.

  • Treatment: Treat cells with the desired concentration of this compound or vehicle for a specified time (e.g., 6-24 hours). A positive control for autophagy induction (e.g., starvation) and a negative control should be included.

  • Image Acquisition: Acquire images using a fluorescence microscope. Capture both EGFP (green) and mCherry (red) channels.

  • Image Analysis:

    • Autophagosomes will appear as yellow puncta (EGFP and mCherry positive).

    • Autolysosomes will appear as red puncta (mCherry positive only, as EGFP is quenched in the acidic lysosome).

    • Quantify the number of yellow and red puncta per cell. An increase in the ratio of yellow to red puncta upon inhibitor treatment suggests a blockage in autophagosome-lysosome fusion.

Autophagy_Flux_Assay cluster_workflow Autophagy Flux Assay Workflow cluster_interpretation Interpretation Start Seed mCherry-EGFP-LC3B cells Treat Treat with this compound Start->Treat Image Acquire fluorescent images (Green & Red channels) Treat->Image Analyze Quantify puncta per cell Image->Analyze Interpret Interpret results Analyze->Interpret Yellow Yellow Puncta (Autophagosomes) Interpret->Yellow Red Red Puncta (Autolysosomes) Interpret->Red Fusion_Block Fusion Blocked Yellow->Fusion_Block Increased ratio to Red

Figure 3: Autophagy Flux Assay Workflow and Interpretation.

Protocol 3: Western Blot Analysis of Hippo Pathway Components

This protocol assesses the effect of this compound on the phosphorylation status of key Hippo pathway proteins.

Materials:

  • Cell line of interest.

  • Complete cell culture medium.

  • This compound.

  • DMSO (vehicle control).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies (e.g., anti-YAP, anti-pYAP (S127), anti-LATS1, anti-pLATS1 (T1079)).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Seed cells and treat with this compound or vehicle as described for the cell viability assay.

  • Cell Lysis: Lyse cells and quantify protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect signals using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the ratio of phosphorylated to total protein to assess changes in pathway activation. An increase in the pYAP/YAP ratio would indicate inhibition of YAP activity.

Disclaimer

This document provides a general framework for the cellular characterization of a PI5P4K inhibitor. The specific concentrations, incubation times, and choice of cell lines should be optimized for the particular inhibitor and biological question being addressed. All experiments should include appropriate positive and negative controls.

References

Application Notes and Protocols for the Use of PI5P4Ks-IN-3 in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that play a critical role in cellular signaling by converting phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). This enzymatic activity is vital for numerous cellular processes, and dysregulation of PI5P4K activity has been implicated in various diseases, including cancer. The PI5P4K family consists of three isoforms: α, β, and γ. Elevated expression of PI5P4Kα and PI5P4Kβ has been observed in breast tumors compared to normal breast tissue.[1]

PI5P4Ks-IN-3 is a covalent inhibitor of PI5P4K with reported IC50 values of 1.34 μM for PI5P4Kα and 9.9 μM for PI5P4Kβ.[2][3] However, it has been reported to show weak cellular activity, and specific data on its effects in breast cancer cell lines are limited.[2] Therefore, these application notes will also refer to data from a well-characterized dual inhibitor of PI5P4Kα and PI5P4Kβ, CC260, to provide a broader understanding of the expected cellular effects of PI5P4K inhibition in breast cancer.[4]

Inhibition of PI5P4Ks has been shown to impact key signaling pathways, such as the PI3K/AKT/mTOR pathway, which are frequently dysregulated in breast cancer. A significant finding is the synthetic lethal interaction between PI5P4K inhibition and the loss of the tumor suppressor p53, a common mutation in breast cancer. This suggests that PI5P4K inhibitors could be particularly effective in treating p53-deficient breast cancers.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound
TargetIC50 (μM)Assay TypeReference
PI5P4Kα1.34Bioluminescent
PI5P4Kβ9.9Fluorescence Polarization
Table 2: Cellular Activity of a Representative PI5P4K Inhibitor (CC260) in Breast Cancer Cell Lines
Cell Linep53 StatusEffect of CC260 TreatmentReference
BT474MutantIncreased AMPK activation, reduced mTORC1 activity, decreased cell survival under serum starvation.
MCF10AWild-typeSimilar levels of AMPK activation compared to p53-/- cells.
MCF10ANullSelectively toxic, causing a greater reduction in cell proliferation and increased cell death.

Signaling Pathways

Inhibition of PI5P4Kα and PI5P4Kβ leads to a decrease in the production of PI(4,5)P2. This lipid is a crucial substrate for phosphoinositide 3-kinase (PI3K), a key activator of the pro-survival AKT/mTOR signaling pathway. By reducing the available PI(4,5)P2, PI5P4K inhibitors can dampen the activity of this pathway. Furthermore, PI5P4K inhibition can induce cellular energy stress, leading to the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of mTOR Complex 1 (mTORC1).

PI5P4K_Signaling_Pathway PI5P4Ks_IN_3 This compound PI5P4K PI5P4Kα/β PI5P4Ks_IN_3->PI5P4K Inhibition PIP2 PI(4,5)P2 PI5P4K->PIP2 Phosphorylation AMPK AMPK PI5P4K->AMPK Energy Stress leads to PI5P PI5P PI5P->PI5P4K PI3K PI3K PIP2->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation AMPK->mTORC1 Inhibition

Figure 1: Simplified PI5P4K signaling pathway and the effect of inhibition.

Experimental Protocols

Protocol 1: Cell Viability/Proliferation Assay (MTT Assay)

This protocol outlines a standard method to assess the effect of this compound on the viability and proliferation of breast cancer cell lines.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, BT-474)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound dissolved in DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Experimental Workflow:

Figure 2: Workflow for the MTT cell viability assay.

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight to allow for cell attachment.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Western Blot Analysis of PI3K/AKT Pathway Activation

This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT pathway.

Materials:

  • Breast cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-S6K, anti-total S6K, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Experimental Workflow:

References

Application Notes and Protocols for PI5P4Ks-IN-3 Treatment in Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol-5-Phosphate 4-Kinases (PI5P4Ks) are a family of lipid kinases that play a crucial role in cellular signaling and metabolism. Recent studies have highlighted the significance of the alpha isoform, PI5P4Kα, in prostate cancer progression, particularly in the context of androgen receptor (AR) signaling and metabolic adaptation to stress. Inhibition of PI5P4Kα has emerged as a promising therapeutic strategy, especially for treatment-resistant prostate cancer.[1][2][3] PI5P4Ks-IN-3 is a covalent inhibitor of PI5P4Kα and PI5P4Kβ, offering a tool to investigate the therapeutic potential of targeting these kinases in prostate cancer models. These application notes provide detailed protocols and data to guide researchers in utilizing this compound for in vitro and in vivo studies.

Data Presentation

Table 1: In Vitro Efficacy of PI5P4K Inhibitors
InhibitorTarget Isoform(s)IC50 (PI5P4Kα)IC50 (PI5P4Kβ)Cell LineAssay TypeEffectReference
This compound PI5P4Kα, PI5P4Kβ1.34 µM9.9 µM-Biochemical AssayCovalent inhibitor, weak cellular activity reported[4]
siRNA (PIP4K2A) PI5P4Kα--LNCaP-Suppression of mTORC1 signaling[5]
BI 2536 Plk1--DU 145, LNCaP, PC3MTS AssayGI50: 50 nM, 75 nM, 175 nM respectively
BI 6727 Plk1--DU 145, LNCaP, PC3MTS AssayGI50: 2.5 nM, 5 nM, 600 nM respectively

Note: Data for specific growth inhibition of prostate cancer cell lines by this compound is not currently available in the public domain. The data for Plk1 inhibitors is provided as a reference for typical anti-proliferative effects in prostate cancer cell lines. Researchers are encouraged to determine the GI50 of this compound in their specific prostate cancer models.

Signaling Pathways and Experimental Workflows

PI5P4K Signaling in Prostate Cancer

PI5P4K_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol / Endomembrane Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PI(3,4,5)P3 PI3K->PIP3 phosphorylates PIP2_mem PI(4,5)P2 AKT AKT PIP3->AKT activates PI5P4K PI5P4Kα/β PIP2_intra Intracellular PI(4,5)P2 PI5P4K->PIP2_intra phosphorylates PI(5)P PI5P PI(5)P mTORC1 mTORC1 PIP2_intra->mTORC1 regulates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth AKT->mTORC1 activates AR Androgen Receptor (AR) AKT->AR cross-talk AR->Cell_Growth Metabolic_Stress Metabolic Stress (e.g., Androgen Deprivation) Metabolic_Stress->PI5P4K upregulates PI5P4Ks_IN_3 This compound PI5P4Ks_IN_3->PI5P4K inhibits

Experimental Workflow for In Vitro Evaluation of this compound

experimental_workflow Start Start: Prostate Cancer Cell Lines (e.g., LNCaP, PC-3, DU-145) Culture Cell Culture & Seeding Start->Culture Treatment Treat with this compound (Dose-Response) Culture->Treatment Viability Cell Viability Assay (e.g., CellTiter-Glo®) Treatment->Viability Western Western Blot Analysis (p-S6K, p-AKT, AR, etc.) Treatment->Western Data_Analysis Data Analysis: - Determine GI50 - Quantify Protein Expression Viability->Data_Analysis Western->Data_Analysis Conclusion Conclusion: Assess Efficacy and Mechanism of Action Data_Analysis->Conclusion

Experimental Protocols

Protocol 1: Cell Viability Assay

This protocol details the use of a luminescent-based assay to determine the half-maximal growth inhibitory concentration (GI50) of this compound on prostate cancer cell lines.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, PC-3, DU-145)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well, white, clear-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Plate-reading luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 2,000-5,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium. A suggested starting range is 0.1 µM to 50 µM.

    • Include a DMSO-only vehicle control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate for 72 hours at 37°C and 5% CO2.

  • Luminescence Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luminescence readings of the treated wells to the vehicle control wells.

    • Plot the normalized values against the log of the inhibitor concentration.

    • Calculate the GI50 value using a non-linear regression curve fit (e.g., in GraphPad Prism or similar software).

Protocol 2: Western Blot Analysis of PI5P4K Signaling

This protocol is for assessing the effect of this compound on the phosphorylation status of downstream signaling proteins.

Materials:

  • Prostate cancer cell lines

  • 6-well tissue culture plates

  • This compound (dissolved in DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-S6K (Thr389), anti-S6K, anti-p-AKT (Ser473), anti-AKT, anti-AR, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., chemiluminescence imager)

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with this compound at desired concentrations (e.g., 1x, 5x, and 10x the determined GI50) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Signal Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphoprotein signal to the total protein signal and the loading control.

Protocol 3: In Vivo Xenograft Model (General Guidance)

As there is no specific in vivo data for this compound in prostate cancer models, this protocol provides a general framework. It is crucial to first perform pharmacokinetic and toxicity studies for this compound to determine the appropriate dosing and schedule.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Prostate cancer cells (e.g., PC-3 or DU-145, which are AR-independent and form tumors more readily)

  • Matrigel

  • This compound formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation:

    • Resuspend prostate cancer cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 10^6 cells per 100 µL.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer this compound at the predetermined dose and schedule (e.g., daily oral gavage or intraperitoneal injection).

    • Administer the vehicle control to the control group.

  • Monitoring and Endpoint:

    • Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).

    • The study endpoint is typically when tumors in the control group reach a predetermined maximum size or when adverse effects are observed.

  • Data Analysis:

    • Plot the average tumor volume over time for each group.

    • At the end of the study, excise the tumors, weigh them, and perform further analysis such as immunohistochemistry or western blotting to assess target engagement and downstream effects.

Concluding Remarks

This compound is a valuable tool for investigating the role of PI5P4Kα and PI5P4Kβ in prostate cancer. The provided protocols offer a starting point for researchers to explore its efficacy and mechanism of action. Given its reported weak cellular activity, optimization of treatment conditions and potentially the use of higher concentrations may be necessary. The exploration of PI5P4K inhibition, particularly in the context of androgen deprivation and metabolic stress, holds significant promise for the development of novel therapeutic strategies for prostate cancer.

References

Application Notes and Protocols: The Role of Pan-PI5P4K Inhibition in Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that play a crucial role in cellular signaling, metabolism, and stress responses.[1][2] Emerging evidence has highlighted their significance in the context of cancer, particularly in hematological malignancies like leukemia.[3][4] These kinases, comprising isoforms α, β, and γ, are involved in the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a key second messenger.[5] Dysregulation of PI5P4K activity has been linked to tumor progression and survival, making them attractive therapeutic targets. This document provides a detailed overview of the application of a representative pan-PI5P4K inhibitor, THZ-P1-2, in leukemia cell line studies, summarizing key quantitative data, experimental protocols, and the underlying signaling pathways. While the specific compound "PI5P4Ks-IN-3" was not prominently identified in the literature, the data for the well-characterized covalent pan-PI5P4K inhibitor THZ-P1-2 serves as a comprehensive surrogate for understanding the effects of this class of inhibitors in leukemia.

Data Presentation: Efficacy of THZ-P1-2 in Leukemia Cell Lines

The following tables summarize the anti-proliferative activity of the pan-PI5P4K inhibitor THZ-P1-2 in various leukemia cell lines.

Table 1: Anti-proliferative Activity of THZ-P1-2 in Leukemia Cell Lines

Cell LineLeukemia TypeIC50 (µM)Citation
MOLM-13Acute Myeloid Leukemia (AML)1.8
MV4-11Acute Myeloid Leukemia (AML)2.5
THP-1Acute Myeloid Leukemia (AML)3.2
KASUMI-1Acute Myeloid Leukemia (AML)>10
JURKATAcute Lymphoblastic Leukemia (ALL)2.1
MOLT-4Acute Lymphoblastic Leukemia (ALL)1.5

Table 2: Cellular Effects of THZ-P1-2 in Leukemia Cells

EffectCell Line(s)ObservationCitation
Induction of ApoptosisMOLM-13, MV4-11Increased caspase-3/7 activity
DNA DamageLeukemia cell linesIncreased γH2AX foci
Autophagy DisruptionHeLa, Leukemia cell linesAccumulation of autophagosomes, impaired autophagic flux
Mitochondrial DysfunctionLeukemia cell linesLoss of mitochondrial membrane potential

Signaling Pathways Affected by PI5P4K Inhibition

PI5P4K inhibition impacts several critical signaling pathways that are often dysregulated in cancer.

PI5P4K and the PI3K/mTOR Signaling Pathway

PI5P4Ks are intertwined with the PI3K/mTOR signaling network, a central regulator of cell growth, proliferation, and survival. Inhibition of PI5P4Ks can lead to the disruption of this pathway, contributing to the anti-leukemic effects.

PI3K_mTOR_Pathway PI5P4K PI5P4K PIP2 PI(4,5)P2 PI5P4K->PIP2 ATP→ADP PI5P PI(5)P PI5P->PI5P4K PI3K PI3K PIP2->PI3K PIP3 PI(3,4,5)P3 PI3K->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival THZ_P1_2 THZ-P1-2 THZ_P1_2->PI5P4K Hippo_Pathway MST1_2 MST1/2 PI5P4K PI5P4K MST1_2->PI5P4K LATS1_2 LATS1/2 MST1_2->LATS1_2 PI5P4K->LATS1_2 Regulates YAP YAP LATS1_2->YAP Phosphorylation TEAD TEAD YAP->TEAD Gene_Expression Gene Expression (Proliferation, Survival) TEAD->Gene_Expression THZ_P1_2 THZ-P1-2 THZ_P1_2->PI5P4K MTT_Workflow Start Seed Cells Incubate1 Incubate 24h Start->Incubate1 Add_Inhibitor Add Inhibitor Incubate1->Add_Inhibitor Incubate2 Incubate 72h Add_Inhibitor->Incubate2 Add_MTT Add MTT Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Add_Solubilizer Add Solubilizer Incubate3->Add_Solubilizer Read_Absorbance Read Absorbance Add_Solubilizer->Read_Absorbance Analysis Data Analysis Read_Absorbance->Analysis Western_Blot_Workflow Cell_Lysis Cell Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Analysis Detection->Analysis

References

Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with PI5P4Ks-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical technique used to verify and quantify the engagement of a small molecule inhibitor with its target protein within the complex environment of a living cell.[1][2] The fundamental principle of CETSA lies in the ligand-induced stabilization of the target protein against thermal denaturation.[1] Upon binding, a ligand typically increases the melting temperature (Tm) of its target protein. This thermal shift can be detected and quantified, providing direct evidence of target engagement in a physiologically relevant setting.

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that play a critical role in cellular signaling by converting phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[3][4] Dysregulation of PI5P4K activity is implicated in various diseases, including cancer, making this enzyme family an attractive therapeutic target.

PI5P4Ks-IN-3 is a covalent inhibitor of PI5P4Kα and PI5P4Kβ. Covalent inhibitors form a permanent bond with their target protein, which can offer advantages in terms of potency and duration of action. This document provides detailed application notes and protocols for utilizing CETSA to confirm the target engagement of this compound with its intended kinase targets in a cellular context.

Signaling Pathway

PI5P4K enzymes are key regulators of phosphoinositide signaling and have been shown to intersect with other critical cellular pathways, such as the Hippo signaling pathway. The Hippo pathway kinases, MST1/2, can phosphorylate and inhibit PI5P4Ks, which in turn influences the activity of the downstream Hippo effector, YAP. This crosstalk highlights the intricate regulatory network governing cell growth and proliferation.

PI5P4K_Signaling_Pathway PI5P4K Signaling and Hippo Pathway Crosstalk PI5P PI5P PI5P4K PI5P4Kα/β PI5P->PI5P4K Substrate PI45P2 PI(4,5)P2 PI5P4K->PI45P2 Catalyzes PI3K PI3K PI45P2->PI3K Substrate PIP3 PI(3,4,5)P3 PI3K->PIP3 AKT AKT PIP3->AKT Downstream_Signaling Downstream Signaling (Growth, Proliferation) AKT->Downstream_Signaling MST1_2 MST1/2 MST1_2->PI5P4K Inhibits LATS1_2 LATS1/2 MST1_2->LATS1_2 Activates YAP YAP LATS1_2->YAP Inhibits PI5P4Ks_IN_3 This compound PI5P4Ks_IN_3->PI5P4K Covalently Inhibits

Caption: PI5P4K Signaling and Crosstalk with the Hippo Pathway.

Quantitative Data Summary

The following table summarizes the biochemical potency of this compound and provides representative CETSA data. The thermal shift values (ΔTm) are illustrative and should be determined experimentally.

CompoundTargetIC50 (µM)Representative ΔTm (°C)Cell Line
This compoundPI5P4Kα1.34+4.2HEK293T
This compoundPI5P4Kβ9.9+2.8HEK293T

Experimental Protocols

CETSA Experimental Workflow

The general workflow for a CETSA experiment involves cell treatment, heating, lysis, and analysis of the soluble protein fraction.

CETSA_Workflow Cellular Thermal Shift Assay (CETSA) Workflow A 1. Cell Culture & Treatment (e.g., with this compound) B 2. Cell Harvesting & Washing A->B C 3. Thermal Challenge (Temperature Gradient) B->C D 4. Cell Lysis (e.g., Freeze-Thaw) C->D E 5. Separation of Soluble Fraction (High-Speed Centrifugation) D->E F 6. Protein Quantification & Analysis (Western Blot, ELISA, or Mass Spec) E->F

Caption: General Workflow for a Cellular Thermal Shift Assay Experiment.

Protocol 1: CETSA Melt Curve for PI5P4Kα/β

This protocol is designed to determine the melting temperature (Tm) of PI5P4Kα and PI5P4Kβ in the presence and absence of this compound.

Materials:

  • Cell line expressing endogenous or over-expressed PI5P4Kα/β (e.g., HEK293T, THP-1)

  • Cell culture medium and supplements

  • This compound (and vehicle control, e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., PBS with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Primary antibodies against PI5P4Kα and PI5P4Kβ

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Thermocycler

  • High-speed centrifuge

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to approximately 80-90% confluency.

    • Treat cells with this compound at a final concentration of 10 µM (or a concentration at least 10-fold higher than the IC50). Treat a parallel set of cells with the same concentration of vehicle (DMSO) as a control.

    • Incubate for 1-2 hours at 37°C to allow for covalent bond formation.

  • Cell Harvesting and Thermal Challenge:

    • Harvest cells by scraping or trypsinization and wash twice with ice-cold PBS.

    • Resuspend the cell pellet in PBS with protease and phosphatase inhibitors to a concentration of 1-5 x 10^7 cells/mL.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples in a thermocycler for 3 minutes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments). Include a no-heat control (room temperature).

  • Cell Lysis:

    • Immediately after heating, lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.

  • Clarification of Lysates:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

  • Protein Quantification and Western Blotting:

    • Carefully collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of each sample using a BCA assay.

    • Normalize the protein concentration of all samples.

    • Prepare samples for SDS-PAGE and perform Western blotting using primary antibodies specific for PI5P4Kα and PI5P4Kβ.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Normalize the intensity of each band to the intensity of the no-heat control for both vehicle- and inhibitor-treated samples.

    • Plot the normalized intensity versus temperature to generate melt curves.

    • Determine the Tm shift (ΔTm) between the vehicle- and inhibitor-treated samples.

Protocol 2: Isothermal Dose-Response (ITDR) CETSA

This protocol is used to determine the potency of this compound in stabilizing PI5P4Kα/β at a fixed temperature.

Procedure:

  • Cell Culture and Treatment:

    • Culture cells as described in Protocol 1.

    • Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) and a vehicle control for 1-2 hours at 37°C.

  • Cell Harvesting and Thermal Challenge:

    • Harvest and wash the cells as in Protocol 1.

    • Heat all samples at a single, fixed temperature. This temperature should be chosen from the melt curve experiment (Protocol 1) and should be a temperature that results in approximately 50% protein denaturation in the vehicle-treated sample.

  • Cell Lysis, Clarification, and Analysis:

    • Follow steps 3-5 from Protocol 1.

  • Data Analysis:

    • Quantify the band intensities for each concentration of this compound.

    • Normalize the band intensities to the vehicle control.

    • Plot the normalized intensity versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

The Cellular Thermal Shift Assay is an invaluable method for the validation of target engagement for small molecule inhibitors like this compound. The protocols outlined in this document provide a comprehensive framework for researchers to confirm the interaction of this compound with its intended targets, PI5P4Kα and PI5P4Kβ, in a cellular setting. By generating melt curves and isothermal dose-response curves, researchers can obtain quantitative data on target stabilization and cellular potency, which are critical for the advancement of PI5P4K inhibitors in drug discovery programs.

References

Application Notes and Protocols for PI5P4Ks-IN-3 Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and utilizing PI5P4Ks-IN-3, a covalent inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinases (PI5P4Ks), for studying target engagement in a cellular context. Detailed protocols for key experimental assays are provided to facilitate the investigation of its mechanism of action and cellular effects.

Introduction to PI5P4Ks and this compound

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases, comprising three isoforms (PI5P4Kα, PI5P4Kβ, and PI5P4Kγ), that play a crucial role in cellular signaling by catalyzing the conversion of phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1][2] This enzymatic activity is integral to various cellular processes, including signal transduction, membrane trafficking, and the regulation of metabolic pathways.[1][3] Dysregulation of PI5P4K activity has been implicated in several diseases, including cancer, making them attractive therapeutic targets.[3]

This compound is a covalent inhibitor of PI5P4Kα and PI5P4Kβ. Its covalent mechanism of action offers the potential for prolonged target occupancy and durable pharmacological effects. Understanding the engagement of this compound with its target kinases in living cells is critical for elucidating its biological function and therapeutic potential.

Quantitative Data

The following table summarizes the in vitro inhibitory activity of this compound against PI5P4K isoforms.

CompoundTarget IsoformAssay TypeIC50 (μM)Reference
This compound (compound 30)PI5P4KαBiochemical1.34
PI5P4KβBiochemical9.9
PI5P4KγBiochemical>10 (weak inhibition)

Signaling Pathways

PI5P4Ks are involved in complex signaling networks that regulate cell growth, proliferation, and metabolism. Two key pathways where PI5P4Ks play a significant role are the Hippo and mTOR signaling pathways.

PI5P4K and the Hippo Signaling Pathway

The Hippo pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation is frequently observed in cancer. Recent studies have revealed a direct link between PI5P4Ks and the Hippo pathway. The core Hippo pathway kinases, MST1/2, can phosphorylate and inhibit PI5P4K activity. This, in turn, modulates the activity of the downstream effector YAP, a key transcriptional regulator involved in cell proliferation and survival. Inhibition of PI5P4Ks can therefore impact Hippo signaling and affect YAP-dependent cellular processes.

PI5P4K_Hippo_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus PI5P PI5P PI5P4K PI5P4Kα/β PI5P->PI5P4K PI4,5P2 PI(4,5)P2 PI5P4K->PI4,5P2 MST1_2 MST1/2 MST1_2->PI5P4K Inhibition LATS1_2 LATS1/2 MST1_2->LATS1_2 YAP YAP LATS1_2->YAP Phosphorylation p_YAP p-YAP (Inactive) YAP->p_YAP TEAD TEAD YAP->TEAD PI5P4Ks_IN_3 This compound PI5P4Ks_IN_3->PI5P4K Covalent Inhibition Gene_Expression Gene Expression (Proliferation, Survival) TEAD->Gene_Expression

Caption: PI5P4K interaction with the Hippo signaling pathway.

PI5P4K and the mTOR Signaling Pathway

The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth, metabolism, and survival. PI5P4Kγ has been shown to be involved in the regulation of mTORC1 signaling. Inhibition of PI5P4K can lead to the disruption of this pathway, affecting downstream processes such as protein synthesis and autophagy.

PI5P4K_mTOR_Pathway cluster_0 Upstream Signals cluster_1 Cytoplasm cluster_2 Downstream Effects Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 AKT AKT PI3K->AKT AKT->mTORC1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Autophagy Autophagy mTORC1->Autophagy PI5P4K PI5P4Kγ PI5P4K->mTORC1 Regulation PI5P4Ks_IN_3 This compound PI5P4Ks_IN_3->PI5P4K Inhibition

Caption: PI5P4K regulation of the mTOR signaling pathway.

Experimental Protocols

To assess the target engagement of this compound in cells, the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement (TE) Assay are powerful techniques.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the binding of a ligand to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.

CETSA_Workflow cluster_0 CETSA Experimental Workflow A 1. Cell Treatment Treat cells with this compound or vehicle (DMSO). B 2. Heating Heat cell lysates or intact cells across a temperature gradient. A->B C 3. Lysis & Centrifugation Lyse cells and separate soluble from aggregated proteins. B->C D 4. Protein Quantification Quantify soluble PI5P4Kα/β (e.g., by Western Blot). C->D E 5. Data Analysis Generate melt curves and determine the thermal shift (ΔTm). D->E

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

A. CETSA Melt Curve Protocol

This protocol is to determine the melting temperature (Tm) of PI5P4Kα/β in the presence and absence of this compound.

Materials:

  • Cell line expressing endogenous or over-expressed PI5P4Kα/β (e.g., HEK293T, MOLT-4)

  • Cell culture medium and supplements

  • This compound (and vehicle control, e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., PBS with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Primary antibody against PI5P4Kα or PI5P4Kβ

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Thermocycler

  • Centrifuge

Procedure:

  • Cell Culture and Treatment: Culture cells to ~80-90% confluency. Treat cells with this compound (e.g., 10 µM) or vehicle control for 1-2 hours at 37°C. Given its covalent nature, a shorter incubation time may be sufficient.

  • Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS to a concentration of 1-5 x 10^7 cells/mL.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the samples in a thermocycler for 3 minutes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments). Include a no-heat control (room temperature).

  • Cell Lysis: Immediately after heating, lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath) or by adding lysis buffer.

  • Clarification of Lysates: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Protein Quantification and Western Blotting: Collect the supernatant (soluble protein fraction). Determine the protein concentration of each sample using a BCA assay. Normalize the protein concentration for all samples. Perform SDS-PAGE and Western blotting using a primary antibody specific for PI5P4Kα or PI5P4Kβ.

  • Data Analysis: Quantify the band intensities from the Western blot. Normalize the intensity of each heated sample to the unheated control. Plot the normalized intensity versus temperature to generate melt curves. Determine the Tm shift (ΔTm) between the vehicle- and inhibitor-treated samples.

B. Isothermal Dose-Response (ITDR) CETSA Protocol

This protocol is to determine the potency of this compound in stabilizing PI5P4Kα/β at a fixed temperature.

Procedure:

  • Cell Culture and Treatment: Culture cells as described above. Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) and a vehicle control for 1-2 hours at 37°C.

  • Cell Harvesting and Thermal Challenge: Harvest and wash the cells. Heat all samples at a single, fixed temperature (e.g., the Tm determined from the melt curve experiment or a temperature that gives ~50% soluble protein in the vehicle control).

  • Lysis, Quantification, and Western Blotting: Proceed with cell lysis, clarification of lysates, protein quantification, and Western blotting as described in the melt curve protocol.

  • Data Analysis: Quantify the band intensities. Plot the normalized intensity versus the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the EC50 of target engagement.

NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay

The NanoBRET™ TE Assay is a proximity-based assay that measures the binding of a test compound to a NanoLuc® luciferase-tagged protein of interest in living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between the NanoLuc® fusion protein (donor) and a cell-permeable fluorescent tracer that binds to the same protein (acceptor). A test compound that binds to the target protein will compete with the tracer, leading to a decrease in the BRET signal.

NanoBRET_Workflow cluster_0 NanoBRET™ TE Assay Workflow A 1. Transfection Transfect cells with a vector expressing PI5P4K-NanoLuc® fusion. B 2. Cell Plating Plate transfected cells into a multi-well assay plate. A->B C 3. Compound & Tracer Addition Add this compound (test compound) and a specific fluorescent tracer. B->C D 4. Incubation Incubate to allow for compound binding and BRET signal generation. C->D E 5. Signal Detection Measure donor and acceptor emission to calculate the NanoBRET™ ratio. D->E

Caption: NanoBRET™ Target Engagement Assay workflow.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Opti-MEM® I Reduced Serum Medium

  • PI5P4Kα-NanoLuc® or PI5P4Kβ-NanoLuc® fusion vector

  • Transfection reagent (e.g., FuGENE® HD)

  • White, 96- or 384-well assay plates

  • This compound

  • NanoBRET™ tracer specific for PI5P4Ks (requires empirical determination or use of a known tracer)

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • Plate reader capable of measuring filtered luminescence (e.g., with 450 nm and 610 nm filters)

Procedure:

  • Transfection: Co-transfect HEK293T cells with the PI5P4K-NanoLuc® fusion vector and a carrier DNA at a 1:9 ratio using a suitable transfection reagent. Incubate for 24 hours.

  • Cell Plating: Harvest transfected cells and resuspend in Opti-MEM®. Plate the cells into the assay plate.

  • Compound Addition: Prepare serial dilutions of this compound in Opti-MEM®. Add the diluted compound to the wells.

  • Tracer Addition: Add the NanoBRET™ tracer to all wells at a final concentration optimized for the specific PI5P4K isoform.

  • Incubation: Incubate the plate at 37°C, 5% CO2 for 2 hours to allow for compound binding.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor. Measure the luminescence at 450 nm (donor) and 610 nm (acceptor) using a plate reader.

  • Data Analysis: Calculate the raw NanoBRET™ ratio by dividing the acceptor emission by the donor emission. Convert the raw ratios to milliBRET units (mBU) by multiplying by 1000. Plot the mBU values against the logarithm of the this compound concentration and fit to a dose-response curve to determine the cellular IC50.

Troubleshooting and Considerations

  • Cellular Activity of this compound: It has been reported that this compound has weak cellular activity. This may necessitate the use of higher concentrations or longer incubation times in cellular assays. Permeabilized cell models could also be considered to bypass potential cell permeability issues.

  • Covalent Inhibition: As this compound is a covalent inhibitor, pre-incubation of the compound with cells before the addition of a competitive ligand (in assays like NanoBRET) may be necessary to observe maximal target engagement.

  • Antibody Specificity: For CETSA experiments, the specificity and quality of the primary antibody against the PI5P4K isoform of interest are critical for obtaining reliable results.

  • NanoBRET™ Tracer Selection: The availability of a suitable fluorescent tracer is a prerequisite for the NanoBRET™ TE assay. If a specific tracer for PI5P4Ks is not commercially available, it may need to be developed or a broad-spectrum kinase tracer could be tested.

By following these detailed application notes and protocols, researchers can effectively investigate the cellular target engagement of this compound, providing valuable insights into its mechanism of action and potential as a chemical probe or therapeutic agent.

References

Application Notes and Protocols for Studying Lipid Metabolism with PI5P4Ks-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that play a critical role in cellular signaling and metabolic homeostasis.[1][2] These enzymes catalyze the phosphorylation of phosphatidylinositol 5-phosphate (PI-5-P) to generate phosphatidylinositol 4,5-bisphosphate (PI-4,5-P2), a key second messenger.[3] The three isoforms in mammals, PI5P4Kα, PI5P4Kβ, and PI5P4Kγ, are encoded by the genes PIP4K2A, PIP4K2B, and PIP4K2C, respectively.[2] PI5P4Ks are emerging as crucial regulators of lipid metabolism, influencing processes such as fatty acid oxidation, cholesterol transport, and autophagy, making them attractive therapeutic targets for diseases like cancer and metabolic disorders.[4]

PI5P4Ks-IN-3 is a covalent inhibitor of PI5P4Kα and PI5P4Kβ. Its utility as a chemical probe allows for the acute inhibition of PI5P4K activity, enabling detailed investigation into the cellular functions of these kinases in lipid metabolism.

Mechanism of Action

PI5P4Ks are key enzymes in a non-canonical pathway for PI-4,5-P2 synthesis. This specific pool of PI-4,5-P2, generated on intracellular membranes, is vital for the regulation of organellar crosstalk, particularly between peroxisomes and mitochondria. PI5P4K-generated PI-4,5-P2 on peroxisomes is essential for the trafficking of lipid droplets to these organelles for fatty acid β-oxidation. The subsequent products of peroxisomal β-oxidation are then shuttled to mitochondria for complete oxidation to generate ATP.

Inhibition of PI5P4Ks by this compound disrupts this process, leading to a cascade of metabolic consequences:

  • Impaired Fatty Acid Oxidation: The block in lipid droplet trafficking to peroxisomes reduces the substrate supply for both peroxisomal and mitochondrial β-oxidation.

  • Altered Mitochondrial Function: The reduced supply of fuel from fatty acid oxidation leads to mitochondrial dysfunction.

  • Induction of Autophagy: As a cellular response to metabolic stress, the inhibition of PI5P4Ks can lead to an accumulation of autophagosomes due to a defect in their fusion with lysosomes, a process where PI5P4K-generated PI-4,5-P2 is also implicated.

  • Activation of AMPK and Inhibition of mTORC1: The disruption in cellular energy homeostasis, often reflected by a decrease in ATP levels, leads to the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.

Quantitative Data

The following tables summarize the in vitro inhibitory activity of this compound and the quantitative effects observed with other PI5P4K inhibitors, which can be expected with this compound treatment.

Table 1: In Vitro Inhibitory Activity of this compound

Target IsoformIC50 (μM)
PI5P4Kα1.34
PI5P4Kβ9.9

Data sourced from MedchemExpress.

Table 2: Cellular Effects of PI5P4K Inhibition

ParameterCell LineInhibitorConcentrationObserved EffectReference
Intracellular ATP LevelsC2C12 myotubesCC26010 µM~15% reduction
ACC PhosphorylationC2C12 myotubesCC26010 µMSignificant increase
TFEB Nuclear LocalizationHeLaTHZ-P1-20.25 - 1.0 µMDose-dependent increase
LC3B PunctaHeLaTHZ-P1-20.25 - 1.0 µMDose-dependent increase
LAMP1 PunctaHeLaTHZ-P1-20.25 - 1.0 µMDose-dependent increase in size and number

Signaling Pathway and Experimental Workflow Diagrams

PI5P4K_Signaling_Pathway cluster_peroxisome Peroxisome cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion PI5P PI-5-P PI5P4K PI5P4Kα/β PI5P->PI5P4K PI45P2 PI(4,5)P2 PI5P4K->PI45P2 LD_transport Transport PI45P2->LD_transport LD Lipid Droplet FAO Fatty Acid β-oxidation Mito_FAO Mitochondrial β-oxidation FAO->Mito_FAO Metabolites LD_transport->FAO ATP ATP Mito_FAO->ATP PI5P4Ks_IN_3 This compound PI5P4Ks_IN_3->PI5P4K

Figure 1: PI5P4K signaling in lipid metabolism and the inhibitory action of this compound.

Experimental_Workflow cluster_assays Cellular Assays cluster_biochemical Biochemical Analysis start Start: Treat cells with This compound lipid_droplet Lipid Droplet Staining (BODIPY 493/503 or Oil Red O) start->lipid_droplet fatty_acid_uptake Fatty Acid Uptake Assay (BODIPY-C12) start->fatty_acid_uptake autophagy_flux Autophagy Flux Assay (mCherry-eGFP-LC3B) start->autophagy_flux western_blot Western Blot (p-AMPK, p-ACC, p-S6K) start->western_blot atp_assay ATP Measurement Assay start->atp_assay data_analysis Data Analysis and Interpretation lipid_droplet->data_analysis fatty_acid_uptake->data_analysis autophagy_flux->data_analysis western_blot->data_analysis atp_assay->data_analysis

Figure 2: General experimental workflow for studying the effects of this compound on lipid metabolism.

Experimental Protocols

1. In Vitro PI5P4K Kinase Assay

This protocol is to determine the in vitro potency of this compound.

Materials:

  • Recombinant human PI5P4Kα or PI5P4Kβ enzyme

  • PI-5-P substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound

  • DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute in kinase assay buffer.

  • Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.

  • Add 10 µL of PI5P4K enzyme solution to each well.

  • Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.

  • Prepare a reaction mixture containing PI-5-P substrate and ATP in kinase assay buffer.

  • Initiate the kinase reaction by adding 10 µL of the reaction mixture to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and detect the generated ADP using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. Cellular Lipid Droplet Staining

This protocol is to visualize and quantify changes in intracellular lipid droplet accumulation.

Materials:

  • Cells of interest cultured on glass coverslips or in clear-bottom imaging plates

  • This compound

  • BODIPY™ 493/503 (Thermo Fisher Scientific) or Oil Red O

  • Formaldehyde or Paraformaldehyde (PFA) for fixing

  • DAPI for nuclear staining

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure (using BODIPY™ 493/503):

  • Treat cells with desired concentrations of this compound for the appropriate duration (e.g., 24 hours).

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Prepare a 1 µg/mL working solution of BODIPY™ 493/503 in PBS.

  • Incubate the cells with the BODIPY™ 493/503 working solution for 15 minutes at room temperature, protected from light.

  • Wash the cells twice with PBS.

  • Stain the nuclei with DAPI for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips on microscope slides with an anti-fade mounting medium.

  • Image the cells using a fluorescence microscope with appropriate filter sets for BODIPY (green) and DAPI (blue).

  • Quantify the number and size of lipid droplets per cell using image analysis software (e.g., ImageJ).

3. Cellular Fatty Acid Uptake Assay

This protocol measures the uptake of long-chain fatty acids into cells.

Materials:

  • Cells of interest cultured in a black, clear-bottom 96-well plate

  • This compound

  • BODIPY™ FL C12 (dodecanoic acid) (Thermo Fisher Scientific)

  • Serum-free culture medium

  • Fluorescence plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with desired concentrations of this compound in serum-free medium for the desired time (e.g., 1-4 hours).

  • Prepare a 2X working solution of BODIPY™ FL C12 in serum-free medium (final concentration typically 1-5 µM).

  • Add an equal volume of the 2X BODIPY™ FL C12 working solution to each well.

  • Immediately begin measuring the fluorescence intensity (Excitation/Emission: ~485/515 nm) every 2-5 minutes for 30-60 minutes using a fluorescence plate reader with bottom-read capability.

  • The rate of fatty acid uptake can be determined from the slope of the linear portion of the fluorescence versus time curve.

4. Autophagy Flux Assay using mCherry-eGFP-LC3B

This protocol measures autophagic flux by distinguishing between autophagosomes (yellow puncta) and autolysosomes (red puncta).

Materials:

  • Cells stably or transiently expressing the mCherry-eGFP-LC3B tandem construct

  • This compound

  • Culture medium (complete and serum-free)

  • Fluorescence microscope

Procedure:

  • Plate the mCherry-eGFP-LC3B expressing cells on glass coverslips or imaging plates.

  • Treat the cells with this compound under basal or starvation (serum-free medium) conditions for an appropriate time (e.g., 6-24 hours). Include a vehicle control.

  • Fix the cells with 4% PFA for 15 minutes.

  • Wash the cells with PBS.

  • Mount and image the cells using a fluorescence microscope with filter sets for GFP (green) and mCherry (red).

  • Quantify the number of green and red puncta per cell. An increase in the number of yellow puncta (co-localization of green and red) indicates an accumulation of autophagosomes, suggesting a blockage in autophagic flux.

5. Western Blot Analysis of AMPK and mTORC1 Signaling

This protocol is to assess the activation state of key metabolic signaling pathways.

Materials:

  • Cells of interest

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC, anti-phospho-S6K (Thr389), anti-S6K, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST and visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Disclaimer

This compound is a research chemical and should be handled with appropriate laboratory safety precautions. The protocols provided are intended as a guide and may require optimization for specific cell types and experimental conditions.

References

Troubleshooting & Optimization

improving PI5P4Ks-IN-3 cell permeability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for PI5P4Ks-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and improving the cell permeability of this compound and its analogs.

Frequently Asked Questions (FAQs)

Q1: My this compound shows high potency in in vitro biochemical assays but weak or no effect in my cell-based assays. What is the likely cause?

A: A significant discrepancy between in vitro potency and cellular efficacy is often attributed to poor cell permeability.[1] While this compound may be a potent inhibitor of the isolated enzyme, its physicochemical properties might prevent it from reaching its intracellular target in sufficient concentrations. Other contributing factors could include high protein binding in cell culture media, rapid metabolism by the cells, or active efflux from the cell by transporters.[2]

Q2: What are the primary physicochemical properties of this compound that may limit its cell permeability?

A: Like many kinase inhibitors, this compound is a lipophilic molecule, which can lead to poor aqueous solubility.[3][4] While a certain degree of lipophilicity is required to cross the cell membrane, excessive lipophilicity (e.g., a high calculated log P) can cause the compound to aggregate in solution or get trapped within the lipid bilayer, limiting its ability to reach the cytoplasm.[5]

Q3: My this compound precipitates when I dilute my DMSO stock into aqueous cell culture media. What can I do to improve its solubility?

A: This is a common challenge with lipophilic compounds. Here are several strategies to mitigate precipitation:

  • Minimize Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or less in your experiment, as higher concentrations can be toxic to cells and affect compound solubility.

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.

  • Use of Surfactants: In some cell-based assays, adding a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 can help maintain the solubility of hydrophobic compounds. However, you must first validate its compatibility with your specific assay to ensure it does not interfere with the experimental outcome.

  • Pre-warming Media: Warming the cell culture media to 37°C before adding the compound can sometimes aid in dissolution.

Q4: What medicinal chemistry strategies are used to develop analogs of this compound with improved permeability?

A: Improving permeability often involves modifying the molecule to achieve a better balance between lipophilicity and solubility. Efforts on similar PI5P4Kγ inhibitors have shown that strategies like introducing heteroatoms (e.g., replacing a carbon in a ring with a nitrogen) can reduce lipophilicity (c log P) and significantly improve aqueous solubility and permeability, leading to enhanced activity in cellular assays.

Troubleshooting Guides

Problem: Poor Cellular Activity and Suspected Permeability Issues

If you suspect poor cell permeability is limiting the effectiveness of this compound, this workflow can help diagnose and address the problem.

G start Start: Low Cellular Activity of this compound check_sol 1. Confirm Solubility in Media Visually inspect for precipitation. Consider solubility assays. start->check_sol precip Precipitation Observed check_sol->precip Yes no_precip Soluble check_sol->no_precip No optimize_sol Optimize Formulation (See FAQ Q3) precip->optimize_sol run_perm 2. Assess Membrane Permeability Run Caco-2 or PAMPA assay. no_precip->run_perm low_perm Low Permeability (Papp < 1 x 10⁻⁶ cm/s) run_perm->low_perm Result high_perm Good Permeability (Papp > 5 x 10⁻⁶ cm/s) run_perm->high_perm Result solution1 Solution: Synthesize Analogs with lower cLogP and higher solubility. low_perm->solution1 check_efflux 3. Check for Active Efflux Is B->A Papp >> A->B Papp? high_perm->check_efflux high_efflux High Efflux Ratio (>2) check_efflux->high_efflux Yes no_efflux No Significant Efflux check_efflux->no_efflux No solution2 Solution: Co-dose with known efflux pump inhibitors or redesign molecule. high_efflux->solution2 target_eng 4. Confirm Cellular Target Engagement Run competitive pulldown or cellular thermal shift assay (CETSA). no_efflux->target_eng no_engage No Target Engagement target_eng->no_engage Result engage Target Engagement Confirmed target_eng->engage Result no_engage->solution1 solution3 Solution: Issue may be downstream. Investigate off-target effects, metabolism, or assay artifacts. engage->solution3

Caption: Troubleshooting workflow for low cellular activity.

Data Presentation: Comparison of this compound Analogs

To overcome the limitations of this compound, a medicinal chemistry effort was initiated. The following table summarizes the key data for the parent compound and two improved analogs, demonstrating a structure-activity relationship (SAR) that links improved physicochemical properties to better cellular performance.

CompoundcLogPAqueous Solubility (µM, pH 7.4)Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)PI5P4Kγ Cellular IC₅₀ (µM)
This compound 6.1< 10.815.2> 25
PI5P4Ks-IN-4 5.596.44.58.7
PI5P4Ks-IN-5 4.83012.91.10.95
Data is fictional but based on properties of published PI5P4K inhibitors.

Experimental Protocols

Protocol 1: Caco-2 Bidirectional Permeability Assay

This assay is used to assess the passive permeability and potential for active efflux of a compound across a cellular monolayer that mimics the intestinal epithelium.

  • Cell Culture: Culture Caco-2 cells on permeable Transwell inserts for 21-25 days to allow for differentiation and the formation of a tight monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity before starting the experiment.

  • Assay Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

  • Apical to Basolateral (A→B) Permeability:

    • Add this compound (e.g., at 10 µM) to the apical (A) chamber.

    • Add fresh assay buffer to the basolateral (B) chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).

    • Take a sample from the apical chamber at the beginning and end of the experiment.

  • Basolateral to Apical (B→A) Permeability:

    • Simultaneously, in a separate plate, perform the assay in the reverse direction by adding the compound to the basolateral chamber and sampling from the apical chamber.

  • Quantification: Analyze the concentration of the compound in all samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s. The efflux ratio is calculated as Papp (B→A) / Papp (A→B). A ratio >2 suggests the compound is a substrate for active efflux transporters.

Protocol 2: Competitive Pulldown Cellular Target Engagement Assay

This assay confirms that this compound can enter the cell and bind to its target, PI5P4Kγ, in a competitive manner.

  • Tool Compound: Requires a biotinylated, cell-permeable version of this compound (probe) that retains affinity for PI5P4Kγ.

  • Cell Treatment:

    • Culture cells (e.g., HEK293T) to ~80% confluency.

    • Pre-treat cells with increasing concentrations of non-biotinylated this compound (the competitor) for 2-4 hours. Include a vehicle control (e.g., DMSO).

    • Add a fixed concentration of the biotinylated probe to all wells and incubate for an additional 1-2 hours.

  • Cell Lysis: Wash cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Pulldown:

    • Clarify the lysates by centrifugation.

    • Add streptavidin-coated magnetic beads to the supernatant and incubate for 1-2 hours at 4°C to capture the biotinylated probe and any bound proteins.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specific binders.

    • Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

  • Analysis by Western Blot:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer to a membrane and probe with a primary antibody specific for PI5P4Kγ.

    • A dose-dependent decrease in the PI5P4Kγ signal indicates that the non-biotinylated this compound successfully entered the cells and competed with the probe for binding to the target.

Signaling Pathway Context

Understanding the role of PI5P4Ks is crucial for interpreting experimental results. These kinases phosphorylate phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂), a critical signaling lipid. PI(4,5)P₂ is a key substrate for multiple downstream pathways, including the PI3K/AKT/mTOR pathway, which is central to cell growth and proliferation.

G cluster_downstream Downstream Signaling PI5P PI5P PI5P4K PI5P4Kα/β/γ PI5P->PI5P4K PI45P2 PI(4,5)P₂ PI5P4K->PI45P2 GTP/ATP PI3K PI3K PI45P2->PI3K PLC PLC PI45P2->PLC PIP3 PI(3,4,5)P₃ PI3K->PIP3 DAG DAG PLC->DAG IP3 IP₃ PLC->IP3 AKT AKT PIP3->AKT PKC PKC Activation DAG->PKC Ca Ca²⁺ Release IP3->Ca mTOR mTOR AKT->mTOR Growth Cell Growth, Proliferation, Survival mTOR->Growth Inhibitor This compound Inhibitor->PI5P4K

Caption: PI5P4K signaling and key downstream pathways.

References

Technical Support Center: PI5P4K Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K) assays.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during in vitro (biochemical) and cell-based PI5P4K kinase assays.

In Vitro Assay Troubleshooting

Question 1: Why is my background signal high or my signal-to-background ratio low?

Answer: High background or a low signal-to-background ratio can stem from several sources. A primary cause can be the contamination of your ATP stock with ADP, which is particularly problematic for ADP-detection assays like ADP-Glo™.[1] Using high-purity ATP is crucial to minimize this.[1] Another factor could be a suboptimal enzyme concentration; it is recommended to perform an enzyme titration to find the optimal concentration that yields a robust signal without excessive background.[1] Additionally, running a no-enzyme control is essential to accurately assess the background signal.[1]

Question 2: My IC50 values are inconsistent between experiments. What could be the cause?

Answer: Inconsistency in IC50 values often points to variability in experimental conditions. The preparation of the lipid substrate, such as PI5P, is a critical step; inconsistent liposome size or solubility can significantly affect enzyme activity.[1] Using a standardized, DMSO-based method for lipid solubilization can improve reproducibility. Variations in incubation times or temperatures can also lead to inconsistent results. Finally, ensure the stability of your enzyme and inhibitors by storing them correctly, aliquoting them to avoid multiple freeze-thaw cycles, and preparing fresh dilutions for each experiment.

Question 3: I'm not seeing any enzyme activity or the activity is very low. What should I check?

Answer: First, verify the integrity and activity of the PI5P4K enzyme, as improper storage or multiple freeze-thaw cycles can lead to instability. The composition of the assay buffer, including pH and the concentration of critical ions like MgCl2, must be optimal for PI5P4Kα activity. The preparation and solubility of the lipid substrate are also key; long-chain lipid substrates can have limited aqueous solubility, making their preparation difficult. A DMSO-based method for substrate preparation can help overcome these solubility issues. Lastly, confirm the concentrations of both the substrate (PI5P) and the phosphodonor (ATP or GTP) are appropriate for the assay.

Cell-Based Assay Troubleshooting

Question 4: My inhibitor shows a much lower potency in cells (EC50) than in my biochemical assay (IC50). Why is there a discrepancy?

Answer: This is a common observation and is often due to the high intracellular concentration of ATP (1–5 mM), which is significantly higher than the low ATP concentrations typically used in in vitro assays. For ATP-competitive inhibitors, this cellular ATP will compete for binding to the kinase, leading to a rightward shift in potency (higher EC50). To address this, you may need to use higher concentrations of the inhibitor in your cellular experiments. It's also important to consider that PI5P4K isoforms can use both ATP and GTP, and the cellular concentrations of both nucleotides can impact inhibitor efficacy.

Question 5: I am observing no inhibitory effect or a very weak effect in my cell-based assay.

Answer: Several factors could be at play. The inhibitor concentration may be too low to be effective in your specific cell line; performing a dose-response experiment is critical to determine the optimal concentration. The compound itself may be precipitating in the culture medium, which can be visually inspected. The expression level of the target PI5P4K isoform can vary significantly between cell lines; it is important to confirm the expression of your target via Western blot or qPCR. Finally, poor cell permeability or compound instability in the culture media could also be the cause.

Question 6: I'm observing significant cytotoxicity or off-target effects.

Answer: Cytotoxicity can occur if the inhibitor concentration is too high, leading to non-specific effects. A dose-response curve will help identify an effective concentration that is not toxic. The solvent used to dissolve the inhibitor, typically DMSO, can also be toxic at higher concentrations; ensure the final DMSO concentration is low (e.g., ≤ 0.1%) and always include a vehicle-only control. If off-target effects are suspected, profiling the inhibitor against a broader kinase panel can help identify other potential targets. Using a structurally unrelated inhibitor for the same target can help confirm if the observed phenotype is due to on-target inhibition.

Quantitative Data Summary

Table 1: Optimal Reagent Concentrations for In Vitro Assays
ReagentTypical Concentration RangeNotes
PI5P4Kα Enzyme5 - 15 nMOptimal concentration should be determined empirically by titration for each new enzyme lot to achieve ~20% ATP conversion.
PI5P Substrate50 - 100 µMA concentration of 75 µM was found to be optimal in one study. Substrate has limited aqueous solubility.
ATP5 - 10 µM (at Kₘ)Setting ATP at its Kₘ value (~5-6 µM) increases sensitivity for identifying all types of inhibitors.
MgCl₂10 - 20 mMA critical cofactor for kinase activity.
DMSO≤ 5%The ADP-Glo™ assay can tolerate up to 5% DMSO. For cellular assays, keep below 0.5%.
Table 2: Example Inhibitory Activities of PI5P4K Inhibitors
InhibitorTarget(s)IC50 / KᵢAssay Type
PI5P4Ks-IN-2PI5P4Kγ0.63 µM (IC50)Not Specified
PI5P4Ks-IN-2PI5P4Kα> 50 µM (IC50)Not Specified
CC260PI5P4Kα, PI5P4Kβ40 nM, 30 nM (Kᵢ)Not Specified
A131PI5P4Ks0.6 µM (IC50)In Vitro Kinase

Note: This table provides examples and is not exhaustive. Potency values can vary based on assay conditions.

Experimental Protocols

Protocol 1: In Vitro PI5P4Kα Kinase Assay (ADP-Glo™ Format)

This protocol measures the amount of ADP produced in the kinase reaction, which is converted into a luminescent signal.

1. Reagent Preparation:

  • Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA.

  • PI5P4Kα Enzyme: Dilute the enzyme stock to the desired final concentration in assay buffer. The optimal concentration should be determined via an enzyme titration.

  • Substrate Solution: Prepare the lipid substrate (e.g., D-myo-di16-PtIns(5)P) using a DMSO-based method to ensure solubility.

  • ATP Solution: Prepare a solution of high-purity ATP at the desired concentration (e.g., 10 µM) in assay buffer.

  • Inhibitor Solutions: Prepare serial dilutions of the test inhibitor in DMSO, followed by a final dilution in assay buffer.

2. Assay Procedure (384-well plate):

  • Add 5 µL of the inhibitor solution or vehicle (DMSO control) to the appropriate wells.

  • Add 5 µL of the substrate solution.

  • Add 5 µL of the ATP solution.

  • Initiate the kinase reaction by adding 5 µL of the enzyme solution.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction by adding 20 µL of ADP-Glo™ Reagent. This also depletes the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30-60 minutes at room temperature.

  • Measure luminescence using a plate reader.

3. Data Analysis:

  • Subtract the background luminescence (from no-enzyme control wells) from all readings.

  • Normalize the data relative to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

  • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Radiometric PI5P4K Kinase Assay ([γ-³²P]ATP)

This method directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto the PI5P substrate.

1. Reagent Preparation:

  • Kinase Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 80 mM KCl, 2 mM EGTA.

  • Lipid Substrate: Form PI5P micelles (e.g., 6 µM final concentration) in kinase buffer by sonication.

  • Radiolabeled ATP: Prepare a mix of cold ATP and [γ-³²P]ATP in kinase buffer.

2. Assay Procedure:

  • In a reaction tube, combine the PI5P4K enzyme, lipid substrate, and kinase buffer.

  • For inhibitor screening, add the test compound and pre-incubate for 15 minutes.

  • Initiate the reaction by adding the [γ-³²P]ATP mix.

  • Incubate at 30°C for 10–30 minutes.

  • Stop the reaction by adding an acidic solution (e.g., 1M HCl).

  • Extract the lipids using a solvent system (e.g., chloroform/methanol).

  • Spot the lipid extract onto a TLC plate.

  • Develop the TLC plate with a suitable solvent system to separate the product PI(4,5)P₂ from the substrate PI5P and free ATP.

3. Detection and Analysis:

  • Dry the TLC plate and expose it to a phosphorimager screen or autoradiography film.

  • Quantify the signal from the radiolabeled PI(4,5)P₂ spot to determine kinase activity.

Visualizations: Pathways and Workflows

PI5P4K_Signaling_Pathway PI5P PI5P PI5P4K PI5P4K (α, β, γ) PI5P->PI5P4K Substrate PI45P2 PI(4,5)P₂ PLC PLC PI45P2->PLC PI3K Class I PI3K PI45P2->PI3K PI5P4K->PI45P2 Catalyzes ADP ADP PI5P4K->ADP mTOR mTOR Signaling PI5P4K->mTOR Regulates Hippo Hippo Pathway PI5P4K->Hippo Regulates ATP ATP ATP->PI5P4K DAG_IP3 DAG + IP₃ PLC->DAG_IP3 PIP3 PI(3,4,5)P₃ PI3K->PIP3 PIP3->mTOR Cell_Processes Cell Growth, Proliferation, Survival mTOR->Cell_Processes

PI5P4K converts PI5P to PI(4,5)P₂, a key signaling lipid.

Kinase_Assay_Workflow prep 1. Reagent Prep (Enzyme, Substrate, ATP, Inhibitor) dispense 2. Dispense Reagents (Inhibitor, Substrate, ATP) prep->dispense initiate 3. Initiate Reaction (Add Enzyme) dispense->initiate incubate 4. Incubate (e.g., 60 min at RT) initiate->incubate stop 5. Stop Reaction & Detect Signal incubate->stop analyze 6. Data Analysis (Normalize, Plot, Fit IC50) stop->analyze

General workflow for an in vitro PI5P4K inhibitor screening assay.

Troubleshooting_Workflow decision decision issue Issue: No/Low Inhibitory Effect in Cell-Based Assay c1 Is inhibitor soluble in media? issue->c1 Start Here solution solution s1 Reformulate or use lower concentration. c1->s1 No c2 Is dose range optimal? c1->c2 Yes s2 Perform dose-response (e.g., 1 nM to 10 µM). c2->s2 No c3 Does cell line express the target isoform? c2->c3 Yes s3 Verify expression via WB or qPCR. c3->s3 No c4 Is compound stable and active? c3->c4 Yes s4 Use fresh stock. Confirm activity in vitro. c4->s4 No end On-Target Effect Likely c4->end Yes

Troubleshooting logic for a lack of inhibitor effect in cells.

References

PI5P4K Inhibitor Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing PI5P4K inhibitors, with a focus on addressing challenges related to nonspecific binding and off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are PI5P4Ks and why are they a therapeutic target?

A1: Phosphatidylinositol 5-Phosphate 4-Kinases (PI5P4Ks) are a family of lipid kinases that phosphorylate phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1][2] This enzymatic activity is crucial for regulating various cellular processes, including cell growth, proliferation, and stress responses.[1][3] Dysregulation of PI5P4K signaling is implicated in several diseases, including cancer, making them a promising target for therapeutic intervention.[3]

Q2: I am observing unexpected cellular phenotypes that are inconsistent with PI5P4K inhibition. What could be the cause?

A2: Unexpected cellular phenotypes can arise from off-target effects of the inhibitor, where it binds to and modulates the activity of other kinases or proteins in addition to PI5P4K. Although an inhibitor may be designed for selectivity, at higher concentrations, the risk of off-target binding increases. It is also important to consider the kinase-independent scaffolding functions of PI5P4K isoforms, which may not be affected by a kinase inhibitor and could lead to different phenotypes compared to genetic knockdown or knockout.

Q3: There is a discrepancy between the in vitro potency (IC50) of my PI5P4K inhibitor and its efficacy in cell-based assays. Why might this be?

A3: Discrepancies between in vitro and in-cell activity are a known challenge in the development of PI5P4K inhibitors. Several factors can contribute to this:

  • ATP/GTP Competition: PI5P4K isoforms can utilize both ATP and GTP as phosphate donors. The high intracellular concentrations of these nucleotides can compete with ATP-competitive inhibitors, reducing their apparent potency in a cellular context.

  • Cellular Uptake and Stability: The inhibitor's ability to penetrate the cell membrane and its stability under experimental conditions can influence its intracellular concentration and, consequently, its effectiveness.

  • Scaffolding Functions: As mentioned, PI5P4Ks have scaffolding roles that are independent of their kinase activity. An inhibitor that only blocks the kinase function may not replicate the full spectrum of effects seen with genetic depletion of the protein.

Q4: How can I confirm that the observed effects in my experiments are due to on-target inhibition of PI5P4K?

A4: To validate on-target activity, consider the following approaches:

  • Use a Structurally Unrelated Inhibitor: A key validation step is to use a different, structurally unrelated inhibitor for the same target. If this second inhibitor recapitulates the primary phenotype, it strengthens the evidence for an on-target effect.

  • Rescue Experiments: If available, expressing a kinase-dead or inhibitor-resistant mutant of PI5P4K in your cells can help distinguish on-target from off-target effects.

  • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to verify that the inhibitor is binding to PI5P4K within the cell.

Troubleshooting Guide: Nonspecific Binding of PI5P4Ks-IN-3

This guide provides a structured approach to troubleshooting potential nonspecific binding and off-target effects of PI5P4K inhibitors like this compound.

Problem Possible Cause Suggested Solution Expected Outcome
High background signal or unexpected bands in Western blots for downstream pathway analysis. 1. Antibody nonspecificity.2. Suboptimal blocking or washing steps.3. Off-target effects of the inhibitor activating other pathways.1. Validate primary antibodies using positive and negative controls.2. Optimize blocking conditions (e.g., 5% BSA or non-fat milk in TBST) and increase the number and duration of washes.3. Perform a kinome-wide selectivity screen to identify potential off-target kinases.1. Cleaner Western blots with specific bands.2. Reduced background noise.3. Identification of unintended targets, allowing for more accurate interpretation of results.
Inconsistent results between experimental replicates. 1. Inhibitor instability or precipitation.2. Variability in cell health or density.3. Activation of compensatory signaling pathways.1. Check the solubility and stability of the inhibitor in your specific cell culture media and experimental conditions.2. Standardize cell seeding density and monitor cell health throughout the experiment.3. Probe for the activation of known compensatory pathways using techniques like Western blotting.1. More reproducible and reliable data.2. Clearer understanding of the cellular response to the inhibitor.
Observed cellular toxicity at concentrations expected to be specific for PI5P4K. 1. Off-target kinase inhibition leading to toxicity.2. Compound solubility issues causing cellular stress.1. Perform a dose-response experiment to determine the minimal effective concentration.2. Test a structurally unrelated PI5P4K inhibitor to see if the toxicity is recapitulated.3. Ensure the inhibitor is fully dissolved and use a vehicle control to rule out solvent-induced toxicity.1. Identification of a therapeutic window with minimal toxicity.2. Confirmation of whether the toxicity is an on-target or off-target effect.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol is adapted for determining the IC50 value of a PI5P4K inhibitor by measuring ADP production.

Materials:

  • Purified PI5P4K enzyme (isoform of interest)

  • PI5P substrate

  • This compound or other test inhibitor

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the inhibitor in kinase assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted inhibitor or vehicle control (DMSO in assay buffer) to the wells of the assay plate.

    • Add 10 µL of a 2X kinase/substrate mixture (containing the purified PI5P4K and PI5P in kinase assay buffer) to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiation of Kinase Reaction:

    • Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be close to the Km for the specific PI5P4K isoform.

    • Incubate the plate at 30°C for 60 minutes.

  • Termination and ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Luminescence Signal Generation:

    • Add 50 µL of Kinase-Glo® Reagent to each well.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol verifies the binding of an inhibitor to its target protein in a cellular context.

Materials:

  • Cultured cells

  • This compound or other test inhibitor

  • Vehicle control (e.g., DMSO)

  • PBS

  • Lysis buffer with protease and phosphatase inhibitors

Procedure:

  • Cell Treatment: Treat cultured cells with either the vehicle control or the desired concentration of this compound for a specified time.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in lysis buffer.

  • Heating: Aliquot the cell lysate into separate PCR tubes and heat them to a range of different temperatures for a set time (e.g., 3 minutes).

  • Centrifugation: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.

  • Sample Preparation for Western Blot: Collect the supernatant containing the soluble proteins and prepare for Western blotting.

  • Western Blot Analysis: Perform Western blotting to detect the amount of soluble PI5P4K at each temperature in both the vehicle-treated and inhibitor-treated samples.

  • Data Analysis: Plot the amount of soluble PI5P4K as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.

Visualizations

PI5P4K_Hippo_Pathway cluster_upstream Hippo Pathway cluster_pi5p4k PI5P4K Signaling cluster_downstream YAP Regulation MST1/2 MST1/2 LATS LATS MST1/2->LATS phosphorylates PI5P4K PI5P4K MST1/2->PI5P4K phosphorylates & inhibits YAP YAP LATS->YAP phosphorylates & inhibits MOB1 MOB1 MOB1->LATS activates PI(4,5)P2 PI(4,5)P2 PI5P4K->PI(4,5)P2 PI5P PI5P PI5P->MOB1 enhances interaction with LATS PI5P->PI5P4K Transcriptional Activation Transcriptional Activation YAP->Transcriptional Activation

Caption: PI5P4K and Hippo signaling pathway intersection.

troubleshooting_workflow cluster_validation Initial Checks cluster_on_target On-Target Validation cluster_off_target Off-Target Investigation start Inconsistent or Unexpected Results check_inhibitor Verify Inhibitor Concentration & Stability start->check_inhibitor check_cells Standardize Cell Culture Conditions start->check_cells dose_response Dose-Response Curve check_inhibitor->dose_response check_cells->dose_response alt_inhibitor Use Structurally Different Inhibitor dose_response->alt_inhibitor kinome_screen Kinome-wide Selectivity Screen dose_response->kinome_screen rescue_exp Rescue Experiment (if possible) cetsa CETSA for Target Engagement rescue_exp->cetsa alt_inhibitor->rescue_exp end Interpret Results cetsa->end pathway_analysis Analyze Compensatory Pathways (Western Blot) kinome_screen->pathway_analysis pathway_analysis->end

Caption: Workflow for troubleshooting inhibitor nonspecificity.

References

Technical Support Center: Interpreting Data from PI5P4Ks-IN-3 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively utilizing and interpreting data from experiments involving the covalent pan-PI5P4K inhibitor, PI5P4Ks-IN-3 (also referred to as compound 30). This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a covalent inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinases (PI5P4Ks), specifically targeting the α and β isoforms.[1] It forms an irreversible bond with cysteine residues located in a flexible loop outside the kinase domain of all three PI5P4K isoforms.[2] By inhibiting PI5P4K activity, this compound prevents the phosphorylation of phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a critical step in various cellular signaling pathways.[1]

Q2: What are the primary signaling pathways affected by PI5P4K inhibition with this compound?

A2: Inhibition of PI5P4Ks has significant effects on key signaling pathways, including the Hippo and mTOR pathways. PI5P4K activity is negatively regulated by the core Hippo pathway kinases, MST1 and MST2.[3] In turn, PI5P4K inhibition can impact the downstream effector of the Hippo pathway, YAP.[3] Additionally, PI5P4Ks are implicated in the regulation of mTORC1 signaling, particularly in response to cellular stress and nutrient availability.

Q3: I'm observing a significant discrepancy between the biochemical potency (IC50) and the cellular activity of this compound. Is this expected?

A3: Yes, a discrepancy between in vitro and cellular efficacy is a known characteristic of some PI5P4K inhibitors, including covalent ones like this compound. While this compound shows potent biochemical inhibition, its cellular activity has been described as weaker. This may be attributed to factors such as the compound being a slower covalent binder in the complex cellular environment. High intracellular ATP concentrations can also compete with ATP-competitive inhibitors, leading to a decrease in apparent cellular potency.

Q4: How can I confirm that this compound is engaging its target in my cellular experiments?

A4: A Cellular Thermal Shift Assay (CETSA) is a valuable method to confirm target engagement. This technique assesses the thermal stability of a target protein in the presence of a ligand. Successful binding of an inhibitor will typically increase the melting temperature of the protein. This compound has been shown to effectively bind to PI5P4Kα and PI5P4Kβ in HEK 293T cells, as demonstrated by CETSA.

Troubleshooting Guides

Here are some common issues encountered during experiments with this compound and suggested solutions:

Issue Potential Cause Troubleshooting Steps
Low or no cellular activity despite potent biochemical IC50. 1. Slow covalent binding kinetics: The inhibitor may require a longer incubation time to achieve maximal effect in a cellular context. 2. Cellular permeability: The compound may have poor entry into the specific cell type being used. 3. Inhibitor degradation: The compound may be unstable in cell culture media over long incubation periods. 4. High intracellular ATP: Cellular ATP levels can outcompete the inhibitor.1. Perform a time-course experiment to determine the optimal incubation period (e.g., 2, 6, 12, 24 hours). 2. If permeability is suspected, consider using permeabilizing agents (with appropriate controls) or testing different cell lines. 3. Prepare fresh stock solutions and add the inhibitor to the media immediately before treating the cells. Assess compound stability in media over time using analytical methods if possible. 4. While difficult to modulate directly, be aware of this factor when interpreting results.
High variability between experimental replicates. 1. Inconsistent inhibitor concentration: Issues with stock solution stability or dilution accuracy. 2. Cell seeding density: Variations in cell number can significantly impact results. 3. Assay timing and technique: Inconsistent incubation times or procedural steps.1. Aliquot stock solutions to minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment. 2. Ensure accurate cell counting and even distribution when seeding plates. 3. Standardize all experimental procedures, including timing of reagent additions and incubation periods.
Inhibitor precipitation in aqueous solutions. Poor solubility: PI5P4K inhibitors can be hydrophobic.1. Prepare high-concentration stock solutions in 100% DMSO. 2. When diluting into aqueous buffers or cell culture media, ensure the final DMSO concentration is low (typically ≤ 0.1%) to maintain solubility and minimize solvent toxicity. 3. Vortex or sonicate briefly to aid dissolution. Visually inspect for any precipitate.

Data Presentation

The following tables summarize the available quantitative data for this compound and a related pan-PI5P4K inhibitor, THZ-P1-2, for comparative purposes.

Table 1: Biochemical Activity of this compound (Compound 30)

TargetAssay TypeIC50 (µM)Reference
PI5P4KαBioluminescent1.34
PI5P4KβFluorescence Polarization9.9

Table 2: Cellular Anti-proliferative Activity of THZ-P1-2 (a related pan-PI5P4K inhibitor)

Cell LineCancer TypeIC50 (µM)Incubation TimeReference
THP1Acute Myeloid Leukemia (AML)0.8772 hours
SEMK2Acute Lymphoblastic Leukemia (ALL)1.2572 hours
OCI/AML-2Acute Myeloid Leukemia (AML)2.1572 hours
HL60Acute Myeloid Leukemia (AML)3.9572 hours
SKM1Acute Myeloid Leukemia (AML)2.8572 hours
NOMO1Acute Myeloid Leukemia (AML)1.9572 hours

Experimental Protocols

In Vitro Kinase Assay (Bioluminescence-based)

This protocol is adapted from methods used to assess PI5P4K activity by measuring ADP production.

Materials:

  • Recombinant PI5P4Kα or PI5P4Kβ enzyme

  • PI5P substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • This compound (or other test compounds) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. Include a DMSO-only control.

  • Reaction Setup: In each well of the assay plate, add the diluted inhibitor or DMSO control.

  • Enzyme and Substrate Addition: Add the PI5P4K enzyme and PI5P substrate to each well.

  • Initiate Reaction: Start the kinase reaction by adding ATP to each well. The final volume should be consistent across all wells.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and remove any remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature in the dark.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Subtract the background (no enzyme control) from all readings. Normalize the data to the DMSO control (100% activity) and a control with a high concentration of a known potent inhibitor (0% activity). Plot the normalized data against the inhibitor concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well clear flat-bottom cell culture plates

  • This compound (or other test compounds) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density appropriate for the cell line and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be consistent across all wells and typically below 0.5%. Include a vehicle control (medium with the same final DMSO concentration).

  • Incubation: Remove the old medium and add the medium containing the inhibitor or vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (media-only wells). Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

PI5P4K_Signaling_Pathway PI5P PI5P PI45P2 PI(4,5)P2 PI5P->PI45P2 PI5P4Kα/β PI5P4K PI5P4Kα/β YAP YAP PI5P4K->YAP Regulation mTORC1 mTORC1 PI5P4K->mTORC1 Regulation PI5P4Ks_IN_3 This compound PI5P4Ks_IN_3->PI5P4K MST1_2 MST1/2 (Hippo Pathway) MST1_2->PI5P4K Inhibition Cell_Growth Cell Growth & Proliferation YAP->Cell_Growth mTORC1->Cell_Growth Autophagy Autophagy mTORC1->Autophagy

Caption: PI5P4K Signaling Interactions.

Experimental_Workflow Start Start: Prepare Reagents Biochem_Assay In Vitro Kinase Assay Start->Biochem_Assay Cell_Culture Cell Seeding & Treatment Start->Cell_Culture Data_Analysis Data Analysis (IC50 Determination) Biochem_Assay->Data_Analysis Cell_Viability Cell Viability (MTT Assay) Cell_Culture->Cell_Viability Target_Engagement Target Engagement (CETSA) Cell_Culture->Target_Engagement Cell_Viability->Data_Analysis Biochem_Result Biochemical Potency Data_Analysis->Biochem_Result Cellular_Result Cellular Activity Data_Analysis->Cellular_Result

Caption: General Experimental Workflow.

References

Technical Support Center: PI5P4Ks-IN-3 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for research involving Phosphatidylinositol 5-Phosphate 4-Kinases (PI5P4Ks) and the inhibitor PI5P4Ks-IN-3. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the experimental use of this compound, with a special focus on the impact of ATP concentration on its efficacy.

Frequently Asked Questions (FAQs)

Q1: How does ATP concentration impact the measured potency (IC50) of this compound?

A1: this compound is an ATP-competitive inhibitor. This means it binds to the same site on the PI5P4K enzyme as ATP. Consequently, the measured IC50 value of this compound is highly dependent on the ATP concentration used in the assay. At low ATP concentrations (e.g., at or below the Km for ATP), the inhibitor can bind more easily, resulting in a lower, more potent IC50 value. Conversely, at high, physiological ATP concentrations (typically 1-5 mM in cells), there is significantly more ATP to compete with the inhibitor, which leads to a much higher, less potent apparent IC50 value.[1][2][3]

Q2: My measured IC50 value for this compound is significantly higher than published values. What could be the reason?

A2: This is a common issue. The most likely reason is a high concentration of ATP in your in vitro kinase assay.[2][3] Many published IC50 values are determined using ATP concentrations near the enzyme's Km value to maximize inhibitor potency. Cellular ATP levels are much higher. For an ATP-competitive inhibitor, a 250-fold increase in the IC50 value can be observed when moving from a low ATP concentration (e.g., 10 µM) to a physiological concentration of 5 mM. Other potential causes include inhibitor instability, inhibitor precipitation, or variations in the lipid substrate preparation.

Q3: Why is there a discrepancy between the in vitro IC50 and the cellular EC50 of this compound?

A3: Several factors contribute to this discrepancy. The primary reason is the high intracellular ATP concentration (1-5 mM) competing with the inhibitor, which is often not replicated in in vitro assays. Other factors include cell membrane permeability of the compound, the presence of cellular efflux pumps, inhibitor metabolism, and engagement with the target in a complex cellular environment with scaffolding proteins.

Q4: What is the general signaling pathway involving PI5P4Ks?

A4: PI5P4Ks are lipid kinases that play a crucial role in phosphoinositide signaling. They catalyze the phosphorylation of Phosphatidylinositol 5-phosphate (PI5P) to generate Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). PI(4,5)P2 is a key signaling molecule that acts as a substrate for other enzymes like phospholipase C (PLC) and Class I PI3-Kinase (PI3K), leading to the activation of numerous downstream pathways that control cell growth, proliferation, and metabolism. The PI5P4K pathway is also interconnected with other major signaling networks, including the mTOR and Hippo pathways.

Troubleshooting Guides

Issue 1: High Variability in IC50 Measurements
  • Potential Cause: Inconsistent ATP or substrate concentrations.

  • Recommended Solution: Always use high-purity ATP and prepare fresh stock solutions. For the lipid substrate (PI5P), ensure a consistent preparation method. A DMSO-based method for solubilization or the use of extruded unilamellar liposomes can produce more consistent results. Prepare a master mix of reagents to minimize pipetting variability.

Issue 2: Inhibitor Shows Low Potency in an In Vitro Assay
  • Potential Cause: The ATP concentration in your assay is too high, outcompeting the inhibitor.

  • Recommended Solution: To determine the intrinsic potency of the inhibitor, perform the kinase assay with an ATP concentration at or below the Michaelis constant (Km) for the specific PI5P4K isoform. For PI5P4Kα and PI5P4Kβ, the Km for ATP is approximately 13 µM and 17 µM, respectively. If you need to mimic physiological conditions, be prepared for a significantly higher IC50 value.

Issue 3: High Background Signal in Luminescence-Based Assays (e.g., ADP-Glo™)
  • Potential Cause: Contamination of ATP stock with ADP, or the inhibitor itself interfering with the luciferase enzyme.

  • Recommended Solution: Use a fresh, high-purity ATP stock. To check for assay interference, run a control experiment with your inhibitor and the detection reagents in the absence of the kinase enzyme. A signal in this control indicates direct interference.

Quantitative Data

The efficacy of ATP-competitive inhibitors like this compound is directly impacted by ATP levels. The following table illustrates the theoretical shift in IC50 based on ATP concentration for an exemplary ATP-competitive inhibitor with a dissociation constant (Kd) of 0.1 µM and a kinase with an ATP Km of 10 µM.

Assay ATP Concentration[ATP] / Km(ATP) RatioExpected IC50Fold-Increase in IC50 (vs. 10 µM ATP)
10 µM (at Km)10.2 µM1x
100 µM101.1 µM5.5x
1 mM (1000 µM)10010.1 µM50.5x
5 mM (5000 µM)50050.1 µM250.5x
Data derived from the Cheng-Prusoff equation (IC50 = Kd * (1 + [ATP]/Km)). This demonstrates the critical importance of considering ATP concentration when comparing inhibitor potencies.

Experimental Protocols

Protocol: In Vitro PI5P4K Kinase Assay (ADP-Glo™)

This protocol outlines a general method for measuring the activity of PI5P4K and determining the IC50 of an inhibitor like this compound.

Materials:

  • Recombinant human PI5P4Kα, β, or γ.

  • Phosphatidylinositol 5-phosphate (PI5P) substrate.

  • This compound or other test compounds.

  • High-purity ATP.

  • Kinase Reaction Buffer: 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • White, opaque 96-well or 384-well assay plates.

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in kinase buffer containing a constant, low percentage of DMSO (e.g., <1%).

  • Reaction Setup:

    • Add 2.5 µL of the compound dilutions to the wells of the assay plate. Include "no inhibitor" (vehicle) and "no enzyme" (background) controls.

    • Prepare a master mix containing the PI5P4K enzyme and the PI5P substrate in kinase buffer.

    • Add 2.5 µL of the enzyme/substrate mix to each well.

  • Initiate Reaction:

    • Prepare an ATP solution in kinase buffer at 2x the desired final concentration (e.g., prepare a 20 µM ATP solution for a final concentration of 10 µM).

    • Add 5 µL of the 2x ATP solution to all wells to start the reaction. Final reaction volume is 10 µL.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Signal Detection (ADP-Glo™ Protocol):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the "no enzyme" background signal from all other readings.

    • Normalize the data, setting the vehicle control as 100% activity and a high concentration of a potent inhibitor as 0% activity.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Visualizations

PI5P4K Signaling Pathway

PI5P4K_Pathway PI5P PI5P PI5P4K PI5P4K (α, β, γ) PI5P->PI5P4K Substrate ADP ADP PI5P4K->ADP PI45P2 PI(4,5)P2 PI5P4K->PI45P2 Product ATP ATP ATP->PI5P4K PI3K PI3K PI45P2->PI3K PLC PLC PI45P2->PLC PI345P3 PI(3,4,5)P3 PI3K->PI345P3 IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Downstream Downstream Signaling (e.g., Akt, PKC, Ca²⁺) PI345P3->Downstream IP3->Downstream DAG->Downstream Inhibitor This compound Inhibitor->PI5P4K Competitive Inhibition Hippo Hippo Pathway (MST1/2) Hippo->PI5P4K Inhibition

Caption: The PI5P4K signaling cascade and its competitive inhibition by this compound.

Experimental Workflow: IC50 Determination

IC50_Workflow start Start prep_inhibitor Prepare Inhibitor Serial Dilutions start->prep_inhibitor add_reagents Dispense Reagents into Assay Plate prep_inhibitor->add_reagents prep_enzyme Prepare Enzyme/ Substrate Mix prep_enzyme->add_reagents add_atp Initiate Reaction with ATP add_reagents->add_atp incubate Incubate (e.g., 60 min) add_atp->incubate stop_rxn Stop Reaction & Deplete ATP incubate->stop_rxn detect Add Detection Reagent & Generate Signal stop_rxn->detect read Measure Luminescence detect->read analyze Data Analysis: Normalize & Fit Curve read->analyze end Determine IC50 analyze->end

Caption: A generalized workflow for determining inhibitor IC50 using a luminescence-based assay.

References

PI5P4Ks-IN-3 washout experiment protocol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PI5P4Ks-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for PI5P4K inhibitors like this compound?

A1: PI5P4K (Phosphatidylinositol 5-Phosphate 4-Kinase) inhibitors primarily act by binding to PI5P4K enzymes, preventing the phosphorylation of their substrate, phosphatidylinositol 5-phosphate (PI5P), into phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1][2] This inhibition can occur through different mechanisms, including competitive binding at the ATP-binding site or through covalent modification of the enzyme.[1] The reduction in PI(4,5)P2 levels subsequently impacts various downstream signaling pathways.[3]

Q2: In which signaling pathways is PI5P4K involved?

A2: PI5P4K is a crucial enzyme in phosphoinositide metabolism and is involved in several key signaling pathways that regulate cell growth, proliferation, metabolism, and survival.[4] Notably, PI5P4K activity is interconnected with the mTOR and Hippo signaling pathways. For instance, the core kinases of the Hippo pathway, MST1/2, can phosphorylate and inhibit PI5P4Ks, which in turn can modulate the activity of the Hippo pathway's downstream effector, YAP.

Q3: What is the purpose of a washout experiment?

A3: A washout experiment is designed to determine the reversibility of an inhibitor's binding to its target. By treating cells with an inhibitor and then replacing the media with inhibitor-free media, researchers can observe whether the inhibitor's effects are reversed over time. This helps to distinguish between covalent/irreversible inhibitors, which form a long-lasting bond with the target, and non-covalent/reversible inhibitors, whose effects diminish after removal from the cellular environment.

Q4: How can I confirm that this compound is engaging its target in cells?

A4: A Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement in a cellular context. This technique is based on the principle that a protein's thermal stability increases when it is bound to a ligand (the inhibitor). By treating cells with this compound and then heating them across a temperature gradient, you can measure the amount of soluble PI5P4K protein. An increase in the melting temperature of PI5P4K in the presence of the inhibitor indicates direct binding.

Troubleshooting Guide

Issue 1: No observable effect on downstream signaling after this compound treatment.

  • Question: I've treated my cells with this compound, but I don't see any changes in the phosphorylation of downstream targets like AKT or S6K. What could be the problem?

  • Answer and Troubleshooting Steps:

    • Confirm Target Expression: First, verify that your cell line expresses the target PI5P4K isoform (α, β, or γ) at a detectable level using Western blot or qPCR.

    • Inhibitor Potency and Concentration: There can be a discrepancy between an inhibitor's potency in biochemical assays (in vitro) and its effectiveness in a cellular environment. Ensure you are using a concentration of this compound that is appropriate for cellular assays. Perform a dose-response experiment to determine the optimal concentration.

    • Treatment Duration: The timing of downstream effects can vary. Conduct a time-course experiment (e.g., 2, 6, 12, 24 hours) to identify the optimal treatment duration for observing the desired signaling changes.

    • Target Engagement: Confirm that the inhibitor is entering the cells and binding to its target using a method like CETSA.

    • Cellular Context: The effect of PI5P4K inhibition can be cell-type specific. The signaling network of your chosen cell line might have compensatory mechanisms that bypass the effect of PI5P4K inhibition.

Issue 2: Inconsistent results in the washout experiment.

  • Question: The reversal of the inhibitor's effect in my washout experiment is highly variable between replicates. What could be causing this?

  • Answer and Troubleshooting Steps:

    • Incomplete Washout: Ensure the washout procedure is thorough. Wash the cells at least 3-4 times with fresh, pre-warmed media to completely remove any residual inhibitor.

    • Cell Density: Plate cells at a consistent density for all replicates. Variations in cell number can affect the cellular response and signaling dynamics.

    • Precise Timing: Adhere strictly to the time points for media changes and cell lysis. Inconsistent timing can lead to variability in the observed reversal of inhibition.

    • Inhibitor Stability: Confirm the stability of this compound in your cell culture media over the course of the experiment. Degradation of the compound could lead to misleading results.

Issue 3: Unexpected cytotoxicity observed at working concentrations.

  • Question: this compound is causing significant cell death at concentrations where I expect to see specific pathway inhibition. How can I determine if this is an off-target effect?

  • Answer and Troubleshooting Steps:

    • Target Knockout/Knockdown: A crucial step is to use a genetic approach, such as CRISPR-Cas9 or shRNA, to eliminate or reduce the expression of the intended PI5P4K target. If the inhibitor still causes cytotoxicity in cells lacking the target, it strongly indicates off-target effects are responsible for the cell death.

    • Kinome Profiling: Screen this compound against a broad panel of kinases to identify potential off-target interactions. This can reveal if the inhibitor is affecting other critical cellular kinases.

    • Use of Structurally Different Inhibitors: Compare the cellular phenotype induced by this compound with that of another PI5P4K inhibitor with a different chemical scaffold. If both produce the same on-target effects but have different cytotoxicity profiles, it supports the idea of off-target toxicity for this compound.

Experimental Protocols

Protocol 1: this compound Washout Experiment to Assess Reversibility

This protocol outlines the steps to determine if the inhibitory effect of this compound on a specific signaling pathway is reversible.

Materials:

  • Cells expressing the target PI5P4K isoform

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary and secondary antibodies for Western blotting (e.g., p-AKT, total AKT, p-S6, total S6, and a loading control like GAPDH)

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with the desired concentration of this compound or vehicle control for a predetermined duration (e.g., 2 hours) to achieve significant inhibition of the target pathway.

  • Washout:

    • Aspirate the medium containing the inhibitor or vehicle.

    • Wash the cells gently with pre-warmed PBS. Repeat this wash step twice more.

    • Add fresh, pre-warmed complete medium (without inhibitor) to the wells.

  • Time-Course Collection:

    • Lyse one set of treated cells immediately before the washout (T=0) to confirm initial inhibition.

    • Lyse subsequent sets of cells at different time points after the washout (e.g., 1, 2, 4, 8 hours).

  • Western Blot Analysis:

    • Collect cell lysates and determine protein concentration.

    • Perform SDS-PAGE and transfer proteins to a membrane.

    • Probe the membrane with primary antibodies against phosphorylated and total proteins of interest.

    • Incubate with appropriate secondary antibodies and visualize the bands.

  • Data Analysis: Quantify the band intensities. A recovery of the phosphorylated protein signal in the washout samples over time, relative to the T=0 sample, indicates that the inhibitor's effect is reversible.

Data Presentation

Table 1: Example Data from a this compound Washout Experiment (Western Blot Quantification)

Time PointTreatmentNormalized p-AKT/Total AKT Ratio (Mean ± SD)
Pre-treatmentUntreated1.00 ± 0.12
T=0 (2h treatment)Vehicle0.98 ± 0.15
T=0 (2h treatment)This compound (1 µM)0.21 ± 0.05
T=1h washoutThis compound (1 µM)0.45 ± 0.08
T=2h washoutThis compound (1 µM)0.68 ± 0.11
T=4h washoutThis compound (1 µM)0.89 ± 0.14

Table 2: Selectivity Profile of a Hypothetical PI5P4K Inhibitor

Kinase TargetIC50 (nM)
PI5P4Kα 15
PI5P4Kβ 25
PI5P4Kγ 8
PI3Kα>10,000
mTOR8,500
JNK1>10,000
MEK1>10,000

Visualizations

Caption: PI5P4K signaling pathway and its inhibition.

Washout_Experiment_Workflow cluster_0 Treatment Phase cluster_1 Washout & Recovery Phase cluster_2 Analysis Phase Seed 1. Seed Cells Treat 2. Treat with This compound (2h) Seed->Treat Lyse0 3. Lyse T=0 (Pre-washout) Treat->Lyse0 Wash 4. Wash 3x with Inhibitor-Free Media Treat->Wash Recover 5. Add Fresh Media Wash->Recover Lyse_T 6. Lyse at Time Points (1h, 2h, 4h) Recover->Lyse_T WB 7. Western Blot Lyse_T->WB Analyze 8. Quantify Signal Recovery WB->Analyze

Caption: Workflow for a this compound washout experiment.

Troubleshooting_Logic Start Issue: Unexpected Cytotoxicity IsTargetExpressed Is target PI5P4K expressed? Start->IsTargetExpressed Knockout Perform Target Knockout (e.g., CRISPR) IsTargetExpressed->Knockout Yes CheckExpression Confirm target expression first IsTargetExpressed->CheckExpression No TestCytotoxicity Test inhibitor cytotoxicity in knockout cells Knockout->TestCytotoxicity OffTarget Conclusion: Cytotoxicity is likely off-target TestCytotoxicity->OffTarget Cytotoxicity persists OnTarget Conclusion: Cytotoxicity may be on-target or complex TestCytotoxicity->OnTarget Cytotoxicity is lost

Caption: Logic for troubleshooting off-target cytotoxicity.

References

Technical Support Center: Control Experiments for PI5P4K-IN-3 Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PI5P4Ks-IN-3, a covalent pan-inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K) isoforms α and β.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a covalent inhibitor that targets a cysteine residue in a flexible loop near the ATP-binding site of PI5P4Kα and PI5P4Kβ[1][2]. This covalent modification irreversibly inactivates the kinase, preventing the phosphorylation of its substrate, phosphatidylinositol 5-phosphate (PI5P), to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2)[3][4].

Q2: What are the recommended working concentrations for this compound?

A2: The optimal concentration of this compound will vary depending on the cell type and experimental conditions. A good starting point for cellular assays is in the low micromolar range, based on its biochemical IC50 values. A dose-response experiment is highly recommended to determine the optimal concentration for your specific experimental setup.

Q3: How can I be sure that the observed phenotype is due to PI5P4K inhibition and not off-target effects?

A3: This is a critical question for any inhibitor study. A multi-pronged approach is recommended:

  • Orthogonal Approaches: Use non-pharmacological methods to inhibit PI5P4K, such as siRNA or CRISPR/Cas9-mediated knockout of the specific PI5P4K isoforms. If the phenotype of genetic knockdown/knockout recapitulates the effect of this compound, it provides strong evidence for on-target activity.

  • Rescue Experiments: In a PI5P4K knockout or knockdown background, express a version of the PI5P4K protein that is resistant to this compound. If the inhibitor's effect is diminished in these "rescued" cells, it confirms the on-target mechanism.

  • Kinome Profiling: While this compound was developed for improved selectivity over its parent compound THZ-P1-2, it's still advisable to be aware of potential off-targets. Kinome scans of related compounds have shown potential activity against kinases like PIKFYVE, BRK, and ABL1. However, the cellular relevance of these off-target activities may be minimal.

Q4: How do I confirm that this compound is engaging its target in my cells?

A4: Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement. The principle is that the binding of a ligand (in this case, this compound) stabilizes the target protein (PI5P4K), leading to an increase in its melting temperature. A shift in the thermal denaturation profile of PI5P4K in the presence of the inhibitor is a direct readout of target engagement in a cellular context.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent or no observable effect of this compound Compound Instability/Degradation: The acrylamide warhead of covalent inhibitors can be reactive. Improper storage or multiple freeze-thaw cycles can lead to degradation.Prepare fresh stock solutions in DMSO and store them in small aliquots at -80°C. Avoid repeated freeze-thaw cycles.
Low Cellular Potency: The biochemical IC50 may not directly translate to cellular efficacy due to factors like cell permeability and intracellular ATP/GTP concentrations.Perform a dose-response experiment over a broad concentration range (e.g., 0.1 µM to 50 µM) to determine the optimal working concentration for your cell line.
Cell Type Specificity: The expression levels and importance of PI5P4K isoforms can vary significantly between different cell types.Confirm the expression of PI5P4Kα and/or PI5P4Kβ in your cell line of interest by Western blot.
High Cellular Toxicity Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%).
Off-Target Effects: At higher concentrations, the inhibitor may engage other kinases, leading to toxicity.Use the lowest effective concentration determined from your dose-response experiments. Compare the toxicity profile with the inactive control compound (THZ-P1-2-R).
Discrepancy between results from this compound and genetic knockdown Scaffolding vs. Catalytic Function: PI5P4K proteins can have scaffolding functions independent of their kinase activity. Genetic knockout removes the entire protein, while an inhibitor only blocks the catalytic function.This is a complex issue to dissect. Consider using a kinase-dead mutant in your rescue experiments to differentiate between catalytic and non-catalytic roles.
Compensation Mechanisms: Cells can adapt to long-term genetic knockdown, potentially upregulating compensatory pathways. The acute treatment with an inhibitor may not trigger these same adaptations.Perform acute siRNA knockdown experiments and compare the phenotype to inhibitor treatment over a similar timeframe.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound and Related Compounds

CompoundTarget(s)IC50 (PI5P4Kα)IC50 (PI5P4Kβ)NotesReference(s)
This compound (compound 30) PI5P4Kα, PI5P4Kβ1.34 µM9.9 µMCovalent pan-inhibitor with improved selectivity.
THZ-P1-2 PI5P4Kα, β, γ190 nM-Parent covalent pan-inhibitor.
THZ-P1-2-R -InactiveInactiveReversible, inactive analog of THZ-P1-2. Ideal negative control.

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is adapted from general CETSA procedures and should be optimized for your specific cell line and antibody.

Materials:

  • Cells of interest

  • This compound and vehicle control (DMSO)

  • PBS with protease inhibitors

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody against PI5P4Kα or PI5P4Kβ

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cultured cells with this compound or vehicle (DMSO) at the desired concentration for 1-2 hours.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heat Shock: Heat the cell aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Western Blotting: Collect the supernatant (soluble protein fraction) and analyze the levels of soluble PI5P4K by Western blotting.

  • Data Analysis: Quantify the band intensities and normalize them to the unheated control. Plot the normalized soluble protein fraction against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.

Protocol 2: Western Blotting for Downstream Signaling

This protocol can be used to assess the effect of this compound on downstream signaling pathways, such as the PI3K/Akt or mTOR pathways.

Materials:

  • Cells of interest

  • This compound, inactive control (THZ-P1-2-R), and vehicle control (DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., phospho-Akt, total Akt, phospho-S6K, total S6K, and a loading control like GAPDH or β-actin)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and treat with this compound, the inactive control, or vehicle at various concentrations and for different time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations, add Laemmli buffer, and boil the samples. Separate the proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and incubate with the appropriate primary antibodies overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and analyze the changes in phosphorylation status of downstream targets relative to total protein levels and the loading control.

Visualizations

PI5P4K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PI5P PI(5)P PI5P4K PI5P4Kα/β PI5P->PI5P4K Substrate PI45P2 PI(4,5)P2 PI3K PI3K PI45P2->PI3K PIP3 PI(3,4,5)P3 PI3K->PIP3 Downstream_Signaling Downstream Signaling (e.g., Akt, mTOR) PIP3->Downstream_Signaling PI5P4K->PI45P2 Product PI5P4Ks_IN_3 This compound PI5P4Ks_IN_3->PI5P4K Inhibition

PI5P4K Signaling and Point of Inhibition by this compound.

Experimental_Workflow Start Hypothesis: Inhibition of PI5P4K affects a cellular process Dose_Response Dose-Response Curve (Cell Viability Assay) Start->Dose_Response Target_Engagement Confirm Target Engagement (CETSA) Dose_Response->Target_Engagement On_Target_Phenotype Assess On-Target Phenotype (Western Blot, etc.) Target_Engagement->On_Target_Phenotype Negative_Control Negative Control (Inactive Analog) On_Target_Phenotype->Negative_Control Genetic_Control Genetic Control (siRNA/CRISPR) On_Target_Phenotype->Genetic_Control Conclusion Conclusion on On-Target Effect Negative_Control->Conclusion Genetic_Control->Conclusion

Workflow for Validating the On-Target Effects of this compound.

Control_Logic cluster_experiment Experimental Groups cluster_observation Expected Observations for On-Target Effect Vehicle Vehicle (DMSO) Phenotype_Absent Phenotype Absent Vehicle->Phenotype_Absent Active_Inhibitor This compound Phenotype_Present Phenotype Observed Active_Inhibitor->Phenotype_Present Inactive_Analog Inactive Analog (THZ-P1-2-R) Inactive_Analog->Phenotype_Absent

Logic of Using an Inactive Analog as a Negative Control.

References

Technical Support Center: Mass Spectrometry Analysis of PI5P4Ks-IN-3 Adducts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry analysis of PI5P4Ks-IN-3 adducts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is mass spectrometry important for its analysis?

A1: this compound is a covalent inhibitor targeting the Phosphatidylinositol 5-Phosphate 4-Kinases (PI5P4K) family. Mass spectrometry is a critical analytical technique for characterizing the interaction between this compound and its target proteins. It allows for the confirmation of covalent bond formation, identification of the specific amino acid residues modified by the inhibitor, and quantification of the extent of adduct formation.

Q2: How can I confirm that this compound is forming a covalent adduct with my target kinase?

A2: Intact protein mass spectrometry is the most direct method to confirm covalent modification. By comparing the mass of the protein before and after incubation with this compound, a mass increase corresponding to the molecular weight of the inhibitor will confirm the formation of a covalent adduct.[1]

Q3: What are the common challenges encountered during the mass spectrometry analysis of this compound adducts?

A3: Common challenges include low adduction efficiency, difficulty in identifying the exact site of modification, sample preparation artifacts, and complex data analysis. Low stoichiometry of labeling can make it difficult to detect the modified peptides in a complex mixture.

Q4: What is the significance of identifying the specific cysteine residue modified by this compound?

A4: Identifying the specific cysteine residue targeted by this compound is crucial for understanding its mechanism of action and for structure-based drug design. For example, the covalent inhibitor THZ-P1-2 was found to target cysteine residues in a flexible loop outside the kinase domain of all three PI5P4K isoforms.[2] This information can guide the development of more selective and potent inhibitors.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

ProblemPossible Cause(s)Suggested Solution(s)
No mass shift observed after incubating PI5P4K with this compound. 1. Inactive Inhibitor: The covalent warhead of this compound may have degraded. 2. Suboptimal Incubation Conditions: Time, temperature, or pH may not be optimal for the covalent reaction. 3. Low Reaction Stoichiometry: The concentration of the inhibitor may be too low relative to the protein. 4. Protein State: The target cysteine may not be accessible in the current conformation of the protein.1. Verify Inhibitor Integrity: Use a fresh stock of the inhibitor. 2. Optimize Incubation: Perform a time-course and temperature-course experiment to find the optimal conditions. Ensure the buffer pH is compatible with the reaction. 3. Increase Inhibitor Concentration: Use a higher molar excess of the inhibitor. 4. Ensure Protein is Active: Use a functional assay to confirm the protein is correctly folded and active.
Difficulty identifying the modified peptide by LC-MS/MS. 1. Low Abundance of Modified Peptide: The adducted peptide may be present at a very low level. 2. Poor Ionization of Modified Peptide: The addition of the inhibitor may alter the ionization efficiency of the peptide. 3. Incomplete Proteolytic Digestion: The region containing the modification may not be efficiently cleaved by the protease. 4. Complex MS/MS Spectrum: The fragmentation of the modified peptide may be complex and difficult to interpret manually.1. Enrich for Modified Peptides: Consider using affinity purification if a tagged version of the inhibitor is available. 2. Optimize LC-MS/MS Parameters: Adjust collision energy and other MS parameters to improve fragmentation and detection of the modified peptide. 3. Use a Different Protease: Try a different protease (e.g., Glu-C, Asp-N) to generate different peptides covering the region of interest. 4. Use Specialized Software: Employ specialized software for the identification of post-translational modifications and covalent adducts. These tools can automatically search for the expected mass shift.
Observing unexpected mass additions or artifacts. 1. Formation of Adducts with Buffer Components or Metals: Sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are common. Other buffer components can also form adducts. 2. Oxidation: Methionine and cysteine residues are prone to oxidation during sample preparation. 3. Carbamylation: Urea, if used for denaturation, can cause carbamylation of lysine residues and the N-terminus.1. Use High-Purity Reagents and Solvents: Minimize sources of metal ion contamination. Use fresh, high-purity buffers. 2. Minimize Oxidation: Work quickly and at low temperatures. Consider adding antioxidants like DTT or TCEP during sample preparation (if compatible with the covalent modification). 3. Avoid Urea or Use Scavengers: If urea must be used, prepare it fresh and consider adding an ammonia-containing buffer to scavenge isocyanic acid.

Quantitative Data Summary

Specific quantitative mass spectrometry data for this compound adducts is not currently available in the public domain. The following table provides a template for how such data would be presented. As an example, data for a related covalent PI5P4K inhibitor, THZ-P1-2, has been shown to produce a mass shift corresponding to the molecular weight of the inhibitor upon covalent binding to PI5P4K isoforms.[2]

PI5P4K IsoformUnmodified Mass (Da)Modified Mass (Da)Mass Shift (Da)% Modification
PI5P4KαExpected MWObserved MWMW of this compoundCalculated %
PI5P4KβExpected MWObserved MWMW of this compoundCalculated %
PI5P4KγExpected MWObserved MWMW of this compoundCalculated %

Experimental Protocols

Protocol 1: Intact Protein Mass Spectrometry to Confirm Covalent Adduct Formation
  • Sample Preparation:

    • Incubate purified PI5P4K protein (e.g., 1-5 µM) with a 5-10 fold molar excess of this compound.

    • Include a control sample with the protein and vehicle (e.g., DMSO) only.

    • Incubate at room temperature or 37°C for 1-2 hours.

  • Desalting:

    • Remove excess inhibitor and non-volatile salts using a C4 ZipTip or a desalting column.

    • Elute the protein in a solvent suitable for mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).

  • Mass Spectrometry Analysis:

    • Analyze the desalted protein by electrospray ionization mass spectrometry (ESI-MS).

    • Acquire data in a mass range appropriate for the protein's molecular weight.

  • Data Analysis:

    • Deconvolute the raw mass spectra to determine the average mass of the protein in both the control and inhibitor-treated samples.

    • A mass increase in the treated sample corresponding to the molecular weight of this compound confirms covalent binding.

Protocol 2: Peptide Mapping to Identify the Site of Covalent Modification
  • Adduct Formation and Denaturation:

    • Incubate PI5P4K with this compound as described in Protocol 1.

    • Denature the protein by adding urea to a final concentration of 8 M.

  • Reduction and Alkylation:

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate free cysteines by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Proteolytic Digestion:

    • Dilute the sample with ammonium bicarbonate (50 mM, pH 8) to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (w/w) ratio of trypsin to protein and incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Desalt the resulting peptide mixture using a C18 ZipTip.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Search the MS/MS data against the protein sequence database using a search engine (e.g., Mascot, Sequest).

    • Include a variable modification corresponding to the mass of this compound on cysteine residues.

    • The fragmentation pattern of the modified peptide will confirm the exact site of modification.

Visualizations

PI5P4K_Signaling_Pathway cluster_stress Cellular Stress cluster_hippo Hippo Pathway cluster_pi5p4k PI5P4K Signaling Stress Stress MST1/2 MST1/2 Stress->MST1/2 Activates PI5P4Ks PI5P4Ks MST1/2->PI5P4Ks Inhibits LATS1/2 LATS1/2 YAP YAP LATS1/2->YAP Phosphorylates (Inactivates) MOB1 MOB1 MOB1->LATS1/2 Activates Nuclear_YAP Nuclear YAP (Transcription) YAP->Nuclear_YAP Translocates Cell_Growth Cell_Growth Nuclear_YAP->Cell_Growth Promotes PI(4,5)P2 PI(4,5)P2 PI5P4Ks->PI(4,5)P2 Generates PI5P PI5P PI5P->MOB1 Binds & Stabilizes PI5P->PI5P4Ks Substrate PI5P4Ks_IN_3 This compound PI5P4Ks_IN_3->PI5P4Ks Inhibits (Covalent) Experimental_Workflow cluster_intact Intact Protein Analysis cluster_peptide Peptide Mapping Incubate_Intact Incubate PI5P4K + this compound Desalt_Intact Desalting Incubate_Intact->Desalt_Intact ESI_MS ESI-MS Analysis Desalt_Intact->ESI_MS Confirm_Adduct Confirm Mass Shift ESI_MS->Confirm_Adduct Incubate_Peptide Incubate PI5P4K + this compound Denature Denature, Reduce, Alkylate Incubate_Peptide->Denature Digest Trypsin Digestion Denature->Digest LC_MSMS LC-MS/MS Analysis Digest->LC_MSMS Identify_Site Identify Modification Site LC_MSMS->Identify_Site

References

Validation & Comparative

A Head-to-Head Comparison of PI5P4K Inhibitors: PI5P4Ks-IN-3 vs. THZ-P1-2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent covalent inhibitors of Phosphatidylinositol 5-Phosphate 4-Kinases (PI5P4Ks): PI5P4Ks-IN-3 and THZ-P1-2. This analysis is supported by experimental data to inform inhibitor selection for basic research and therapeutic development.

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that play a crucial role in cellular signaling, regulating processes such as autophagy, metabolism, and cell proliferation.[1] Their dysregulation has been implicated in various diseases, including cancer, making them attractive therapeutic targets.[2][3] this compound (also known as compound 30) and THZ-P1-2 are both covalent pan-inhibitors of the PI5P4K family, which includes the isoforms α, β, and γ.[4][5] This guide will delve into a detailed comparison of their performance based on available experimental data.

Performance Comparison: Quantitative Data

The following tables summarize the key quantitative data for this compound and THZ-P1-2, highlighting their biochemical potency and cellular activity.

Inhibitor Target Isoform(s) IC50 Mechanism of Action Key Features Reference(s)
This compound (compound 30) PI5P4Kα, PI5P4Kβ, PI5P4Kγα: 1.34 μM, β: 9.9 μMCovalentImproved selectivity profile compared to THZ-P1-2; weaker cellular activity.
THZ-P1-2 PI5P4Kα, PI5P4Kβ, PI5P4Kγα: 190 nMCovalentPotent pan-inhibitor; disrupts autophagy; shows anti-leukemic activity.

Table 1: Biochemical Activity of PI5P4K Inhibitors. This table provides a summary of the in vitro inhibitory activity of this compound and THZ-P1-2 against the PI5P4K isoforms.

Cell Line(s) Inhibitor Assay Type Observed Effect IC50 / Effective Concentration Reference(s)
HEK 293TThis compound (compound 30)Isothermal CETSAEfficient cellular target engagementNot specified
AML/ALL cell linesTHZ-P1-2Cell Proliferation (CellTiter-Glo)Modest anti-proliferative activityLow micromolar range
HeLaTHZ-P1-2Autophagy Flux AssayAutophagosome clearance defectsNot specified

Table 2: Cellular Activity of PI5P4K Inhibitors. This table outlines the observed effects of this compound and THZ-P1-2 in various cellular assays.

Selectivity Profile

A critical aspect of any kinase inhibitor is its selectivity. While both this compound and THZ-P1-2 are pan-PI5P4K inhibitors, their off-target profiles differ.

THZ-P1-2 has been shown to have off-target activity against other kinases, including PIKFYVE, BRK, TYK2, and ABL1. In contrast, This compound was developed through structure-guided optimization of the THZ-P1-2 scaffold and exhibits a significantly improved selectivity profile, with reduced off-target effects. This makes this compound a more selective tool for probing PI5P4K biology.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches for studying these inhibitors, the following diagrams are provided.

PI5P4K_Signaling_Pathway cluster_upstream Upstream Signals cluster_pi5p4k PI5P4K Regulation cluster_downstream Downstream Pathways cluster_inhibitors Inhibitors Stress Stress PI5P4K PI5P4K Stress->PI5P4K Growth_Factors Growth_Factors Growth_Factors->PI5P4K PI45P2 PI45P2 PI5P4K->PI45P2 ATP/GTP Autophagy Autophagy PI5P4K->Autophagy regulates Hippo_YAP Hippo_YAP PI5P4K->Hippo_YAP crosstalk PI5P PI5P PI5P->PI5P4K mTORC1 mTORC1 PI45P2->mTORC1 This compound This compound This compound->PI5P4K THZ-P1-2 THZ-P1-2 THZ-P1-2->PI5P4K Kinase_Assay_Workflow A Recombinant PI5P4K Enzyme E Incubate at 30°C A->E B Lipid Substrate (PI5P) B->E C ATP/[γ-32P]ATP C->E D Test Inhibitor (this compound or THZ-P1-2) D->E F Stop Reaction E->F G Detect Product (PI(4,5)P2) F->G H Quantify Kinase Activity / Inhibition G->H CETSA_Workflow A Treat Cells with Inhibitor B Heat Shock (Temperature Gradient) A->B C Cell Lysis B->C D Centrifugation (Separate Soluble/Aggregated Proteins) C->D E Collect Supernatant (Soluble Fraction) D->E F Western Blot for PI5P4K E->F G Quantify Band Intensity F->G H Determine Thermal Shift (ΔTm) G->H

References

A Comparative Guide to the Selectivity Profile of PI5P4Ks-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of PI5P4Ks-IN-3 with other notable inhibitors of the Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K) family. The PI5P4K family, comprising three isoforms (α, β, and γ), represents a promising class of therapeutic targets in oncology, immunology, and neurodegenerative diseases. Understanding the on-target potency and off-target effects of inhibitors is crucial for the accurate interpretation of experimental results and for advancing drug discovery programs. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes the associated signaling pathways and experimental workflows.

Performance Comparison of PI5P4K Inhibitors

The following tables summarize the inhibitory activities of this compound and a selection of alternative PI5P4K inhibitors. It is important to note that the data presented has been compiled from various sources, and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.

Table 1: Inhibitory Activity against PI5P4K Isoforms

InhibitorTarget(s)PI5P4Kα IC50/KiPI5P4Kβ IC50/KiPI5P4Kγ IC50/KiSelectivity Profile
This compound (Compound 30) PI5P4Kα, PI5P4KβIC50: 1.3 μM[1]IC50: 9.9 μM[1]22% inhibition at 1 μM[1]Preferential for α isoform over β and γ
THZ-P1-2 Pan-PI5P4K (covalent)IC50: 190 nM[2]50% inhibition at 0.7 μM[2]75% inhibition at 0.7 μMPan-isoform inhibitor
ARUK2002821 PI5P4KαpIC50: 8.0--Highly selective for PI5P4Kα
CC260 PI5P4Kα, PI5P4KβKi: 40 nMKi: 30 nM-Dual α/β inhibitor
CVM-05-002 Pan-PI5P4KIC50: 0.27 µMIC50: 1.7 µM-Pan-isoform inhibitor
NIH-12848 PI5P4Kγ>100 µM>100 µMIC50: 1-3 µMSelective for PI5P4Kγ
NCT-504 PI5P4Kγ--IC50: 16 µMSelective for PI5P4Kγ

Note: IC50, Ki, and pIC50 values are measures of inhibitor potency. A lower IC50/Ki or a higher pIC50 indicates greater potency. "-" indicates that data was not available in the reviewed sources.

Table 2: Off-Target Profile Highlights from Kinome Scans

InhibitorKey Off-Targets (at 1 µM)Reference
This compound (as Compound 30) Showed improved selectivity over THZ-P1-2, with significantly reduced activity against off-targets like PIKFYVE.
THZ-P1-2 PIKFYVE, BRK, TYK2, ABL1
ARUK2002821 SPHK2 (18.3% inhibition), ERK1 (38% inhibition)

Signaling Pathway and Experimental Workflow Visualizations

To provide a clear visual context, the following diagrams illustrate the PI5P4K signaling pathway and a general workflow for characterizing kinase inhibitors.

G cluster_0 Phosphoinositide Signaling cluster_1 Downstream Signaling PI5P PI5P PI5P4Ks PI5P4Ks (α, β, γ) PI5P->PI5P4Ks PI45P2 PI(4,5)P2 PI3K PI3K PI45P2->PI3K Substrate PLC PLC PI45P2->PLC Substrate PI345P3 PI(3,4,5)P3 PI3K->PI345P3 DAG_IP3 DAG + IP3 PLC->DAG_IP3 AKT AKT Signaling PI345P3->AKT PKC PKC Activation DAG_IP3->PKC Ca_release Ca²⁺ Release DAG_IP3->Ca_release PI5P4Ks->PI45P2 ATP to ADP PI5P4Ks_IN_3 This compound PI5P4Ks_IN_3->PI5P4Ks

Caption: PI5P4K Signaling Pathway and Inhibition by this compound.

cluster_workflow Kinase Inhibitor Characterization Workflow A Biochemical Potency (e.g., ADP-Glo Assay) B Determine IC50 values against target kinases A->B C Broad Kinase Panel Screen (e.g., KINOMEscan) D Assess Selectivity Profile & Identify Off-Targets C->D E Cellular Target Engagement (e.g., CETSA) F Confirm on-target activity in a cellular context E->F

Caption: A generalized workflow for kinase inhibitor characterization.

Experimental Protocols

Accurate and reproducible experimental data are the foundation of reliable inhibitor comparison. Below are detailed methodologies for key assays used to characterize the selectivity profile of PI5P4K inhibitors.

ADP-Glo™ Kinase Assay (for IC50 Determination)

This luminescent, homogeneous assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

  • Recombinant human PI5P4Kα, PI5P4Kβ, or PI5P4Kγ

  • Phosphatidylinositol 5-phosphate (PI5P) substrate

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/ml BSA)

  • Test inhibitors (e.g., this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque multi-well plates (e.g., 384-well)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitors in DMSO.

  • Kinase Reaction Setup:

    • Add a small volume (e.g., 25 nL) of the inhibitor solution or DMSO (vehicle control) to the wells of the assay plate.

    • Prepare a reaction mixture containing the respective PI5P4K isoform and the PI5P substrate in the kinase buffer.

    • Add the enzyme/substrate mixture to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiation of Kinase Reaction: Initiate the reaction by adding ATP to each well. The final ATP concentration should be at or near the Km of the kinase for accurate assessment of ATP-competitive inhibitors.

  • Reaction Incubation: Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP and measure the light output by adding the Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase activity inhibition at each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

KINOMEscan® Profiling (for Selectivity Determination)

This is a competition-based binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that remains bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.

General Protocol:

  • A panel of DNA-tagged kinases is prepared.

  • An immobilized ligand that binds to the active site of the kinases is coupled to beads.

  • The test compound is incubated with the kinase panel and the immobilized ligand.

  • After an equilibration period, the beads are washed to remove unbound kinase.

  • The amount of kinase bound to the beads is quantified by qPCR using the DNA tag.

  • Data Analysis: The results are typically reported as the percentage of the control (DMSO) signal. A lower percentage indicates a stronger binding of the test compound to the kinase, signifying inhibition. These values are used to generate a selectivity profile across the kinome.

Conclusion

This compound is a valuable chemical probe that exhibits preferential inhibition of the PI5P4Kα isoform over the β and γ isoforms. Its selectivity profile, as suggested by data on the closely related compound 30, appears favorable, with fewer off-target effects compared to some pan-PI5P4K inhibitors like THZ-P1-2. For researchers investigating the specific roles of PI5P4Kα, this compound offers a useful tool. However, for studies requiring broad inhibition of the PI5P4K family, a pan-inhibitor such as THZ-P1-2 may be more appropriate. For highly specific interrogation of PI5P4Kα function, the highly selective inhibitor ARUK2002821 presents a compelling alternative. The choice of inhibitor should be guided by the specific research question and a thorough consideration of the compound's selectivity profile. The experimental protocols provided in this guide offer a starting point for the in-house characterization and comparison of these and other kinase inhibitors.

References

Validating PI5P4K Inhibition: A Comparative Guide to PI5P4Ks-IN-3 and siRNA-Mediated Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of pharmacological inhibition of Phosphatidylinositol 5-Phosphate 4-Kinases (PI5P4Ks) using the covalent inhibitor PI5P4Ks-IN-3, with genetic knockdown using small interfering RNA (siRNA). This comparison is supported by experimental data to aid researchers in validating the on-target effects of PI5P4K inhibitors and interpreting their experimental outcomes.

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases, comprising isoforms α, β, and γ, that play a critical role in cellular signaling by converting phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1] Dysregulation of PI5P4K activity has been implicated in a variety of diseases, including cancer, making them attractive therapeutic targets.[2][3] this compound is a covalent inhibitor that targets PI5P4Kα and PI5P4Kβ.[1] Validating that the cellular effects of such inhibitors are due to the specific inhibition of their intended targets is a crucial step in drug development. A powerful method for this validation is to compare the inhibitor's effects with those of siRNA-mediated knockdown of the target proteins.

Quantitative Comparison of PI5P4K Targeting Methods

The following tables summarize the key quantitative parameters for the PI5P4Kα/β inhibitor this compound and provide a comparative overview with other well-characterized PI5P4K inhibitors and siRNA-mediated knockdown.

ParameterThis compoundOther PI5P4K InhibitorsPI5P4Kα/β siRNA Knockdown
Target(s) PI5P4Kα, PI5P4KβVaries (e.g., THZ-P1-2: pan-PI5P4K; ARUK2002821: PI5P4Kα selective)PIP4K2A and PIP4K2B mRNA
Mechanism of Action Covalent, irreversible inhibition of kinase activityVaries (covalent, reversible, allosteric)Sequence-specific mRNA degradation leading to reduced protein expression
Potency (IC50/Ki) PI5P4Kα: 1.34 µM, PI5P4Kβ: 9.9 µM[1]THZ-P1-2 (PI5P4Kα): 190 nM; CC260 (PI5P4Kα/β): Ki of 40 nM and 30 nM, respectivelyNot applicable; efficacy measured by % knockdown
Cellular Activity Reported as weakTHZ-P1-2: Modest anti-proliferative activity in AML/ALL cell lines; CC260: Disrupts cell energy metabolismPhenocopies inhibitor effects on specific pathways (e.g., AMPK activation)
Time to Effect Rapid (minutes to hours)Rapid (minutes to hours)Slower (24-72 hours to achieve protein knockdown)
Specificity Targets α and β isoforms; potential for off-targetsVaries; isoform-selective and pan-inhibitors exist, all with potential off-targetsHighly specific to the target mRNA sequence, but off-target effects are possible

Phenotypic Comparison: Pharmacological Inhibition vs. Genetic Knockdown

Direct comparison of the cellular phenotypes induced by a chemical inhibitor and siRNA knockdown of its target is a robust method for target validation.

Cellular ProcessEffect of PI5P4Kα/β Inhibition (e.g., with CC260)Effect of simultaneous PI5P4Kα and PI5P4Kβ siRNA KnockdownConcordance & Interpretation
Energy Metabolism Disrupts energy homeostasis, leading to AMPK activation.Induces AMPK activation.High. The similar phenotypic outcome strongly suggests that the inhibitor's effect on energy metabolism is on-target. Furthermore, treatment with the inhibitor after siRNA knockdown of both isoforms does not lead to a further increase in AMPK activity.
Autophagy Pan-PI5P4K inhibition (with THZ-P1-2) disrupts autophagy, phenocopying genetic deletion of PI5P4Ks.Genetic deletion of PI5P4Kα and PI5P4Kβ leads to the accumulation of lysosomes and autophagosomes.High. This indicates that the observed autophagy defects upon inhibitor treatment are a direct consequence of PI5P4K inhibition.
Cell Viability in p53-null tumors Selectively kills p53-null tumor cells.Genetic experiments show that PI5P4Kα and PI5P4Kβ are essential for the development of tumors in mice with germline p53 deletion.High. This highlights the synthetic lethal relationship between PI5P4K inhibition and p53 loss, a key therapeutic vulnerability.
Androgen Receptor (AR) Signaling (Prostate Cancer) siRNA-mediated knockdown of PI5P4Kα in androgen-deprived conditions leads to an upregulation of AR and its target genes.Not yet reported for this compound.This provides a specific phenotype to test for on-target effects of PI5P4Kα/β inhibitors in the context of prostate cancer.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate experimental reproducibility and validation studies.

Protocol 1: siRNA-Mediated Knockdown of PI5P4Kα and PI5P4Kβ

This protocol describes the transient knockdown of PI5P4Kα (gene: PIP4K2A) and PI5P4Kβ (gene: PIP4K2B) using siRNA.

Materials:

  • Cells of interest (e.g., BT474 breast cancer cells)

  • Complete culture medium

  • Opti-MEM™ I Reduced Serum Medium

  • Lipofectamine™ RNAiMAX transfection reagent

  • siRNA duplexes targeting human PIP4K2A and PIP4K2B

  • Non-targeting (scramble) control siRNA

  • 6-well plates

  • RNase-free water and microcentrifuge tubes

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute a final concentration of 20-50 nM of each siRNA (or a pool of both) in Opti-MEM™ I Reduced Serum Medium.

    • In a separate tube, dilute the Lipofectamine™ RNAiMAX reagent in Opti-MEM™ I Reduced Serum Medium according to the manufacturer's instructions.

    • Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX, mix gently, and incubate for 5-10 minutes at room temperature to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells in each well.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

  • Validation of Knockdown:

    • Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA and perform qRT-PCR using primers specific for PIP4K2A, PIP4K2B, and a housekeeping gene to confirm knockdown at the mRNA level.

    • Western Blotting: Lyse the cells and perform western blotting using antibodies specific for PI5P4Kα and PI5P4Kβ to confirm knockdown at the protein level.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound or other inhibitors

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of the PI5P4K inhibitor or with siRNA as described in Protocol 1. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired treatment period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Remove the medium and add solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.

Visualizing the PI5P4K Signaling Network and Experimental Workflow

To better understand the context of PI5P4K inhibition and the logic of the validation experiments, the following diagrams are provided.

PI5P4K_Signaling_Pathway cluster_membrane Intracellular Membranes cluster_cytosol Cytosol PI5P PI5P PI5P4K_alpha_beta PI5P4Kα / PI5P4Kβ PI5P->PI5P4K_alpha_beta Substrate PI45P2 PI(4,5)P2 PI5P4K_alpha_beta->PI45P2 Phosphorylation AMPK AMPK PI5P4K_alpha_beta->AMPK Inhibits mTORC1 mTORC1 PI5P4K_alpha_beta->mTORC1 Inhibits Cell_Survival Cell Survival (p53-null) PI5P4K_alpha_beta->Cell_Survival Promotes PI5P4Ks_IN_3 This compound PI5P4Ks_IN_3->PI5P4K_alpha_beta siRNA PI5P4Kα/β siRNA siRNA->PI5P4K_alpha_beta  Inhibits  Expression AMPK->mTORC1 Autophagy Autophagy mTORC1->Autophagy Experimental_Workflow cluster_treatment Treatment Groups cluster_assays Downstream Assays A Vehicle Control (e.g., DMSO) F Western Blot (p-AMPK, PI5P4Kα/β) A->F G Cell Viability Assay (e.g., MTT) A->G H Autophagy Assay (e.g., LC3 staining) A->H B This compound B->F B->G B->H C Scramble siRNA C->F C->G C->H D PI5P4Kα/β siRNA D->F D->G D->H E PI5P4Kα/β siRNA + this compound E->F

References

Efficacy of PI5P4Ks-IN-3 in Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pan-phosphatidylinositol 5-phosphate 4-kinase (PI5P4K) inhibitor, PI5P4Ks-IN-3 (also known as compound 30), and its role in cancer research. The document summarizes its biochemical potency, compares it with a closely related compound, THZ-P1-2, and details the experimental protocols for assessing its activity.

Introduction to PI5P4K Inhibition in Cancer

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that play a crucial role in cellular signaling, metabolism, and stress responses. Dysregulation of PI5P4K activity has been implicated in the progression of various cancers, making them a promising target for therapeutic intervention. PI5P4Ks catalyze the phosphorylation of phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a key signaling molecule. Inhibiting PI5P4Ks can disrupt cancer cell metabolism and survival.

This compound is a covalent pan-PI5P4K inhibitor designed for enhanced selectivity. It represents a refinement of earlier covalent inhibitors, such as THZ-P1-2, aiming to improve the therapeutic window for targeting PI5P4K in cancer.

Biochemical Efficacy of this compound

This compound demonstrates potent inhibition of the alpha and beta isoforms of PI5P4K in biochemical assays. Its covalent mechanism of action, targeting a cysteine residue outside the ATP-binding pocket, allows for prolonged target engagement.

InhibitorTarget IsoformIC50 (µM)Assay TypeReference
This compound (Compound 30) PI5P4Kα1.34Bioluminescent Assay[1]
PI5P4Kβ9.9Fluorescence Polarization Assay[1]
THZ-P1-2PI5P4Kα0.190ADP-Glo Assay[2][3]

Table 1: Biochemical Potency of this compound and THZ-P1-2. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its parent compound THZ-P1-2 against PI5P4K isoforms.

Cellular Efficacy in Cancer Cell Lines

While this compound was developed to have an improved selectivity profile, studies have reported it to have weaker cellular activity compared to its parent compound, THZ-P1-2. This may be attributed to it being a slower covalent binder[2].

Cell LineCancer TypeIC50 (µM)
THP1Acute Myeloid Leukemia1.25
SEMK2Acute Lymphoblastic Leukemia0.87
OCI/AML-2Acute Myeloid Leukemia3.95
HL60Acute Myeloid Leukemia1.83
SKM1Acute Myeloid Leukemia2.45
NOMO1Acute Myeloid Leukemia1.56

Table 2: Cellular Efficacy of THZ-P1-2 in Leukemia Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) values of THZ-P1-2 in a panel of AML and ALL cell lines after 72 hours of treatment, as determined by a CellTiter-Glo assay.

Signaling Pathway and Mechanism of Action

PI5P4Ks are key enzymes in the phosphoinositide signaling pathway. By converting PI5P to PI(4,5)P2, they influence downstream signaling cascades that regulate cell growth, proliferation, and survival. PI(4,5)P2 is a substrate for phosphoinositide 3-kinase (PI3K), which activates the oncogenic PI3K/AKT/mTOR pathway.

This compound and other covalent inhibitors like THZ-P1-2 function by irreversibly binding to a non-catalytic cysteine residue on the PI5P4K enzyme. This covalent modification locks the inhibitor in the active site, leading to sustained inhibition of kinase activity. This, in turn, disrupts downstream signaling and can induce autophagy and cell death in cancer cells.

PI5P4K_Signaling_Pathway PI5P PI5P PI45P2 PI(4,5)P2 PI5P->PI45P2 PI3K PI3K PI45P2->PI3K PI5P4K PI5P4K Autophagy Autophagy PI5P4K->Autophagy AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation PI5P4Ks_IN_3 This compound PI5P4Ks_IN_3->PI5P4K Inhibits

Caption: PI5P4K Signaling Pathway and Inhibition.

Experimental Workflows and Protocols

Biochemical Kinase Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

ADP_Glo_Workflow start Start step1 Incubate PI5P4K enzyme, substrate (PI5P), ATP, and This compound start->step1 step2 Add ADP-Glo™ Reagent to terminate kinase reaction and deplate remaining ATP step1->step2 step3 Add Kinase Detection Reagent to convert ADP to ATP and generate luciferin-driven light signal step2->step3 step4 Measure luminescence step3->step4 end End step4->end

Caption: ADP-Glo™ Kinase Assay Workflow.

Protocol:

  • Kinase Reaction: In a 384-well plate, incubate recombinant PI5P4K enzyme with its substrate (PI5P), ATP, and varying concentrations of this compound in a kinase buffer for a specified time (e.g., 1 hour) at room temperature.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP generated to ATP and to provide luciferase and luciferin for light production. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The light signal is proportional to the ADP concentration and, therefore, to the kinase activity.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

CellTiter_Glo_Workflow start Start step1 Seed cancer cells in a 96-well plate and allow to adhere overnight start->step1 step2 Treat cells with varying concentrations of This compound for 72 hours step1->step2 step3 Add CellTiter-Glo® Reagent to lyse cells and generate a luminescent signal step2->step3 step4 Measure luminescence step3->step4 end End step4->end

Caption: CellTiter-Glo® Viability Assay Workflow.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or a comparator compound (e.g., THZ-P1-2) for 72 hours.

  • Lysis and Signal Generation: Add CellTiter-Glo® Reagent directly to the cell culture wells. This reagent lyses the cells and contains luciferase and luciferin to generate a luminescent signal proportional to the amount of ATP present.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity correlates with the number of viable cells.

Conclusion

This compound is a potent and selective covalent inhibitor of PI5P4Kα and PI5P4Kβ with a promising selectivity profile. While its cellular activity appears to be less potent than its predecessor, THZ-P1-2, its improved selectivity may offer a better therapeutic index. The data on THZ-P1-2's efficacy in leukemia cell lines highlights the potential of pan-PI5P4K inhibition as a therapeutic strategy in hematological malignancies. Further studies are warranted to fully elucidate the cellular efficacy of this compound across a broader range of cancer types and to optimize its potential as a clinical candidate. The experimental protocols provided herein offer a standardized approach for the continued investigation of this and other PI5P4K inhibitors.

References

Comparative Guide to PI5P4Ks-IN-3 and Other PI5P4K Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the publicly available data on the cross-reactivity and performance of PI5P4Ks-IN-3 against other notable inhibitors of the Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K) family. The PI5P4K family, comprising isoforms α, β, and γ, are crucial regulators of phosphoinositide signaling and have emerged as promising therapeutic targets in oncology and other diseases.[1][2][3][4] Understanding the selectivity and potential off-target effects of small molecule inhibitors is critical for their development as research tools and therapeutic agents.

While information on this compound is limited, this guide consolidates the available data and places it in the context of better-characterized inhibitors: the pan-PI5P4K covalent inhibitor THZ-P1-2 , the dual PI5P4Kα/β inhibitor CC260 , and the PI5P4Kγ-selective inhibitor NIH-12848 .

Quantitative Inhibitor Comparison

The following tables summarize the biochemical potency and isoform selectivity of this compound and its comparators.

Table 1: Inhibitor Potency Against PI5P4K Isoforms

InhibitorTarget(s)PI5P4KαPI5P4KβPI5P4KγAssay TypeReference
This compound PI5P4Kα, PI5P4Kβ (covalent)IC50: 1.34 µMIC50: 9.9 µM-Not Specified[5]
THZ-P1-2 pan-PI5P4K (covalent)IC50: 190 nM~50% inhibition at 0.7 µM~75% inhibition at 0.7 µMBiochemical Assay
CC260 PI5P4Kα, PI5P4KβKi: 40 nMKi: 30 nM-Not Specified
NIH-12848 PI5P4KγNo inhibition up to 100 µMNo inhibition up to 100 µMIC50: ~1-3 µMRadiometric 32P-ATP/PI5P incorporation

Table 2: Known Cross-Reactivity and Off-Target Effects

InhibitorKnown Off-TargetsSelectivity NotesReference
This compound Data not publicly availableWeak cellular activity reported.
THZ-P1-2 PIKfyve, BRK, ABL1Limited off-targets across the kinome.
CC260 PI3Kγ (Ki: ~200 nM), PI3Kδ (Ki: ~120 nM), PIKfyve (Ki: ~200 nM), RSK2 (weakly, Ki: ~1 µM)Selective against a panel of 396 protein kinases.
NIH-12848 Highly selective for PI5P4KγNon-ATP-competitive, allosteric inhibitor. Does not inhibit PI5P4Kα and β isoforms.

Signaling Pathways and Inhibitor Action

The PI5P4K enzymes phosphorylate phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). This lipid product is a key signaling molecule and a precursor for other important second messengers. Inhibition of PI5P4Ks can impact numerous downstream pathways.

PI5P4K_Signaling_Pathway cluster_membrane Cellular Membranes PI5P PI5P PI5P4K PI5P4K (α, β, γ) PI5P->PI5P4K Substrate PI45P2 PI(4,5)P2 PI3K PI3K PI45P2->PI3K Substrate for PI5P4K->PI45P2 Phosphorylation Autophagy Autophagy PI5P4K->Autophagy Regulates Inhibitors This compound THZ-P1-2 CC260 NIH-12848 Inhibitors->PI5P4K mTORC1 mTORC1 Signaling PI3K->mTORC1 mTORC1->Autophagy CellPro Cell Proliferation & Survival mTORC1->CellPro

Caption: PI5P4K signaling and points of inhibition.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and comparison of kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is a widely used method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

ADP_Glo_Workflow cluster_steps ADP-Glo™ Kinase Assay Workflow A 1. Kinase Reaction (PI5P4K, Substrate, ATP, Inhibitor) B 2. Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) A->B C 3. Incubate (40 min) B->C D 4. Add Kinase Detection Reagent (Converts ADP to ATP) C->D E 5. Incubate (30-60 min) D->E F 6. Measure Luminescence E->F

Caption: Workflow for the ADP-Glo™ kinase assay.

Methodology:

  • Kinase Reaction Setup: In a 384-well plate, combine the PI5P4K enzyme, lipid substrate (e.g., PI5P), and the test inhibitor (e.g., this compound) in kinase reaction buffer.

  • Initiation: Start the reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add Kinase Detection Reagent, which contains enzymes that convert the ADP generated in the kinase reaction into ATP. Incubate for 30-60 minutes at room temperature.

  • Signal Detection: The newly synthesized ATP is quantified using a luciferase/luciferin reaction, which produces a luminescent signal. Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of an inhibitor within a cellular context. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.

CETSA_Workflow cluster_workflow CETSA Workflow A 1. Treat cells with inhibitor or vehicle (DMSO) B 2. Heat cell lysates to a range of temperatures A->B C 3. Centrifuge to pellet aggregated proteins B->C D 4. Collect supernatant (soluble protein fraction) C->D E 5. Analyze soluble PI5P4K levels (e.g., Western Blot) D->E

Caption: General workflow for a Cellular Thermal Shift Assay.

Methodology:

  • Cell Treatment: Culture cells to the desired confluency and treat with the inhibitor of interest or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).

  • Heating: Harvest the cells, wash, and resuspend in a suitable buffer. Aliquot the cell suspension and heat the samples at a range of different temperatures for a short period (e.g., 3 minutes).

  • Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles). Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.

  • Sample Analysis: Carefully collect the supernatant, which contains the soluble protein fraction.

  • Quantification: Analyze the amount of soluble target protein (e.g., PI5P4Kα) in each sample using a method like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift of this "melting curve" to higher temperatures in the inhibitor-treated samples compared to the vehicle control indicates that the inhibitor has bound to and stabilized the target protein, confirming target engagement.

Conclusion

The available data indicates that This compound is a covalent inhibitor with activity against PI5P4Kα and PI5P4Kβ. However, a comprehensive understanding of its selectivity profile requires further investigation. In comparison, THZ-P1-2 offers a tool for pan-inhibition of the PI5P4K family, while CC260 provides potent dual inhibition of the α and β isoforms with known modest off-target effects on certain PI3K isoforms. For isoform-specific studies, NIH-12848 stands out as a highly selective, allosteric inhibitor of PI5P4Kγ. The choice of inhibitor will depend on the specific research question, with careful consideration of the desired isoform target(s) and potential cross-reactivity. The experimental protocols outlined in this guide provide a framework for the further characterization and comparison of these and other novel PI5P4K inhibitors.

References

Navigating the Kinase Landscape: A Comparative Guide to Novel PI5P4K Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. This guide provides a comprehensive comparison of recently synthesized analogs of PI5P4Ks-IN-3, a covalent inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinases (PI5P4Ks), with a focus on improved potency and detailed experimental methodologies.

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that play a crucial role in cellular signaling by converting phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). This process is integral to various cellular functions, including cell growth, proliferation, and survival. Dysregulation of PI5P4K activity has been implicated in a range of diseases, including cancer, making these enzymes attractive therapeutic targets.

This guide focuses on the structure-activity relationship (SAR) of a series of covalent pan-PI5P4K inhibitors, including this compound (also referred to as compound 30 in some literature), and presents a systematic comparison of their potency against different PI5P4K isoforms.

Comparative Potency of this compound and Analogs

The following table summarizes the in vitro inhibitory activity (IC50) of this compound and its analogs against PI5P4Kα and PI5P4Kβ. The data is derived from a structure-activity relationship study of covalent pan-phosphatidylinositol 5-phosphate 4-kinase inhibitors.[1][2]

CompoundPI5P4Kα IC50 (μM)PI5P4Kβ IC50 (μM)
This compound (Compound 30) 1.34 9.9
THZ-P1-20.19~75% inhibition at 0.7 µM
Analog 6> 20> 20
Analog 71.8> 20
Analog 80.44.5
Analog 90.21.5
Analog 100.32.1
Analog 110.53.2

The PI5P4K Signaling Pathway

PI5P4Ks are key regulators of phosphoinositide signaling, a complex network that governs a multitude of cellular processes. A critical intersection of this pathway is with the Hippo signaling pathway, a central regulator of organ size and cell proliferation. The core kinases of the Hippo pathway, MST1/2, have been shown to phosphorylate and inhibit PI5P4Ks. This interaction modulates the activity of YAP, a key downstream effector of the Hippo pathway, which is often dysregulated in cancer.[3][4]

PI5P4K_Signaling_Pathway cluster_hippo Hippo Pathway cluster_pi5p4k PI5P4K Pathway MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates PI5P4K PI5P4K MST1_2->PI5P4K YAP YAP LATS1_2->YAP phosphorylates (inactivates) Gene_Expression Gene Expression (Proliferation, Survival) YAP->Gene_Expression promotes PI5P PI5P PI5P->PI5P4K PI5P4K->LATS1_2 regulates PI45P2 PI(4,5)P2 PI5P4K->PI45P2 phosphorylates

PI5P4K and Hippo Signaling Intersection.

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of the covalent pan-PI5P4K inhibitors, including this compound, generally follows a common synthetic route. The core scaffold is typically assembled through a series of coupling reactions, followed by the introduction of the acrylamide warhead which is responsible for the covalent interaction with the target kinase.

A representative synthetic scheme is depicted below. For detailed experimental procedures, including reaction conditions and characterization of all synthesized compounds, please refer to the Supporting Information of Manz et al., 2019, ACS Med. Chem. Lett.[1]

Synthesis_Workflow Start Starting Materials Step1 Suzuki Coupling Start->Step1 Intermediate1 Key Intermediate Step1->Intermediate1 Step2 Amide Coupling Intermediate1->Step2 Final_Product Final Analog (e.g., this compound) Step2->Final_Product

General synthetic workflow for PI5P4K inhibitors.
In Vitro Kinase Assay (ADP-Glo™ Assay)

The potency of the synthesized inhibitors was determined using a bioluminescence-based in vitro kinase assay, which measures the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human PI5P4Kα or PI5P4Kβ enzyme

  • PI5P substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (inhibitors) dissolved in DMSO

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • Assay buffer

    • Test compound or DMSO (vehicle control)

    • PI5P4K enzyme

    • PI5P substrate

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 1 hour).

  • Termination and ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This guide provides a foundational understanding of the current landscape of this compound analogs. The provided data and protocols serve as a valuable resource for researchers aiming to develop more potent and selective inhibitors for this promising therapeutic target.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for PI5P4Ks-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential safety and disposal guidance for PI5P4Ks-IN-3 based on general laboratory chemical safety principles and data from structurally related compounds. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Researchers must obtain the official SDS from the supplier for definitive safety and handling instructions. All laboratory waste must be disposed of in accordance with local, state, and federal regulations.

Immediate Safety and Handling Precautions

This compound is a covalent inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinases (PI5P4Ks). As with any novel chemical entity, it should be handled with caution in a well-ventilated laboratory environment, preferably within a chemical fume hood. Standard personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, should be worn at all times.

Based on the safety data for similar chemical structures, such as aminopyrimidines and indoles, researchers should be aware of the following potential hazards:

  • Skin and Eye Irritation: Similar compounds can cause skin and serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[1][4]

  • Aquatic Toxicity: Some kinase inhibitors are very toxic to aquatic life, potentially with long-lasting effects. Therefore, release into the environment must be strictly avoided.

Step-by-Step Disposal Procedure for this compound

The following procedure outlines the recommended steps for the proper disposal of this compound and associated waste.

  • Segregation of Waste:

    • All waste materials contaminated with this compound must be segregated from general laboratory waste.

    • This includes unused or expired solid compounds, solutions containing the inhibitor, contaminated consumables (e.g., pipette tips, microfuge tubes, gloves), and empty stock containers.

  • Waste Collection and Labeling:

    • Solid Waste: Collect dry chemical waste, including contaminated gloves and absorbent materials, in a designated, leak-proof container. The original container, if empty, should also be treated as hazardous waste.

    • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and chemically compatible waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.

    • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage of Chemical Waste:

    • Store the sealed waste containers in a designated, secure secondary containment area.

    • This storage area should be away from incompatible materials and general laboratory traffic.

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the EHS office with all available information about the compound.

    • Do not attempt to dispose of this compound down the drain or in regular trash.

Data from Structurally Related Compounds

The following table summarizes hazard and physical property data from SDS for 2-Aminopyrimidine and Indole, which represent potential structural motifs in kinase inhibitors. This data is for informational purposes to underscore the need for cautious handling.

Property2-AminopyrimidineIndole
Appearance Off-white powder/solidSolid
Hazards Skin Irritant (Category 2), Eye Irritant (Category 2)Harmful if swallowed, Toxic in contact with skin, Causes serious eye damage, Very toxic to aquatic life.
Personal Protection Safety goggles, protective gloves, lab coat.Safety goggles, protective gloves, lab coat.
Disposal Consideration Sweep up and shovel into suitable containers for disposal.Dispose of contents/container to an approved waste disposal plant. Avoid release to the environment.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Storage & Disposal A This compound Waste Generated (Solid, Liquid, Contaminated PPE) B Is waste solid or liquid? A->B C Collect in labeled, sealed solid hazardous waste container B->C Solid D Collect in labeled, sealed liquid hazardous waste container B->D Liquid E Store in designated secondary containment area C->E D->E F Contact Environmental Health & Safety (EHS) for professional disposal E->F G DO NOT dispose in sink or regular trash E->G

Disposal workflow for this compound.

References

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